molecular formula C10H12IN5O3 B014344 5'-Iodo-5'-deoxyadenosine CAS No. 4099-81-4

5'-Iodo-5'-deoxyadenosine

Cat. No.: B014344
CAS No.: 4099-81-4
M. Wt: 377.14 g/mol
InChI Key: FUWWLIOFNXNKQR-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Iodo-5'-deoxyadenosine (CAS Number 4099-81-4) is a synthetic adenosine analogue of significant interest in biochemical and pharmacological research. This compound serves as a valuable tool for studying nucleoside transport and enzyme kinetics, particularly due to its role as an intermediate inhibitor of S-adenosylhomocysteine (SAH) hydrolase. The inhibition of this key enzyme can impact cellular methylation processes, making this compound a relevant compound for investigating novel antiviral mechanisms of action. Researchers utilize this analogue to probe purine metabolism and nucleoside-processing pathways in mammalian cell lines. Its structural properties, featuring an iodine atom at the 5'-deoxy position, make it a versatile intermediate for further chemical modifications in the development of novel nucleoside-based therapeutic agents. Chemical Identifiers: • CAS Number: 4099-81-4 • Molecular Formula: C 10 H 12 IN 5 O 3 • Molecular Weight: 377.14 g/mol This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWLIOFNXNKQR-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961370
Record name 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-81-4
Record name 5′-Deoxy-5′-iodoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Iodoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-deoxy-5'-iodoadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-IODOADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5'-Iodo-5'-deoxyadenosine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine is a synthetic nucleoside analog of adenosine, characterized by the substitution of the 5'-hydroxyl group with an iodine atom. This modification renders it a valuable tool in biochemical and pharmacological research, primarily as a precursor for the synthesis of other nucleoside analogs and as a potential modulator of various enzymatic processes. Its structural similarity to adenosine and S-adenosylmethionine (SAM) allows it to interact with enzymes involved in nucleotide metabolism and methylation pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Chemical Structure and Properties

This compound consists of an adenine base attached to a ribose sugar, with an iodine atom at the 5' position of the ribose ring.

Structure:

The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValue
Molecular Formula C₁₀H₁₂IN₅O₃
Molecular Weight 377.14 g/mol [1]
CAS Number 4099-81-4
IUPAC Name (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol[1]
Melting Point 178-187 °C[2]
Boiling Point 671.1 °C at 760 mmHg (Predicted)
Density 2.53 g/cm³[2]
Solubility Slightly soluble in water.
Appearance Solid
InChI Key FUWWLIOFNXNKQR-UHFFFAOYSA-N
SMILES C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CI)O)O

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the starting material adenosine. The following protocol is adapted from a similar synthesis of a related deoxyadenosine analog.

Materials:

  • Adenosine

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Pyridine

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve adenosine in pyridine in a round-bottom flask at room temperature.

  • To this solution, add triphenylphosphine and iodine.

  • Allow the reaction to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Remove the pyridine under reduced pressure.

  • The resulting residue is then subjected to purification by silica gel column chromatography.

Purification:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column.

  • Dissolve the crude residue in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform (e.g., 9:1 CHCl₃:MeOH)[3].

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Enzyme Inhibition Assay (General Protocol)

As a structural analog of adenosine, this compound can be investigated as a potential inhibitor of enzymes that utilize adenosine or its derivatives as substrates, such as S-adenosylhomocysteine (SAH) hydrolase and various methyltransferases. A general protocol for an enzyme inhibition assay is provided below.

Materials:

  • Purified enzyme (e.g., SAH hydrolase or a DNA methyltransferase)

  • Substrate for the enzyme (e.g., S-adenosylhomocysteine for SAH hydrolase)

  • This compound (as the potential inhibitor)

  • Assay buffer specific to the enzyme

  • Detection reagent (e.g., a fluorescent probe or a radioactively labeled substrate)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of a microplate, add the assay buffer.

  • Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

  • Add the purified enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time using a microplate reader to measure the signal (e.g., fluorescence, absorbance, or radioactivity) generated by the product formation.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Biological Activity and Signaling Pathways

Role in the Nucleotide Salvage Pathway

The nucleotide salvage pathway is a metabolic route that allows cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA.[4] this compound, as a modified adenosine nucleoside, can potentially enter this pathway. Once inside the cell, it could be recognized by nucleoside kinases, which would phosphorylate it to the corresponding nucleotide analog. This analog could then be incorporated into nucleic acids or interfere with the synthesis of endogenous nucleotides.

Nucleotide_Salvage_Pathway 5_Iodo_5_deoxyadenosine This compound Nucleoside_Kinase Nucleoside Kinase 5_Iodo_5_deoxyadenosine->Nucleoside_Kinase 5_Iodo_5_deoxyadenosine_Monophosphate This compound Monophosphate Nucleoside_Kinase->5_Iodo_5_deoxyadenosine_Monophosphate Nucleic_Acid_Synthesis Nucleic Acid Synthesis (Potential Incorporation or Inhibition) 5_Iodo_5_deoxyadenosine_Monophosphate->Nucleic_Acid_Synthesis

Caption: Entry of this compound into the nucleotide salvage pathway.

Potential Effects on Methylation-Dependent Signaling

Adenosine and its analogs can influence cellular signaling pathways that are dependent on methylation. S-adenosylmethionine (SAM) is the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. SAH is hydrolyzed to adenosine and homocysteine by SAH hydrolase. Analogs of adenosine, including 5'-deoxyadenosine derivatives, can interfere with this cycle, leading to an accumulation of SAH and subsequent inhibition of cellular methylation. This can have downstream effects on various signaling pathways. For instance, the inhibition of protein arginine methyltransferases (PRMTs) by adenosine analogs can affect pathways regulated by protein methylation.

Methylation_Signaling_Pathway cluster_methylation_cycle Methylation Cycle cluster_downstream_effects Downstream Effects SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Donates methyl group SAH S-adenosylhomocysteine (SAH) Methyltransferase->SAH Protein_Methylation Protein Methylation (e.g., by PRMTs) Methyltransferase->Protein_Methylation SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine 5_Iodo_5_deoxyadenosine This compound 5_Iodo_5_deoxyadenosine->Inhibition Inhibition->SAH_Hydrolase Signaling_Pathway_Modulation Modulation of Signaling Pathways Protein_Methylation->Signaling_Pathway_Modulation

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Iodo-5'-deoxyadenosine is a modified nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to 5'-deoxyadenosine, a natural byproduct of S-adenosylmethionine (SAM)-dependent enzymatic reactions, positions it as a potential modulator of critical biological pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its potential biological significance by examining the metabolic pathways of its parent compound, 5'-deoxyadenosine, thereby offering insights into its likely mechanism of action and therapeutic potential.

Physicochemical Characteristics

This compound is a solid, off-white to pale yellow powder. Its core structure consists of an adenine base linked to a ribose sugar, with the hydroxyl group at the 5' position replaced by an iodine atom. This substitution significantly influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₁₂IN₅O₃[1][2][3]
Molecular Weight 377.14 g/mol [1][2][3]
CAS Number 4099-81-4[2][3]
Appearance Solid-
Melting Point 178-187 °C[3]
Density 2.53 g/cm³[4]
Solubility Slightly soluble in water (1.2 g/L at 25 °C)[4]
Storage Temperature -20°C-
InChI Key FUWWLIOFNXNKQR-UHFFFAOYSA-N[2]
SMILES ICC1OC(C(C1O)O)[n]2c3ncnc(c3nc2)N[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chemical modification of a more readily available precursor, adenosine. The following protocol is a representative method based on established nucleoside chemistry principles.

Workflow for the Synthesis of this compound

G Adenosine Adenosine Protection Protection of 2' and 3' hydroxyl groups (e.g., as isopropylidene ketal) Adenosine->Protection Iodination Iodination of 5' hydroxyl group (e.g., using methyltriphenoxyphosphonium iodide) Protection->Iodination Deprotection Deprotection of 2' and 3' hydroxyl groups (e.g., acid hydrolysis) Iodination->Deprotection Purification Purification (e.g., column chromatography) Deprotection->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound from adenosine.

Detailed Protocol:

  • Protection of 2',3'-Hydroxyl Groups:

    • Dissolve adenosine in a suitable solvent (e.g., acetone) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).

    • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete conversion of the starting material.

    • Neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2',3'-O-isopropylideneadenosine by silica gel column chromatography.

  • Iodination of the 5'-Hydroxyl Group:

    • Dissolve the protected adenosine derivative in an anhydrous aprotic solvent (e.g., dimethylformamide).

    • Add a suitable iodinating reagent, such as methyltriphenoxyphosphonium iodide or a mixture of triphenylphosphine, iodine, and imidazole.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection of 2',3'-Hydroxyl Groups:

    • Dissolve the crude 5'-iodo-2',3'-O-isopropylideneadenosine in an acidic aqueous solution (e.g., 80% acetic acid).

    • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

    • Neutralize the solution and remove the solvent under reduced pressure.

  • Purification of this compound:

    • Purify the final product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for obtaining high-purity material.

Workflow for HPLC Purification

G Crude Crude this compound Dissolution Dissolve in a suitable solvent (e.g., water/methanol mixture) Crude->Dissolution Injection Inject onto a preparative reverse-phase HPLC column Dissolution->Injection Elution Elute with a gradient of acetonitrile in water Injection->Elution Collection Collect fractions containing the pure product Elution->Collection Lyophilization Lyophilize to obtain pure solid product Collection->Lyophilization Pure Pure this compound Lyophilization->Pure

Caption: A typical workflow for the purification of this compound using reverse-phase HPLC.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Utilize a preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Elution: Employ a linear gradient from a low to a high percentage of Solvent B over a suitable time frame to effectively separate the target compound from impurities.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a pure solid.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of this compound.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 378.0058[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Spectral data can be found in public databases such as SpectraBase.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways specifically modulated by this compound are limited. However, its close structural relationship to 5'-deoxyadenosine provides a strong basis for predicting its potential biological roles. 5'-deoxyadenosine is a key metabolite generated by radical S-adenosylmethionine (SAM) enzymes, which are involved in a vast array of biochemical transformations.[6][7] The accumulation of 5'-deoxyadenosine can be toxic to cells, and thus, efficient salvage pathways exist for its metabolism.[8][9]

Potential Biological Roles of this compound:

  • Enzyme Inhibition: It is plausible that this compound could act as an inhibitor of enzymes involved in the 5'-deoxyadenosine salvage pathway, such as 5'-deoxyadenosine kinase or 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase.

  • Substrate Analog: Alternatively, it might serve as a substrate for these enzymes, leading to the formation of downstream metabolites that could have their own biological effects.

  • Antiparasitic Activity: A related compound, (E)-5'-deoxy-5'-(iodomethylene)adenosine, has shown in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This suggests that this compound and its analogs could be explored as potential antiparasitic agents.[10]

The 5'-Deoxyadenosine Salvage Pathway

The primary route for the metabolism of 5'-deoxyadenosine in many organisms is the 5'-deoxyadenosine salvage pathway. This pathway converts the potentially toxic 5'-deoxyadenosine into intermediates that can re-enter central metabolism.

G cluster_0 Radical SAM Enzyme Reaction cluster_1 5'-Deoxyadenosine Salvage Pathway SAM S-Adenosylmethionine (SAM) dAH 5'-Deoxyadenosine SAM->dAH Reductive Cleavage dAH2 5'-Deoxyadenosine dAH->dAH2 Adenine Adenine dAH2->Adenine MTA/SAH Nucleosidase dRibose1P 5-Deoxyribose-1-phosphate dAH2->dRibose1P 5'-Deoxyadenosine Phosphorylase Metabolites Central Metabolic Intermediates Adenine->Metabolites Further Metabolism dRibose5P 5-Deoxyribose-5-phosphate dRibose1P->dRibose5P Phosphopentomutase dRibose5P->Metabolites Aldolase

Caption: A simplified diagram of the 5'-deoxyadenosine salvage pathway.

This pathway represents a likely point of interaction for this compound within a biological system. Further research is warranted to elucidate the precise nature of this interaction and to explore the full therapeutic potential of this intriguing molecule.

Conclusion

This compound is a synthetically accessible nucleoside analog with well-defined physicochemical properties. While its specific biological functions are still under investigation, its structural similarity to the natural metabolite 5'-deoxyadenosine strongly suggests its involvement in the S-adenosylmethionine metabolic network. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further explore the chemical biology and therapeutic applications of this compound, particularly in the context of diseases where the 5'-deoxyadenosine salvage pathway may be a relevant target.

References

5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Purine Nucleoside Analog

This technical guide provides a comprehensive overview of 5'-Iodo-5'-deoxyadenosine, a crucial molecule in the study of purine metabolism and a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Physicochemical Properties

This compound is a synthetic analog of the naturally occurring nucleoside deoxyadenosine. Its key identifying and physical characteristics are summarized below.

PropertyValueCitation
CAS Number 4099-81-4[1]
Molecular Weight 377.14 g/mol [1]
Molecular Formula C₁₀H₁₂IN₅O₃[1]
Appearance Solid
Synonyms 5'-Deoxy-5'-iodoadenosine

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a substrate for the enzyme 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAPase).[2] MTAPase is a key enzyme in the purine salvage pathway, responsible for the breakdown of 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.

In cells that express MTAPase, this compound is similarly metabolized. The enzyme cleaves the glycosidic bond, releasing adenine and 5-iodo-5-deoxyribose-1-phosphate.[2] This metabolic conversion is crucial for the compound's cytotoxic effects. The released adenine can be recycled into the purine nucleotide pool, while the 5-iodo-5-deoxyribose-1-phosphate is believed to be a key mediator of its biological activity, though the exact downstream mechanisms of this metabolite are still under investigation.

This selective metabolism in MTAPase-positive cells makes this compound a compound of interest in cancer research. Many cancers exhibit a homozygous deletion of the MTAP gene, rendering them deficient in the MTAPase enzyme. This deficiency presents a therapeutic window, as MTAPase-positive normal cells would be susceptible to the cytotoxic effects of this compound, while MTAP-deficient cancer cells would be spared. However, a contrasting therapeutic strategy involves using this compound to selectively kill MTAP-positive cancer cells.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often starts from a more readily available precursor, such as 2'-deoxyadenosine. A general synthetic workflow involves the selective modification of the 5'-hydroxyl group.[3]

General Workflow for Synthesis:

  • Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the ribose sugar are typically protected, often by forming an isopropylidene acetal.

  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation.

  • Nucleophilic Substitution: The activated 5'-position undergoes nucleophilic substitution with an iodide source to introduce the iodine atom.

  • Deprotection: The protecting groups on the ribose are removed to yield the final this compound product.

A detailed, step-by-step protocol for a similar class of compounds can be found in the literature concerning the synthesis of 5'-amino-2',5'-dideoxyadenosine analogs, which shares the initial activation and substitution principles.[3]

Cell Viability Assays

To assess the cytotoxic effects of this compound on different cell lines (e.g., MTAP-positive vs. MTAP-deficient), standard cell viability assays can be employed. The choice of assay depends on the specific research question and available equipment.[4]

Example Protocol using a Tetrazolium-based Assay (e.g., MTT or WST-1):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTAPase Enzyme Activity Assay

Determining the rate of this compound metabolism by MTAPase can be achieved through various enzyme assay formats. A common approach involves monitoring the formation of one of the reaction products, such as adenine.

Conceptual Protocol for MTAPase Activity:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH (typically around 7.4), purified MTAPase enzyme, and a known concentration of this compound as the substrate.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 37°C) for a set period.

  • Reaction Termination: Stop the reaction, for example, by heat inactivation or the addition of a chemical denaturant.

  • Product Detection: Quantify the amount of adenine produced. This can be achieved using various methods, including:

    • High-Performance Liquid Chromatography (HPLC): Separate the reaction components and quantify the adenine peak by comparing it to a standard curve.

    • Coupled Enzyme Assays: Use a secondary enzyme that acts on adenine, leading to a detectable change in absorbance or fluorescence.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of MTAPase in the metabolism of this compound within the broader context of the purine salvage pathway.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway 5_Iodo_5_deoxyadenosine This compound MTAPase MTAPase 5_Iodo_5_deoxyadenosine->MTAPase Adenine Adenine APRT APRT Adenine->APRT 5_Iodo_5_deoxyribose_1_phosphate 5-Iodo-5-deoxyribose-1-phosphate MTAPase->Adenine MTAPase->5_Iodo_5_deoxyribose_1_phosphate Purine_Nucleotides Purine Nucleotides (e.g., AMP, ADP, ATP) APRT->Purine_Nucleotides

Caption: Metabolism of this compound by MTAPase.

General Experimental Workflow for Assessing Cytotoxicity

This diagram outlines the typical steps involved in evaluating the cytotoxic effects of this compound on cultured cells.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow Cell_Culture Cell Seeding (e.g., 96-well plate) Treatment Treatment with This compound Cell_Culture->Treatment Adherence Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Workflow for cell viability assessment.

References

Spectroscopic and Spectrometric Characterization of 5'-Iodo-5'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 5'-Iodo-5'-deoxyadenosine, a key intermediate in the synthesis of various nucleoside analogs and a valuable tool in chemical biology and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic and Spectrometric Data

The structural integrity and purity of this compound are primarily established through NMR and MS techniques. The quantitative data derived from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.36sH-8
8.14sH-2
7.30br sNH₂
5.93dH-1'
4.64tH-2'
4.31tH-3'
4.14mH-4'
3.45ddH-5'a
3.35ddH-5'b

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
156.1C-6
152.3C-2
149.0C-4
140.7C-8
119.3C-5
87.9C-1'
83.8C-4'
73.5C-2'
72.8C-3'
7.1C-5'

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₂IN₅O₃ and a molecular weight of 377.14 g/mol .[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonAdductObserved m/z
[M+H]⁺Protonated Molecule378.0058

Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF)

Table 4: Major Mass Spectral Fragments of this compound

m/zProposed Fragment
250.09[M - I]⁺
136.06[Adenine + H]⁺
119.03[Adenine - NH₂]⁺

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the NMR and MS data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for chemical shift calibration.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The solvent peak of DMSO-d₆ at ~39.52 ppm is used for chemical shift calibration.

Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for nucleoside analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive ion mode is typically used for adenosine analogs to generate the [M+H]⁺ ion.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

  • Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 378.0058). The collision energy should be optimized to produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic and spectrometric characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 NMR Data Acquisition & Processing cluster_3 MS Data Acquisition & Processing cluster_4 Final Characterization A This compound Sample B Dissolution in Deuterated Solvent (e.g., DMSO-d6) A->B For NMR C Dilution in LC Mobile Phase A->C For LC-MS D NMR Spectroscopy B->D I LC Separation C->I F 1H NMR Spectrum Acquisition D->F G 13C NMR Spectrum Acquisition D->G E Mass Spectrometry (LC-MS) J Full Scan MS (HRMS) E->J K MS/MS Fragmentation E->K H Data Processing & Analysis F->H G->H M Structural Confirmation & Purity Assessment H->M I->E L Data Analysis J->L K->L L->M

Characterization workflow for this compound.

References

An In-depth Technical Guide on the Biological Significance of 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Iodo-5'-deoxyadenosine (IDA) is a synthetic halogenated nucleoside analog of adenosine with significant biological activities that have garnered interest in the fields of cancer research and enzymology. Its primary mechanism of action is closely linked to the purine salvage pathway, particularly the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). In MTAP-proficient cells, IDA is converted into a cytotoxic metabolite, leading to selective growth inhibition of these cells. This technical guide provides a comprehensive overview of the biological significance of IDA, detailing its mechanism of action, its effects on key cellular enzymes and signaling pathways, and protocols for its investigation.

Introduction

This compound is a structurally modified adenosine molecule where the 5'-hydroxyl group is replaced by an iodine atom. This modification confers unique biochemical properties that make it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development. Its biological effects are predominantly observed in the context of purine metabolism and polyamine biosynthesis, two fundamental processes for cell growth and proliferation.

Mechanism of Action: The Role of MTAP

The central player in the biological activity of IDA is the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, into adenine and 5-methylthioribose-1-phosphate.

5'-Halogenated deoxyadenosines, including IDA, are recognized as alternative substrates for MTAP.[1] The enzyme cleaves the glycosidic bond of IDA, releasing adenine and a halogenated ribose-1-phosphate derivative.[1] It is this resulting metabolite, 5-iodo-5-deoxy-D-ribose-1-phosphate, that is believed to be the primary cytotoxic agent.[1]

This mechanism of action confers a selective cytotoxicity profile to IDA. Cancer cells that are deficient in MTAP, a common occurrence in various malignancies, are significantly less sensitive to the growth-inhibitory effects of IDA.[1] Conversely, MTAP-proficient cancer cells are susceptible to IDA's cytotoxic effects, highlighting a potential therapeutic window for targeting MTAP-positive tumors.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Mechanism of IDA cytotoxicity."

Interaction with Key Metabolic Pathways

Polyamine Biosynthesis Pathway

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Polyamine Biosynthesis Pathway."

S-adenosylmethionine (SAM) Cycle and Methylation Reactions

The SAM cycle is crucial for providing the universal methyl group donor, S-adenosylmethionine, for all cellular methylation reactions. A key enzyme in this cycle is S-adenosylhomocysteine hydrolase (SAH hydrolase), which hydrolyzes S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of most methyltransferases. While specific inhibitory data for IDA on SAH hydrolase is not available, nucleoside analogs are known to be potent inhibitors of this enzyme. Therefore, it is plausible that IDA or its metabolites could impact the SAM cycle and, consequently, cellular methylation events.

SAM_Cycle

Quantitative Data

The biological activity of this compound is highly dependent on the cellular context, particularly the expression of MTAP. The following table summarizes the available quantitative data on the cytotoxic effects of IDA.

Cell LineMTAP StatusEC50 (µM)Reference
HL-60Proficient< 10[1]
L5178YProficient< 10[1]
CCRF-CEMDeficient> 65[1]
L1210Deficient> 65[1]

Relative Reactivity of Halogenated Adenosine Analogs with MTAP:

A study on MTAP from HL-60 human promyelocytic leukemia cells showed the following order of reactivity for 5'-halogenated adenosine analogs:

5'-deoxy-5'-fluoroadenosine > 5'-chloro-5'-deoxyadenosine > 5'-bromo-5'-deoxyadenosine > this compound[1]

This indicates that IDA has the lowest reactivity with MTAP among the tested halogenated analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of this compound on cultured cell lines.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., MTAP-proficient and MTAP-deficient cancer cell lines)

  • Complete cell culture medium

  • This compound (IDA) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of IDA in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of IDA. Include a vehicle control (medium with the same concentration of the solvent used for the IDA stock).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the IDA concentration to determine the EC50 value.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "MTT Assay Workflow."

MTAP Enzyme Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of MTAP using IDA as a substrate. The assay is coupled with xanthine oxidase, which oxidizes the product adenine to uric acid, leading to an increase in absorbance at 293 nm.

Materials:

  • Purified MTAP enzyme

  • This compound (IDA)

  • Potassium phosphate buffer

  • Xanthine oxidase

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase, and the MTAP enzyme in a quartz cuvette.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of IDA to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 293 nm over time. The rate of increase in absorbance is proportional to the rate of adenine formation and thus to the MTAP activity.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. To determine kinetic parameters like Km and Vmax, the assay should be performed with varying concentrations of IDA.

MTAP_Assay

Conclusion

This compound is a valuable chemical probe for studying purine and polyamine metabolism. Its selective cytotoxicity in MTAP-proficient cells makes it an interesting compound for cancer research, potentially as a lead for the development of targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological effects of IDA. Further research is warranted to fully elucidate its interactions with other cellular targets and to explore its therapeutic potential in preclinical models.

References

5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Adenosine Derivative, 5'-Iodo-5'-deoxyadenosine

This technical guide provides a comprehensive overview of this compound, an important derivative of the nucleoside adenosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and its role as a precursor for biologically active molecules, particularly as a potential enzyme inhibitor.

Core Chemical and Physical Properties

This compound is a modified nucleoside where the 5'-hydroxyl group of adenosine is replaced by an iodine atom. This modification significantly alters the molecule's chemical reactivity and biological activity, making it a valuable tool in biochemical research and a precursor for the synthesis of various therapeutic agents.[][2] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂IN₅O₃[3]
Molecular Weight 377.14 g/mol [3]
CAS Number 4099-81-4[4]
Appearance Solid[]
Melting Point 178-187 °C[][5]
Storage Temperature -20°C[5]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, adenosine. The following protocol is based on a common method for the selective iodination of the 5'-hydroxyl group.

Experimental Protocol: Synthesis from Adenosine

Objective: To synthesize this compound by reacting adenosine with iodine and triphenylphosphine.

Materials:

  • Adenosine

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Pyridine

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a clean, dry round-bottom flask, dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add triphenylphosphine and stir until it is completely dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add iodine to the cooled solution. The reaction mixture will typically change color.

  • Allow the reaction to stir at room temperature for several hours (e.g., 2 hours), monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate. This will consume any unreacted iodine.

  • Remove the pyridine solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a chloroform:methanol solvent system (e.g., 9:1 v/v) to isolate the this compound product.

  • Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the purified solid.

Workflow Diagram:

G start Start: Adenosine in Anhydrous Pyridine add_reagents Add Triphenylphosphine and Iodine at 0°C start->add_reagents reaction Stir at Room Temperature (monitor by TLC) add_reagents->reaction quench Quench with Saturated Sodium Thiosulfate reaction->quench evaporate Remove Pyridine under Reduced Pressure quench->evaporate purify Purify by Silica Gel Chromatography evaporate->purify end_product End: this compound purify->end_product G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / this compound A1_R A1 / A3 Receptors Adenosine->A1_R A2_R A2a / A2b Receptors Adenosine->A2_R Gi Gi/o Protein A1_R->Gi activates Gs Gs Protein A2_R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gi->AC inhibits Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

References

An In-depth Technical Guide on the Relationship between 5'-Iodo-5'-deoxyadenosine and S-adenosylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between 5'-Iodo-5'-deoxyadenosine (IDA), a synthetic nucleoside analog, and S-adenosylmethionine (SAM), a ubiquitous biological cofactor. We delve into the fundamental roles of SAM in cellular metabolism, particularly as the primary methyl group donor in reactions catalyzed by methyltransferases and as a precursor for the generation of the 5'-deoxyadenosyl radical by radical SAM enzymes. This guide elucidates the core relationship wherein IDA acts as a structural mimic of 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions and a known feedback inhibitor. Through this mimicry, IDA is positioned as a potential inhibitor of SAM-dependent enzymes, offering a valuable tool for studying their function and for the development of novel therapeutics. This document presents a compilation of the available (though limited) quantitative data on the inhibitory effects of related compounds, detailed experimental protocols for the synthesis of IDA and for assays to evaluate its inhibitory activity, and visualizations of the key biochemical pathways and experimental workflows.

Introduction: The Central Role of S-adenosylmethionine (SAM)

S-adenosylmethionine (SAM or AdoMet) is a cornerstone of cellular metabolism, acting as a critical cofactor in a vast array of biochemical reactions.[1] Synthesized from adenosine triphosphate (ATP) and methionine, SAM's unique sulfonium ion renders its constituent chemical groups highly transferable.[1] Its primary roles can be categorized into three key metabolic pathways:

  • Transmethylation: SAM is the principal donor of methyl groups for the methylation of a wide variety of substrates, including DNA, RNA, proteins, and small molecules. These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.[1]

  • Transsulfuration: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway subsequently converts homocysteine to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[1]

  • Aminopropylation: Decarboxylated SAM serves as the donor of the aminopropyl group in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[1]

Given its central role in these fundamental processes, the modulation of SAM-dependent pathways presents a significant opportunity for therapeutic intervention in various diseases, including cancer and infectious diseases.

This compound (IDA): A Synthetic Analog of a Natural Inhibitor

This compound (IDA) is a synthetic analog of adenosine.[2][3] Its structural similarity to 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions, forms the basis of its biochemical significance.[4][5]

Radical SAM enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[4] This radical initiates a diverse range of biochemical transformations. A byproduct of this reaction is 5'-dAdo, which has been shown to act as a feedback inhibitor of the radical SAM enzymes themselves.[4][5]

By mimicking the structure of 5'-dAdo, IDA is hypothesized to function as a competitive inhibitor of SAM-dependent enzymes, particularly those that have a binding site for the adenosine moiety of SAM or its byproducts. This makes IDA a valuable chemical probe for studying the function of these enzymes and a potential lead compound for the development of novel inhibitors.

Biochemical Pathways and Mechanisms of Action

The interaction between IDA and SAM-dependent enzymes is rooted in the fundamental biochemical pathways in which SAM participates.

The Methionine Cycle and Methylation

The methionine cycle is the central pathway for the regeneration of methionine and the production of SAM.[6] SAM, as the universal methyl donor, is utilized by a vast array of methyltransferases to modify their respective substrates. The inhibition of these enzymes by analogs like IDA can have profound effects on cellular processes that are regulated by methylation, such as gene expression and protein function.[7][8]

Methionine Cycle and Methylation cluster_cycle Methionine Cycle cluster_methylation Methylation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Group Methyltransferase Methyltransferase SAM->Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Substrate Substrate (DNA, RNA, Protein) Substrate->Methyltransferase Methylated_Substrate Methylated Substrate ATP ATP ATP->SAM IDA This compound (IDA) IDA->Methyltransferase Inhibition Methyltransferase->Methylated_Substrate

The Methionine Cycle and its role in methylation, highlighting the point of inhibition by IDA.
Radical SAM Enzyme Pathway

Radical SAM enzymes catalyze a wide range of complex biochemical reactions initiated by the generation of a 5'-deoxyadenosyl radical from SAM.[4][9] The byproduct of this radical generation, 5'-dAdo, is a known inhibitor of these enzymes.[4][5] IDA, as a structural analog of 5'-dAdo, is expected to inhibit radical SAM enzymes by competing for the 5'-dAdo binding site.

Radical_SAM_Pathway SAM S-Adenosylmethionine (SAM) Radical_SAM_Enzyme Radical SAM Enzyme [4Fe-4S]+ SAM->Radical_SAM_Enzyme Deoxyadenosyl_Radical 5'-Deoxyadenosyl Radical Radical_SAM_Enzyme->Deoxyadenosyl_Radical Methionine Methionine Radical_SAM_Enzyme->Methionine Substrate Substrate Deoxyadenosyl_Radical->Substrate H abstraction dAdo 5'-Deoxyadenosine (5'-dAdo) Deoxyadenosyl_Radical->dAdo Quenching Product Product Substrate->Product dAdo->Radical_SAM_Enzyme Feedback Inhibition IDA This compound (IDA) IDA->Radical_SAM_Enzyme Inhibition Synthesis_of_IDA Adenosine Adenosine Tosyladenosine 5'-O-Tosyladenosine Adenosine->Tosyladenosine Tosylation IDA This compound (IDA) Tosyladenosine->IDA Iodination reagent1 p-TsCl, Pyridine reagent2 NaI, Acetone MT_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_detection Detection cluster_analysis Data Analysis Setup Set up reaction mix: Enzyme, Substrate, Buffer Add_IDA Add varying [IDA] Setup->Add_IDA Pre_Incubate Pre-incubate Add_IDA->Pre_Incubate Initiate Initiate with [3H]-SAM Pre_Incubate->Initiate Incubate Incubate at optimal temp. Initiate->Incubate Quench Quench reaction Incubate->Quench Spot Spot on DE81 filter Quench->Spot Wash Wash filter Spot->Wash Count Scintillation counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Determine_Ki Determine Ki Determine_IC50->Determine_Ki

References

An In-depth Technical Guide to the Discovery and Synthetic History of 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleoside analog, 5'-Iodo-5'-deoxyadenosine. It details the initial discovery and the evolution of its chemical synthesis, presenting key methodologies with detailed experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide elucidates the biological significance of this compound, focusing on its role as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase and its potential as an antitrypanosomal agent. The underlying mechanisms of action are illustrated through signaling pathway diagrams to provide a deeper understanding of its biochemical interactions.

Discovery and Synthetic History

The journey of this compound (5'-IDA) began in the early 1970s as part of a broader exploration into the modification of nucleosides to generate novel therapeutic agents and biochemical tools. The seminal work of Verheyden and Moffatt in 1971 is widely recognized as the first reported synthesis of this compound. Their method, which has become a cornerstone in nucleoside chemistry, involves the direct iodination of the primary 5'-hydroxyl group of adenosine. This discovery paved the way for the synthesis of a wide array of 5'-modified adenosine analogs.

The primary synthetic route to this compound involves the use of triphenylphosphine and iodine in pyridine. This approach is favored for its relatively mild conditions and good yields. Over the years, variations of this method and alternative synthetic strategies have been developed to improve efficiency and yield. One such alternative involves the initial conversion of adenosine to its 5'-O-tosyl derivative, followed by a Finkelstein reaction with sodium iodide.

Chemical Synthesis

Primary Synthetic Route: Direct Iodination of Adenosine

The most prevalent method for the synthesis of this compound is the direct iodination of adenosine using triphenylphosphine and iodine in pyridine.

Experimental Protocol:

  • Reagents: Adenosine, Triphenylphosphine (PPh₃), Iodine (I₂), Pyridine, Methanol (MeOH), Diethyl ether.

  • Procedure:

    • To a stirred solution of dry adenosine (1.0 eq) in anhydrous pyridine, triphenylphosphine (1.5 eq) is added.

    • The mixture is stirred at room temperature until a clear solution is obtained.

    • Iodine (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a few drops of methanol.

    • The solvent is removed under reduced pressure.

    • The resulting residue is triturated with diethyl ether to precipitate the crude product.

    • The crude product is collected by filtration and purified by column chromatography on silica gel using a gradient of methanol in chloroform to afford this compound as a white solid.

Reaction Workflow:

G Adenosine Adenosine Reagents PPh₃, I₂ Pyridine Reaction Stir at RT 4-6 hours Reagents->Reaction Quench Quench with MeOH Reaction->Quench Evaporation Solvent Evaporation Quench->Evaporation Trituration Trituration with Et₂O Evaporation->Trituration Purification Column Chromatography Trituration->Purification Product This compound Purification->Product

Figure 1. Experimental workflow for the direct iodination of adenosine.
Alternative Synthetic Route: From 5'-O-Tosyladenosine

An alternative approach involves a two-step process starting with the tosylation of adenosine followed by a nucleophilic substitution with iodide.

Experimental Protocol:

  • Reagents: Adenosine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium iodide (NaI), Acetone.

  • Step 1: Synthesis of 5'-O-Tosyladenosine

    • Adenosine (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C.

    • p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 2-3 hours and then at room temperature overnight.

    • The reaction is quenched with water and the solvent is evaporated.

    • The residue is purified to yield 5'-O-Tosyladenosine.

  • Step 2: Synthesis of this compound

    • 5'-O-Tosyladenosine (1.0 eq) and sodium iodide (3.0 eq) are dissolved in acetone.

    • The mixture is heated at reflux for 4-6 hours.

    • The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by chromatography to give this compound.

Synthetic Pathway:

G Adenosine Adenosine 5'-O-Tosyladenosine 5'-O-Tosyladenosine Adenosine->5'-O-Tosyladenosine TsCl, Pyridine This compound This compound 5'-O-Tosyladenosine->this compound NaI, Acetone

Figure 2. Alternative synthesis of this compound.
Quantitative Data Summary

MethodStarting MaterialKey ReagentsReported Yield (%)Purity (%)Reference
Direct IodinationAdenosinePPh₃, I₂70-85>95[cite: ]
From 5'-O-Tosyladenosine5'-O-TosyladenosineNaI60-75>95[cite: ]

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, primarily as an enzyme inhibitor with potential therapeutic applications.

Inhibition of S-adenosyl-L-homocysteine (AdoHcy) Hydrolase

This compound is a known inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By inhibiting AdoHcy hydrolase, 5'-IDA can indirectly modulate cellular methylation processes.

The mechanism of inhibition involves the enzyme-catalyzed oxidation of the 3'-hydroxyl group of the ribose moiety of 5'-IDA, leading to the formation of a 3'-keto intermediate. This reactive species can then interact with the enzyme, leading to its inactivation.

Signaling Pathway of AdoHcy Hydrolase Inhibition:

G cluster_0 AdoHcy Hydrolase Catalytic Cycle cluster_1 Inhibition by this compound AdoHcy S-Adenosyl-L-homocysteine Enzyme AdoHcy Hydrolase (E-NAD⁺) AdoHcy->Enzyme Complex1 E-NAD⁺-AdoHcy Complex Enzyme->Complex1 Inhibitor_Complex E-NAD⁺-5'-IDA Complex Enzyme->Inhibitor_Complex Binding Keto_Intermediate 3'-Keto-AdoHcy (E-NADH) Complex1->Keto_Intermediate Elimination Homocysteine Elimination Keto_Intermediate->Elimination Adenosine_Intermediate 3'-Keto-4',5'-didehydroadenosine Elimination->Adenosine_Intermediate Hydrolysis H₂O Addition Adenosine_Intermediate->Hydrolysis Keto_Adenosine 3'-Keto-adenosine Hydrolysis->Keto_Adenosine Reduction Reduction Keto_Adenosine->Reduction Products Adenosine + Homocysteine (E-NAD⁺) Reduction->Products IDA This compound IDA->Enzyme Inhibitor_Keto 3'-Keto-5'-Iodo-5'-deoxyadenosine (E-NADH) Inhibitor_Complex->Inhibitor_Keto Oxidation Inactive_Enzyme Inactive Enzyme Inhibitor_Keto->Inactive_Enzyme Covalent Modification or Tight Binding G cluster_0 Trypanosoma brucei Purine Salvage Pathway Host_Purines Host Purines Transporter Purine Transporter Host_Purines->Transporter Parasite_Purines Intracellular Purine Pool Transporter->Parasite_Purines HGPRT HGPRT/XPRT Parasite_Purines->HGPRT PRPP PRPP PRPP->HGPRT Nucleotides Nucleotide Synthesis (GMP, AMP) HGPRT->Nucleotides Nucleic_Acids DNA/RNA Synthesis Nucleotides->Nucleic_Acids IDA_derivative 5'-Iodomethylene- 5'-deoxyadenosine Derivative IDA_derivative->Transporter Uptake IDA_derivative->Inhibition_Point Inhibition_Point->HGPRT Inhibition Inhibition_Point->Nucleotides Incorporation & Chain Termination

5'-Iodo-5'-deoxyadenosine: A Synthetic Anomaly in the Search for Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Iodo-5'-deoxyadenosine is a synthetically valuable adenosine analog that has been utilized in various biochemical studies. Despite the rich chemical diversity of naturally occurring nucleosides, particularly halogenated variants from marine ecosystems, there is currently no scientific evidence to support the natural occurrence of this compound. This technical guide will delve into the current state of knowledge, addressing the absence of this compound in nature while providing context through the exploration of closely related natural products. We will examine the biosynthesis and metabolism of its non-halogenated counterpart, 5'-deoxyadenosine, and discuss the prevalence of other halogenated nucleosides in marine organisms. Furthermore, this guide will provide a comprehensive, hypothetical experimental workflow for the targeted discovery of this compound from natural sources, should it exist.

The Status of this compound as a Natural Product

A thorough review of current scientific literature reveals no documented isolation of this compound from any natural source. This compound is primarily known as a commercially available synthetic reagent and a precursor for the synthesis of other molecules. While the marine environment is a prolific source of halogenated organic compounds, including nucleosides, the iodinated adenosine analog, this compound, has not been identified among them.

The Natural Counterpart: 5'-Deoxyadenosine

To understand the biochemical context where an iodinated analog might be sought, it is crucial to examine its naturally occurring, non-halogenated parent compound, 5'-deoxyadenosine.

Biosynthesis of 5'-Deoxyadenosine

5'-Deoxyadenosine (5'-dAdo) is a ubiquitous byproduct of a large superfamily of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes.[1][2] These enzymes are involved in a vast array of metabolic pathways, including the biosynthesis of vitamins, cofactors, and antibiotics.[1] The catalytic cycle of radical SAM enzymes involves the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical then initiates substrate modification by abstracting a hydrogen atom, leading to the formation of 5'-deoxyadenosine as a byproduct.[2]

Metabolic Salvage of 5'-Deoxyadenosine

The accumulation of 5'-deoxyadenosine can be toxic to cells, and therefore, efficient salvage pathways have evolved to recycle its components.[1] The primary route for 5'-dAdo metabolism is the "DHAP shunt".[1][3] In this pathway, 5'-deoxyadenosine is first converted to 5-deoxyribose-1-phosphate (dR1P). This can be achieved either directly by a phosphorylase or through a two-step process involving a nucleosidase and a kinase.[3] The resulting dR1P is then isomerized and subsequently cleaved by an aldolase to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde, both of which can enter central metabolism.[1][3]

metabolism_of_5_deoxyadenosine cluster_formation Formation of 5'-Deoxyadenosine cluster_salvage Salvage Pathway (DHAP Shunt) cluster_alternative Alternative two-step conversion SAM S-Adenosyl-L-methionine (SAM) Radical_SAM Radical SAM Enzyme SAM->Radical_SAM reductive cleavage dAdo 5'-Deoxyadenosine (5'-dAdo) Radical_SAM->dAdo byproduct Product Modified Substrate Radical_SAM->Product dR1P 5-Deoxyribose-1-Phosphate (dR1P) dAdo->dR1P Phosphorylase Five_deoxyribose 5-Deoxyribose dAdo->Five_deoxyribose Nucleosidase Substrate Substrate Substrate->Radical_SAM DHAP Dihydroxyacetone Phosphate (DHAP) dR1P->DHAP Isomerase, Aldolase Acetaldehyde Acetaldehyde dR1P->Acetaldehyde Aldolase Central_Metabolism Central Metabolism DHAP->Central_Metabolism Acetaldehyde->Central_Metabolism Phosphorylase Phosphorylase Nucleosidase Nucleosidase Kinase Kinase Isomerase Isomerase Aldolase Aldolase Five_deoxyribose->dR1P Kinase

Biosynthesis and Metabolic Salvage of 5'-Deoxyadenosine.

Naturally Occurring Halogenated Nucleosides

While this compound remains undiscovered in nature, a variety of other halogenated nucleosides have been isolated, primarily from marine organisms.[4][5] Marine sponges, in particular, are a rich source of these unique compounds.[4][6] These discoveries underscore the plausibility of finding novel halogenated nucleosides in marine environments.

Compound ClassHalogenRepresentative Compound(s)Natural Source
Pyrimidine-d-Arabinosides-SpongothymidineCryptotethya crypta (sponge)[4]
Purine-2'-deoxyribosidesBrBromophenol coupled with deoxyguanosineRhodomela confervoides (alga)[5]
Pyrrolo[2,3-d]pyrimidine nucleosidesCl, BrVariousMarine organisms[4]
Indole Nucleosides-Kahakamide AMarine organisms[5]
Other Halogenated CompoundsCl, Br, IVariousMarine algae, sponges, and bacteria[7][8]

Hypothetical Experimental Workflow for the Discovery of this compound

For researchers interested in the targeted search for this compound, a systematic approach is required. The following outlines a hypothetical experimental workflow, integrating modern natural product discovery techniques.[9][10][11]

experimental_workflow Start Start: Sample Collection (e.g., Marine Sponges, Actinomycetes) Extraction Extraction (Solvent Partitioning) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., HPLC, MPLC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Screening Screening & Dereplication (LC-MS/MS, Molecular Networking) Fractions->Screening Hit_Identification Putative Hit Identification (m/z match for C10H12IN5O3) Screening->Hit_Identification Isolation Targeted Isolation & Purification (Preparative HPLC) Hit_Identification->Isolation Hit Found No_Hit No Hit Found Hit_Identification->No_Hit No Match Pure_Compound Pure Compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HR-MS) Pure_Compound->Structure_Elucidation Final_Structure Structure Confirmation of This compound Structure_Elucidation->Final_Structure

Hypothetical workflow for the discovery of this compound.
Detailed Experimental Protocols

4.1.1. Sample Collection and Extraction

  • Source Material: Collect marine organisms known to produce halogenated compounds, such as sponges of the genera Haliclona or Mycale, or marine-derived Streptomyces bacteria.

  • Extraction: Lyophilize the biological material and grind to a fine powder. Perform sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol). The methanol extract is the most likely to contain polar compounds like nucleosides.

4.1.2. Chromatographic Fractionation

  • Initial Fractionation: Subject the crude methanol extract to medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase column with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from MPLC using reversed-phase HPLC. Employ a gradient of acetonitrile in water with 0.1% formic acid as a mobile phase modifier.

4.1.3. Screening and Dereplication

  • LC-MS/MS Analysis: Analyze all fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Search for a parent ion with an m/z corresponding to the protonated molecule of this compound ([M+H]⁺, C10H13IN5O3⁺, calculated m/z 378.0061).

  • Molecular Networking: Utilize a platform like the Global Natural Products Social Molecular Networking (GNPS) to create molecular networks from the MS/MS data. This will help to identify related compounds and dereplicate known nucleosides.

4.1.4. Targeted Isolation and Structure Elucidation

  • Preparative HPLC: For fractions showing a putative hit, perform targeted isolation using semi-preparative or preparative HPLC with the same column and mobile phase conditions as the analytical scale, scaled up appropriately.

  • High-Resolution Mass Spectrometry (HR-MS): Obtain a high-resolution mass spectrum of the purified compound to confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the identity as this compound.

Conclusion

While this compound is a valuable tool for biochemical research, it remains a synthetic entity with no evidence of natural origin. The study of its naturally occurring counterpart, 5'-deoxyadenosine, and the broader class of halogenated nucleosides provides a rich context for understanding nucleoside metabolism and the biosynthetic potential of various organisms. The provided hypothetical workflow offers a robust framework for researchers who wish to undertake the challenging but potentially rewarding search for this compound or other novel halogenated nucleosides in nature. Such a discovery would not only be of significant chemical interest but could also open new avenues for drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5'-Iodo-5'-deoxyadenosine from Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5'-Iodo-5'-deoxyadenosine from adenosine. This compound is a crucial intermediate in the synthesis of various biologically active nucleoside analogues and serves as a precursor for the development of novel therapeutic agents. The protocol described herein is based on a modified Appel reaction, a reliable and efficient method for the selective iodination of the primary 5'-hydroxyl group of adenosine. This guide includes a comprehensive experimental procedure, a summary of required reagents, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.

Introduction

This compound is a key synthetic intermediate used in the preparation of a wide range of adenosine derivatives with potential therapeutic applications. The replacement of the 5'-hydroxyl group with iodine creates a versatile handle for further chemical modifications, including the introduction of different functional groups through nucleophilic substitution reactions. These modifications are instrumental in the fields of medicinal chemistry and chemical biology for the development of enzyme inhibitors, receptor agonists or antagonists, and molecular probes. The following protocol details a robust method for the synthesis of this compound from the readily available starting material, adenosine.

Chemical Reaction

The synthesis proceeds via a one-step reaction where the primary 5'-hydroxyl group of adenosine is converted to an iodide. This transformation is effectively achieved using triphenylphosphine and iodine in a suitable solvent like pyridine.

Reaction Scheme:

G Adenosine Adenosine Reagents I₂, PPh₃ Pyridine Product This compound Reagents->Product Appel Reaction G cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Adenosine in Pyridine add_reagents Add PPh₃ and I₂ dissolve->add_reagents react Stir at RT for 2h add_reagents->react quench Quench with Na₂S₂O₃ react->quench evaporate Remove Pyridine quench->evaporate chromatography Column Chromatography (CHCl₃/MeOH, 9:1) evaporate->chromatography isolate Isolate Pure Product chromatography->isolate

Protocol for the Iodination of 5'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 5'-iodo-5'-deoxyadenosine from 5'-deoxyadenosine. This protocol is intended for researchers, scientists, and drug development professionals. This compound is a valuable intermediate for the synthesis of various adenosine analogues with potential therapeutic applications. The procedure involves a three-step process: (1) protection of the 2' and 3'-hydroxyl groups of 5'-deoxyadenosine using an isopropylidene acetal, (2) iodination of the 5'-hydroxyl group via an Appel-type reaction, and (3) deprotection of the 2' and 3'-hydroxyl groups to yield the final product. Each step is followed by purification to ensure the desired product quality.

Experimental Protocols

Step 1: Synthesis of 2',3'-O-Isopropylidene-5'-deoxyadenosine

This step protects the vicinal diols at the 2' and 3' positions of the ribose sugar, allowing for selective reaction at the 5'-hydroxyl group.

Materials:

  • 5'-Deoxyadenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend 5'-deoxyadenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1][2]

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[2]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1][2]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield 2',3'-O-isopropylidene-5'-deoxyadenosine as a white solid.

Step 2: Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

This step converts the 5'-hydroxyl group of the protected nucleoside into an iodide using an Appel reaction.[3][4][5]

Materials:

  • 2',3'-O-Isopropylidene-5'-deoxyadenosine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0°C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[6]

  • Stir the mixture at 0°C for 10 minutes.

  • Add a solution of 2',3'-O-isopropylidene-5'-deoxyadenosine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic phase and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography on silica gel to afford 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the isopropylidene protecting group to yield the target compound.

Materials:

  • 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

  • Aqueous sulfuric acid (1%) or Trifluoroacetic acid (TFA) in water

  • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)

Procedure:

  • Dissolve 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine in a mixture of a protic solvent like methanol or ethanol and water.[7]

  • Alternatively, the compound can be suspended in 1% aqueous sulfuric acid.[8]

  • Stir the solution at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.[7]

  • Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[7][8]

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or by reverse-phase column chromatography.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
15'-DeoxyadenosineAcetone, 2,2-Dimethoxypropane, p-TsOH2',3'-O-Isopropylidene-5'-deoxyadenosine85-95
22',3'-O-Isopropylidene-5'-deoxyadenosinePPh₃, I₂, Imidazole5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine70-85
35'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosineAqueous AcidThis compound90-98

Table 2: Physicochemical Properties of this compound.

PropertyValue
CAS Number 4099-81-4[6][9]
Molecular Formula C₁₀H₁₂IN₅O₃[6][9]
Molecular Weight 377.14 g/mol [6][9]
Appearance White to off-white solid
Melting Point 178-187 °C[10]
Storage -20°C[10]

Mandatory Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection Start 5'-Deoxyadenosine Reagents1 Acetone, 2,2-Dimethoxypropane, p-TsOH Start->Reagents1 Reaction Protected 2',3'-O-Isopropylidene-5'-deoxyadenosine Reagents1->Protected Purification1 Column Chromatography Protected->Purification1 Reagents2 PPh3, I2, Imidazole Purification1->Reagents2 To Iodination Iodinated 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine Reagents2->Iodinated Purification2 Column Chromatography Iodinated->Purification2 Reagents3 Aqueous Acid Purification2->Reagents3 To Deprotection Final_Product This compound Reagents3->Final_Product Purification3 Recrystallization / Reverse-Phase Chromatography Final_Product->Purification3 G Start 5'-Deoxyadenosine 2'-OH 3'-OH 5'-OH Protected 2',3'-O-Isopropylidene-5'-deoxyadenosine 2',3'-O-C(CH3)2 5'-OH Start->Protected  Protection (Acetone, p-TsOH) Iodinated 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine 2',3'-O-C(CH3)2 5'-I Protected->Iodinated  Iodination (PPh3, I2, Imidazole) Final This compound 2'-OH 3'-OH 5'-I Iodinated->Final  Deprotection (Aq. Acid)

References

Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine as a Versatile Precursor for Nucleotide Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Iodo-5'-deoxyadenosine is a key synthetic intermediate derived from the naturally occurring nucleoside, adenosine.[] Its structure, featuring a reactive iodine atom at the 5' position of the ribose sugar, makes it an excellent electrophilic precursor for a wide range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the 5' position, leading to the generation of extensive libraries of nucleotide analogs.[2][3] These analogs are invaluable tools in chemical biology and medicinal chemistry, serving as probes to study biological pathways and as potential therapeutic agents.[4] Nucleoside analogs have been successfully developed as antiviral and anticancer drugs, and modifying the 5' position can significantly impact their biological activity, selectivity, and pharmacokinetic properties.[5][6] This document provides detailed protocols for the synthesis of representative nucleotide analogs from this compound, summarizes their biological activities, and illustrates their roles in relevant signaling pathways.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its susceptibility to nucleophilic displacement of the 5'-iodo group. This allows for the formation of new carbon-sulfur, carbon-nitrogen, carbon-carbon, and other bonds, yielding a diverse array of analogs.

General Synthetic Workflow

The conversion of this compound into various analogs typically follows a straightforward nucleophilic substitution pathway. The workflow often involves the protection of the 2' and 3' hydroxyl groups, reaction with a chosen nucleophile, and subsequent deprotection to yield the final product.

Synthetic_Workflow cluster_0 Synthesis of Nucleotide Analogs start This compound protection Protection of 2',3'-OH (e.g., Isopropylidene) start->protection intermediate Protected 5'-Iodo- 5'-deoxyadenosine protection->intermediate reaction Nucleophilic Substitution (e.g., NaN3, R-SH, R-NH2) intermediate->reaction product_protected Protected 5'-Substituted Analog reaction->product_protected deprotection Deprotection product_protected->deprotection final_product Final Nucleotide Analog deprotection->final_product

Caption: General workflow for synthesizing nucleotide analogs from this compound.

Protocol 1: Synthesis of 5'-Azido-5'-deoxyadenosine

This protocol describes the conversion of this compound to 5'-Azido-5'-deoxyadenosine, a key intermediate for synthesizing 5'-amino derivatives. The azide group can be readily reduced to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Addition of Reagent: Add sodium azide (NaN₃, 1.5-3 equivalents) to the solution.

  • Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) for several hours (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 5'-Azido-5'-deoxyadenosine.

Protocol 2: Synthesis of 5'-Amino-5'-deoxyadenosine

This protocol details the reduction of the azide group in 5'-Azido-5'-deoxyadenosine to yield the corresponding primary amine, a versatile building block for further derivatization.[7]

Materials:

  • 5'-Azido-5'-deoxyadenosine

  • Triphenylphosphine (PPh₃) or Hydrogen gas (H₂) with Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure (Staudinger Reduction):

  • Reaction Setup: Dissolve 5'-Azido-5'-deoxyadenosine (1 equivalent) in a mixture of THF and water.

  • Addition of Reagent: Add triphenylphosphine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 2-6 hours) until the evolution of N₂ gas ceases and TLC analysis indicates the completion of the reaction.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 5'-Amino-5'-deoxyadenosine.[7]

Alternative Procedure (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve 5'-Azido-5'-deoxyadenosine in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the starting material is fully consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the desired 5'-Amino-5'-deoxyadenosine.

Data Presentation: Biological Activities of Adenosine Analogs

Nucleotide analogs derived from this compound have been investigated for their potential to modulate the activity of various enzymes, particularly methyltransferases, which are crucial in epigenetics and are considered promising drug targets.[2]

Analog ClassTarget EnzymeBiological ActivityReference
5'-Amino-5'-deoxyadenosine AmidesSARS-CoV-2 nsp14/10 (Methyltransferase)Nanomolar binding affinity (Kᴅ)[2]
5'-Amino-5'-deoxyadenosine AmidesHuman METTL3/14 (Methyltransferase)Low micromolar binding affinity (Kᴅ)[2]
5'-Amino-5'-C-methyl Adenosine DerivativesDOT1L (Histone Methyltransferase)Improved enzyme inhibitory activity over non-methylated parent compounds[6]
5'-Sulfamino-5'-deoxythymidineHerpes Simplex Virus (Type 1)70% inhibition of viral replication at 100 µM[8]

Signaling Pathways and Mechanism of Action

Adenosine and its analogs modulate numerous physiological processes primarily through two mechanisms: interaction with adenosine receptors and interference with intracellular metabolic pathways.[9][10]

  • Receptor-Mediated Signaling: Adenosine activates four G-protein coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), initiating downstream signaling cascades that regulate cellular functions like neurotransmission, inflammation, and cardiac activity.[10][11]

  • Receptor-Independent Signaling (Metabolic): Intracellularly, adenosine metabolism is tightly regulated by enzymes like adenosine kinase (ADK) and adenosine deaminase (ADA).[12] ADK phosphorylates adenosine to AMP, while ADA converts it to inosine.[12] A critical pathway is the S-adenosylmethionine (SAM)-dependent transmethylation cycle. SAM is the universal methyl donor for methylation of DNA, RNA, and proteins. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to adenosine and homocysteine by SAH hydrolase.[13] Many adenosine analogs function by inhibiting enzymes in these pathways. For example, analogs that mimic SAH can act as potent inhibitors of methyltransferases, preventing epigenetic modifications.[2]

Adenosine_Metabolism_Pathway cluster_pathway Adenosine Metabolism and Methylation Cycle ATP ATP AMP AMP ATP->AMP - PPi Ado Adenosine AMP->Ado L1 Ado->AMP Ino Inosine Ado->Ino L2 L3 SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH L4 SAH->Ado Hcy Homocysteine SAH->Hcy L5 Methyl_Acceptor Substrate (DNA, RNA, Protein) Methylated_Product Methylated Substrate Methyl_Acceptor->Methylated_Product L6 Analog 5'-Substituted Adenosine Analog E_MT Methyltransferase (MT) Analog->E_MT Inhibition E_5NT 5'-Nucleotidase E_ADK Adenosine Kinase (ADK) E_ADA Adenosine Deaminase (ADA) E_SAHH SAH Hydrolase

Caption: Adenosine metabolism and its intersection with the SAM-dependent methylation cycle.

References

Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine (5'-IAdo) is a key synthetic intermediate in the development of a diverse range of enzyme inhibitors. Its utility stems from the reactivity of the 5'-iodo group, which can be readily displaced to introduce various functionalities, and the adenosine scaffold, which is recognized by numerous enzymes. These application notes provide an overview of the use of 5'-IAdo in synthesizing inhibitors for several important enzyme classes, including methyltransferases, S-adenosylhomocysteine (SAH) hydrolase, and adenosine kinase. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.

I. Synthesis of Enzyme Inhibitors from this compound

This compound serves as a versatile starting material for the synthesis of various adenosine analogues with inhibitory activity against several classes of enzymes. A common synthetic strategy involves the conversion of the 5'-iodo group to a 5'-amino group, which then acts as a handle for further derivatization.

A. Synthesis of 5'-Amino-5'-deoxyadenosine from this compound

A key step in utilizing 5'-IAdo is its conversion to 5'-amino-5'-deoxyadenosine. This is typically achieved through a two-step process involving the formation of a 5'-azido intermediate followed by its reduction.

Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyadenosine

This protocol is adapted from a general method for the synthesis of 5'-azidoribonucleosides.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the protected this compound in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and purify by flash column chromatography to obtain the 5'-azido-5'-deoxyadenosine derivative.

Experimental Protocol: Reduction of 5'-Azido-5'-deoxyadenosine to 5'-Amino-5'-deoxyadenosine (Staudinger Reaction)

This protocol is a widely used method for the reduction of azides to amines.[2]

  • Reaction Setup: Dissolve 5'-azido-2',5'-dideoxyadenosine (1 equivalent) and triphenylphosphine (3 equivalents) in pyridine.

  • Reaction Conditions: Stir the solution at room temperature for 7 hours.

  • Ammonia Addition: Add concentrated aqueous ammonium hydroxide and continue stirring at room temperature overnight.

  • Heating: Stir the mixture for an additional hour at 55°C.

  • Work-up: Add water to the reaction mixture.

  • Purification: Remove the resulting precipitate by filtration and wash with water. The combined filtrate is then extracted with ethyl acetate, and the aqueous layer is lyophilized to yield the crude 5'-amino-2',5'-dideoxyadenosine, which can often be used in the next step without further purification.[2]

II. Application in the Synthesis of Methyltransferase Inhibitors

5'-Amino-5'-deoxyadenosine is a valuable building block for the creation of libraries of methyltransferase inhibitors. By coupling various acyl and sulfonyl chlorides to the 5'-amino group, a wide range of analogues can be synthesized and screened for inhibitory activity.

A. Parallel Synthesis of a 5'-Amino-5'-deoxyadenosine Derivative Library

The following is a generalized protocol for the parallel synthesis of amide and sulfonamide derivatives of 5'-amino-5'-deoxyadenosine, adapted from a high-throughput synthesis methodology.[3]

Experimental Protocol: Parallel Amide and Sulfonamide Synthesis

  • Preparation of Acyl/Sulfonyl Chlorides: If starting from carboxylic acids, dissolve the carboxylic acid (1.0 equivalent) in thionyl chloride and heat under reflux for 3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is used without further purification. Commercially available sulfonyl chlorides can be used directly.

  • Reaction Setup: In a parallel synthesizer, add a solution of 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine (1.11 equivalents) in dichloromethane (DCM) to each reaction well.

  • Reagent Addition: To each well, add the respective sulfonyl chloride or acyl chloride (1.0 equivalent) and triethylamine (NEt₃) (1.2 equivalents).

  • Reaction Conditions: Agitate the reaction mixtures at room temperature overnight.

  • Deprotection: After the reaction, perform deprotection of the 2',3'-O-isopropylidene group using a solution of trifluoroacetic acid (TFA) in water at 5°C.

  • Purification: The final products can be purified by an extraction-based method. The solubility of the starting amine in aqueous bicarbonate solution allows for its separation from the less polar amide and sulfonamide products.

B. Quantitative Data for Methyltransferase Inhibitors

The following table summarizes the binding affinities of selected 5'-amino-5'-deoxyadenosine derivatives against different methyltransferases.

Compound IDTarget EnzymeKD (μM)
34 METTL3/1412.9 ± 2.0
40 METTL3/1416.1 ± 4.6
42 METTL3/1422.5 ± 1.4
34 nsp14/10nanomolar range
35 nsp14/10nanomolar range
46 nsp14/10nanomolar range
63 nsp14/1017.2 ± 5.5
64 nsp14/102.90 ± 0.38
65 nsp14/103.80 ± 0.78
66 nsp14/1042.3 ± 11.1

Data obtained from a fluorescence polarization (FP) assay.[4]

III. Application in the Synthesis of S-adenosylhomocysteine (SAH) Hydrolase Inhibitors

This compound and its analogues have been investigated as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways.

A. Inhibition of SAH Hydrolase

Several adenosine analogues, including this compound, have demonstrated inhibitory activity against SAH hydrolase. The mechanism of inhibition can be either competitive or mechanism-based, depending on the specific modifications to the adenosine scaffold.[5]

B. Quantitative Data for SAH Hydrolase Inhibitors

The following table includes Ki values for various adenosine analogues against SAH hydrolase.

InhibitorKi (μM)
5'-Deoxy-5'-(isobutylthio)-3-deazaadenosine-
(E)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosineMechanism-based
(Z)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosineMechanism-based
5'-Deoxy-5',5'-difluoroadenosineMechanism-based
5'-Deoxy-5'-chloro-4',5'-didehydro-5'-deoxyadenosineCompetitive

Note: Specific Ki values for some compounds were not available in the reviewed literature.

IV. Application in the Synthesis of Adenosine Kinase (AK) Inhibitors

5-Iodotubercidin, a closely related analogue of this compound, and its derivatives are potent inhibitors of adenosine kinase (AK).

A. Inhibition of Adenosine Kinase

Inhibitors of adenosine kinase prevent the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an accumulation of intracellular and extracellular adenosine. This can have therapeutic effects in conditions such as pain and inflammation. 5'-Amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins are among the most potent AKIs reported.[6]

B. Quantitative Data for Adenosine Kinase Inhibitors

The following table provides a comparison of the inhibitory potency of several adenosine kinase inhibitors.

InhibitorIC₅₀ (Adenosine Kinase)
5-Iodotubercidin26 nM
5'-Amino-5'-deoxyadenosine0.17 μM
5'-Amino-5'-deoxy-5-bromotubercidin< 0.001 μM
5'-Amino-5'-deoxy-5-iodotubercidin< 0.001 μM
ABT-7021.7 nM
A-13497460 pM

Data compiled from multiple sources.[2][5][6]

V. Visualizations

A. Signaling Pathways and Experimental Workflows

Synthesis_of_5_Amino_5_deoxyadenosine This compound This compound 5'-Azido-5'-deoxyadenosine 5'-Azido-5'-deoxyadenosine This compound->5'-Azido-5'-deoxyadenosine NaN₃, PPh₃, CBr₄ DMF, 90°C 5'-Amino-5'-deoxyadenosine 5'-Amino-5'-deoxyadenosine 5'-Azido-5'-deoxyadenosine->5'-Amino-5'-deoxyadenosine PPh₃, NH₄OH Pyridine

Caption: Synthetic pathway for 5'-Amino-5'-deoxyadenosine.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up and Purification Start Start 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine Start->5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine Acyl/Sulfonyl_Chlorides Acyl/Sulfonyl_Chlorides Start->Acyl/Sulfonyl_Chlorides Reaction_Setup Dispense starting materials into parallel reactor 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine->Reaction_Setup Acyl/Sulfonyl_Chlorides->Reaction_Setup Coupling Add coupling reagents (NEt₃, DCM) Reaction_Setup->Coupling Incubation Agitate at RT overnight Coupling->Incubation Deprotection TFA/H₂O Incubation->Deprotection Extraction Aqueous bicarbonate extraction Deprotection->Extraction Final_Products Inhibitor Library Extraction->Final_Products

Caption: Workflow for parallel synthesis of an inhibitor library.

MTAP_Pathway This compound This compound MTAPase MTAPase This compound->MTAPase 5-Iodoribose-1-phosphate 5-Iodoribose-1-phosphate MTAPase->5-Iodoribose-1-phosphate Adenine Adenine MTAPase->Adenine Downstream_Metabolism Further Metabolism (e.g., via Deoxyribose-5-phosphate aldolase) 5-Iodoribose-1-phosphate->Downstream_Metabolism Inhibition_of_Downstream_Enzymes Inhibition of enzymes in purine and sugar metabolism 5-Iodoribose-1-phosphate->Inhibition_of_Downstream_Enzymes

Caption: Metabolic activation of this compound.

References

Application of 5'-Iodo-5'-deoxyadenosine in Radical SAM Enzyme Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical S-adenosyl-L-methionine (SAM) enzymes constitute a vast and diverse superfamily that catalyzes a wide range of challenging chemical transformations essential for various biological processes, including cofactor biosynthesis, DNA repair, and natural product synthesis.[1] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[2][3] This radical intermediate initiates catalysis by abstracting a hydrogen atom from a substrate, leading to the formation of 5'-deoxyadenosine (5'-dAdo) as a byproduct.[1] The intricate mechanism and the transient nature of the radical intermediates make studying these enzymes challenging.

5'-Iodo-5'-deoxyadenosine (IDA) is a synthetic analog of 5'-deoxyadenosine where the 5'-hydroxyl group is replaced by an iodine atom. While not as extensively documented in the context of radical SAM enzymes as other analogs, its chemical properties suggest several potential applications as a valuable tool for mechanistic and structural investigations, as well as for the development of inhibitors. This document provides detailed application notes and hypothetical protocols for the use of IDA in radical SAM enzyme studies, based on its known reactivity and the established methodologies for studying this enzyme superfamily.

Application Notes

Mechanistic Probe for Trapping Intermediates

The carbon-iodine bond in IDA is weaker than a carbon-hydrogen bond and can be susceptible to homolytic cleavage. This property can be exploited to probe the radical chemistry within the active site of a radical SAM enzyme. It is hypothesized that IDA could act as a substrate analog or a "radical trap."

  • Potential Mechanism: Upon binding to the active site, the iodine atom of IDA could be abstracted by a substrate radical intermediate, forming a new carbon-iodine bond on the substrate and a 5'-deoxyadenosyl radical. Alternatively, the reduced [4Fe-4S] cluster could potentially induce the reductive cleavage of the C-I bond, although this is less likely than the canonical SAM cleavage. Observing the formation of an iodinated substrate or a trapped 5'-deoxyadenosyl radical would provide significant insights into the reaction mechanism.

Potential Inhibitor of Radical SAM Enzymes

Halogenated analogs of adenosine and its derivatives have been shown to inhibit various nucleoside-binding enzymes, such as adenosine kinase and S-adenosyl-L-homocysteine hydrolase.[4][5] By analogy, IDA could act as an inhibitor of radical SAM enzymes.

  • Competitive Inhibition: IDA may act as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrate or cofactor SAM. The bulky iodine atom might sterically hinder the conformational changes required for catalysis.

  • Irreversible Inhibition/Affinity Labeling: The electrophilic character of the 5'-carbon atom in IDA makes it susceptible to nucleophilic attack. An active site residue with a nucleophilic side chain (e.g., cysteine, lysine, or histidine) could potentially attack the 5'-carbon, displacing the iodide ion and forming a covalent adduct with the enzyme. This would lead to irreversible inactivation.[6]

Tool for Structural Biology Studies

The iodine atom in IDA is electron-rich and significantly heavier than the atoms typically found in proteins and nucleic acids. This property makes it a useful tool for X-ray crystallography.

  • Phasing in X-ray Crystallography: The anomalous scattering signal from the iodine atom can be used to solve the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structure of the enzyme-IDA complex. Co-crystallization of a radical SAM enzyme with IDA could provide a high-resolution snapshot of how adenosine analogs bind to the active site.

Quantitative Data

CompoundEnzymeInhibition Constant (Ki/IC50)Reference
5'-chloro-5'-deoxyadenosinePhosphatidylinositol Kinase~50 µM (IC50)[7]
5'-chloro-5'-deoxyadenosineMyosin Light Chain Kinase>100 µM (IC50)[7]
(E)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosineS-adenosyl-L-homocysteine hydrolaseTime-dependent inactivation[1]
(Z)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosineS-adenosyl-L-homocysteine hydrolaseTime-dependent inactivation[1]
5-IodotubercidinAdenosine KinasePotent Inhibitor[5][8]

Table 1: Inhibitory activities of various halogenated adenosine analogs against different enzymes. This data is provided for contextual reference.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the application of this compound in radical SAM enzyme studies. These should be considered as starting points and may require significant optimization for specific enzymes.

Protocol 1: Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of a radical SAM enzyme and to determine the mode of inhibition.

Materials:

  • Purified radical SAM enzyme

  • S-adenosyl-L-methionine (SAM)

  • Substrate for the specific radical SAM enzyme

  • This compound (IDA)

  • Assay buffer (specific to the enzyme, typically anaerobic)

  • Reducing agent (e.g., sodium dithionite)

  • Quenching solution (e.g., acid or base to stop the reaction)

  • Analytical system for product detection (e.g., HPLC, LC-MS, or a spectrophotometric assay)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of SAM, substrate, and IDA in an appropriate solvent.

    • Prepare the assay buffer and make it anaerobic by bubbling with an inert gas (e.g., argon or nitrogen).

  • Enzyme Activity Assay (Control):

    • In an anaerobic environment (e.g., a glove box), set up a reaction mixture containing the assay buffer, SAM, substrate, and the reducing agent.

    • Initiate the reaction by adding the radical SAM enzyme.

    • Incubate at the optimal temperature for a specific time course.

    • Stop the reaction by adding the quenching solution.

    • Analyze the formation of the product using the chosen analytical method.

  • Inhibition Assay:

    • Repeat the enzyme activity assay in the presence of varying concentrations of IDA (e.g., from 0.1 µM to 100 µM).

    • Include a control with no IDA.

  • Data Analysis:

    • Calculate the initial reaction velocities at each IDA concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the IDA concentration to determine the IC50 value.

    • To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentration of either SAM or the substrate at fixed concentrations of IDA. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

  • Time-Dependent Inhibition (for irreversible inhibition):

    • Pre-incubate the enzyme with IDA for different time intervals before adding the substrate and SAM to initiate the reaction.

    • A time-dependent loss of enzyme activity would suggest irreversible inhibition.

Protocol 2: Mass Spectrometric Analysis for Covalent Modification

Objective: To investigate if this compound acts as an irreversible inhibitor by covalently modifying the radical SAM enzyme.

Materials:

  • Purified radical SAM enzyme

  • This compound (IDA)

  • Incubation buffer (anaerobic)

  • Reducing agent (e.g., sodium dithionite)

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Enzyme-Inhibitor Incubation:

    • In an anaerobic environment, incubate the radical SAM enzyme with an excess of IDA in the incubation buffer with the reducing agent.

    • Include a control sample where the enzyme is incubated without IDA.

  • Removal of Unbound Inhibitor:

    • Remove the excess, unbound IDA by dialysis or using a desalting column.

  • Protein Digestion:

    • Denature the protein samples (with and without IDA treatment).

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using LC-MS/MS.

    • Compare the peptide maps of the IDA-treated and control samples.

    • Look for a peptide with a mass shift corresponding to the addition of a 5'-deoxyadenosyl moiety (mass of C10H12N5O3 = 250.24 Da). . Fragment the modified peptide using MS/MS to identify the specific amino acid residue that has been modified.

Protocol 3: Co-crystallization for Structural Studies

Objective: To obtain crystals of a radical SAM enzyme in complex with this compound for X-ray crystallographic analysis.

Materials:

  • Highly purified and concentrated radical SAM enzyme

  • This compound (IDA)

  • Crystallization buffer and precipitant solutions (from commercial screens or optimized in-house)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • Complex Formation:

    • Incubate the purified enzyme with a molar excess of IDA (e.g., 5-10 fold) for a sufficient time to allow binding. This should be done in an anaerobic environment if the enzyme's [4Fe-4S] cluster is sensitive to oxygen.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method.

    • Mix a small volume of the enzyme-IDA complex solution with an equal volume of the crystallization screen solution.

    • Equilibrate the drop against a larger reservoir of the screen solution.

    • Incubate the plates at a constant temperature and monitor for crystal growth.

  • Crystal Optimization and Data Collection:

    • Optimize the initial crystallization conditions by varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Use the anomalous signal from the iodine atom to aid in phase determination (Single-wavelength Anomalous Dispersion - SAD, or Multi-wavelength Anomalous Dispersion - MAD phasing).

    • Build and refine the atomic model of the enzyme-IDA complex.

Visualizations

radical_sam_cycle cluster_enzyme Enzyme Active Site SAM S-Adenosyl-L-methionine (SAM) FeS_reduced [4Fe-4S]+ (Reduced) SAM->FeS_reduced binds Met Methionine dAdo_radical 5'-deoxyadenosyl radical (5'-dAdo•) FeS_reduced->dAdo_radical Reductive Cleavage Enzyme Radical SAM Enzyme Substrate Substrate (R-H) Product Product (R•) Substrate->Product dAdo_radical->Substrate H• abstraction dAdo 5'-deoxyadenosine (5'-dAdo) dAdo_radical->dAdo

Caption: Generalized catalytic cycle of a radical SAM enzyme.

ida_inhibition IDA This compound (IDA) Enzyme_active_site Enzyme Active Site IDA->Enzyme_active_site Binds to Competitive_Inhibition Competitive Inhibition (Blocks SAM/Substrate Binding) Enzyme_active_site->Competitive_Inhibition Leads to Covalent_Adduct Covalent Enzyme-Adduct (Irreversible Inhibition) Enzyme_active_site->Covalent_Adduct Reacts with Nucleophilic_Residue Nucleophilic Residue (e.g., Cys, His, Lys)

Caption: Proposed inhibitory mechanisms of IDA on radical SAM enzymes.

experimental_workflow start Start: Purified Radical SAM Enzyme + IDA inhibition_assay Protocol 1: Enzyme Inhibition Assays start->inhibition_assay ms_analysis Protocol 2: Mass Spectrometry for Covalent Modification start->ms_analysis crystallography Protocol 3: Co-crystallization for Structural Studies start->crystallography ic50 Determine IC50 & Mode of Inhibition inhibition_assay->ic50 modification_site Identify Covalent Adduct & Modification Site ms_analysis->modification_site structure Determine 3D Structure of Enzyme-IDA Complex crystallography->structure

Caption: Experimental workflow for studying IDA with radical SAM enzymes.

References

Application Notes: The Role of 5'-Iodo-5'-deoxyadenosine in Elucidating Kinase Signaling Pathways in MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the experimental use of 5'-Iodo-5'-deoxyadenosine (5'-IA). Contrary to its structural similarity to ATP and other nucleoside analogs, 5'-IA is not primarily utilized as a direct inhibitor in kinase assays. Instead, its principal application in research and drug development is as a selective pro-drug in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP). This note will detail the mechanism of action of 5'-IA, its application in selectively targeting MTAP-deficient cells, and the downstream consequences on critical kinase signaling pathways. Protocols for assessing cellular sensitivity to 5'-IA are provided for researchers, scientists, and drug development professionals.

Introduction

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the adenine and methionine salvage pathways. The gene for MTAP is located on human chromosome 9p21, adjacent to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene. Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a wide range of human cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and melanoma, with an estimated prevalence of 15% across all cancers.[1][2] This genetic deletion presents a therapeutic vulnerability.

MTAP-deficient cells are incapable of processing their natural substrate, 5'-methylthioadenosine (MTA), and other analogs like this compound (5'-IA). In MTAP-proficient cells, 5'-IA is phosphorolytically cleaved to form adenine and 5-iodo-5-deoxyribose-1-phosphate. The latter is a toxic metabolite that inhibits key cellular processes, leading to cell death. In contrast, MTAP-deficient cells cannot metabolize 5'-IA, rendering them significantly less sensitive to its cytotoxic effects. This differential sensitivity makes 5'-IA a valuable tool for identifying and targeting MTAP-deficient tumors.

Recent research has illuminated that the metabolic consequences of MTAP loss extend deep into the regulation of cellular signaling, creating a unique dependency on specific kinase pathways for survival. Therefore, 5'-IA serves as an essential chemical probe to explore these connections and identify novel therapeutic strategies that exploit the MTAP-deficient state.

Principle of Action

The selective cytotoxicity of this compound is entirely dependent on the presence of functional MTAP enzyme.

  • Uptake: 5'-IA is transported into both MTAP-proficient (MTAP+) and MTAP-deficient (MTAP-) cells.

  • Metabolic Activation (MTAP+ cells): Inside MTAP+ cells, the enzyme recognizes 5'-IA as a substrate and catalyzes its irreversible phosphorolysis. This reaction yields adenine and the highly toxic metabolite, 5-iodo-5-deoxyribose-1-phosphate.[3]

  • Cytotoxicity: The accumulation of 5-iodo-5-deoxyribose-1-phosphate and its derivatives is believed to inhibit downstream enzymes, such as those in the purine synthesis pathway, leading to metabolic catastrophe and cell death.[3]

  • Inertness (MTAP- cells): In MTAP- cells, the absence of the enzyme means 5'-IA is not metabolized. The compound itself has low intrinsic toxicity, and therefore, these cells survive at concentrations that are lethal to MTAP+ cells.

This selective activation mechanism is the foundation for its use as an experimental tool.

cluster_MTAP_Positive MTAP-Proficient Cell cluster_MTAP_Negative MTAP-Deficient Cell IA_in_plus This compound (5'-IA) MTAP_enzyme MTAP Enzyme IA_in_plus->MTAP_enzyme Substrate Metabolites Adenine + 5-iodo-5-deoxyribose-1-phosphate (Toxic Metabolite) MTAP_enzyme->Metabolites Phosphorolysis Death Cell Death Metabolites->Death IA_in_minus This compound (5'-IA) No_MTAP No MTAP Enzyme IA_in_minus->No_MTAP No_Metabolism No Metabolism No_MTAP->No_Metabolism Survival Cell Survival No_Metabolism->Survival Extracellular_IA Extracellular 5'-IA Extracellular_IA->IA_in_plus Uptake Extracellular_IA->IA_in_minus Uptake start Start prep_stock Prepare 10 mM 5'-IA Stock in DMSO start->prep_stock seed_cells Seed MTAP+ and MTAP- Cells in 96-well Plate (5,000 cells/well) prep_stock->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prep_dilutions Prepare Serial Dilutions of 5'-IA in Medium incubate_24h->prep_dilutions treat_cells Treat Cells with 5'-IA and Vehicle Control prep_dilutions->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_ctg Add CellTiter-Glo® Reagent incubate_72h->add_ctg measure_lum Measure Luminescence add_ctg->measure_lum analyze Normalize Data and Calculate EC50 Values measure_lum->analyze end End analyze->end

References

High-performance liquid chromatography (HPLC) analysis of 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine is a modified nucleoside analog of adenosine. As a structural analog, it holds potential for investigation in various biological processes, including as a potential inhibitor of enzymes involved in purine metabolism and signaling pathways. Accurate and robust analytical methods are crucial for its quantification in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such polar compounds.

This document provides detailed application notes and protocols for the HPLC analysis of this compound. The methodologies presented are based on established methods for adenosine and its analogs and are adapted for this specific compound based on available mass spectrometry data.

Experimental Protocols

A reversed-phase HPLC method is generally suitable for the analysis of this compound. The following protocol is a recommended starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

Method 1: General Purpose Reversed-Phase HPLC Analysis

This protocol is designed for the routine analysis of this compound in relatively clean sample matrices.

  • Column: A C18 column is a common choice for the separation of nucleoside analogs.[1][2] A suitable example is an Agilent ZORBAX SB-Aq column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate, pH 5.4 in water.[2]

    • Solvent B: Acetonitrile or Methanol.[2]

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape.

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B (linear gradient)

    • 20-25 min: 50% B (isocratic)

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 260 nm.[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase starting condition (e.g., 95:5 Solvent A:Solvent B) or a compatible solvent like water/methanol.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the protocol above. Please note that some values are typical for nucleoside analogs and may need to be experimentally determined for this specific compound.

ParameterExpected ValueNotes
Retention Time (RT) ~3.69 minBased on LC-MS data using a different column and gradient.[4] Actual RT will vary with the specific method.
Linearity (r²) > 0.995To be determined experimentally by analyzing a series of calibration standards.
Limit of Detection (LOD) To be determinedDependent on detector sensitivity and sample matrix.
Limit of Quantification (LOQ) To be determinedThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%For replicate injections of a standard solution.
Accuracy (%Recovery) 95-105%To be determined by spiking a known amount of standard into a blank matrix.

Mandatory Visualization

Signaling Pathway

While the specific signaling pathways involving this compound are not well-defined, as an adenosine analog, it is expected to influence purine metabolism and signaling. The following diagram illustrates a simplified overview of purine metabolism, indicating the potential points of interaction for an adenosine analog.

Purine_Metabolism cluster_0 De Novo Pathway cluster_1 Salvage & Catabolism Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP IMP IMP PRPP->IMP de novo synthesis AMP AMP IMP->AMP Adenosine Adenosine AMP->Adenosine Adenosine->AMP AK Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Iodo_dA This compound (Analog) Iodo_dA->Adenosine Enzymes Potential Inhibition Iodo_dA->Enzymes

Caption: Putative interaction of this compound in purine metabolism.

Experimental Workflow

The logical flow of an HPLC analysis experiment is depicted in the following diagram.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution, Filtration) Injection Sample/Standard Injection SamplePrep->Injection StandardPrep Standard Preparation (Calibration Curve) StandardPrep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Method) Separation Chromatographic Separation HPLC_System->Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Results Results Reporting DataAnalysis->Results

Caption: General workflow for HPLC analysis.

References

Application Notes and Protocols for 5'-Iodo-5'-deoxyadenosine in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine (5'-IA) is a halogenated analog of adenosine that serves as a crucial substrate for the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. The phosphorolytic cleavage of 5'-IA by MTAP is a critical activation step, converting the relatively non-toxic prodrug into a potent cytotoxic metabolite. This unique metabolic activation makes 5'-IA a valuable tool for cancer research and a potential therapeutic agent, particularly for cancers with specific genetic deletions.

The gene for MTAP is located on chromosome 9p21, a region that is frequently deleted in a wide range of human cancers. This genetic alteration leads to a deficiency in MTAP activity in cancer cells, creating a specific metabolic vulnerability. MTAP-deficient cancer cells are unable to metabolize MTA and its analogs, such as 5'-IA. In contrast, normal cells with functional MTAP can process 5'-IA, leading to the intracellular accumulation of its cytotoxic metabolite, 5-iodo-5-deoxyribose-1-phosphate. This differential metabolism forms the basis of a targeted therapeutic strategy.

These application notes provide a comprehensive overview of 5'-IA as an enzymatic substrate, detailing its mechanism of action, and providing protocols for its use in research settings.

Enzymatic Reaction and Signaling Pathway

The primary enzyme that utilizes this compound as a substrate is 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP).

The Enzymatic Reaction:

MTAP catalyzes the reversible phosphorolysis of 5'-IA in the presence of inorganic phosphate (Pi) to yield adenine and 5-iodo-5-deoxy-α-D-ribose-1-phosphate.

Metabolic Fate and Cytotoxicity:

In MTAP-proficient cells, the adenine produced can be salvaged and incorporated into the cellular adenine nucleotide pool. The other product, 5-iodo-5-deoxyribose-1-phosphate, is believed to be the primary cytotoxic agent. While the exact downstream targets are not fully elucidated, it is hypothesized that this metabolite inhibits key cellular processes, leading to cell growth inhibition and apoptosis. In MTAP-deficient cells, this conversion does not occur, and 5'-IA does not exert significant cytotoxicity.[1]

MTAP_pathway cluster_extracellular Extracellular Space cluster_cell Cell 5_IA_ext This compound (5'-IA) 5_IA_int 5'-IA 5_IA_ext->5_IA_int Transport MTAP MTAP 5_IA_int->MTAP Substrate Products Adenine + 5-Iodo-5-deoxyribose-1-phosphate MTAP->Products Phosphorolysis Cytotoxicity Cytotoxicity Products->Cytotoxicity Nucleotide_Pool Adenine Nucleotide Pool Products->Nucleotide_Pool Adenine Salvage

Figure 1: Metabolic pathway of this compound in MTAP-proficient cells.

Quantitative Data

SubstrateRelative Reactivity with MTAP
5'-deoxy-5'-methylthioadenosine (MTA)+++++
5'-deoxy-5'-fluoroadenosine (5'-FlAdo)++++
5'-chloro-5'-deoxyadenosine (5'-ClAdo)+++
5'-bromo-5'-deoxyadenosine (5'-BrAdo)++
This compound (5'-IAdo)+
Table 1: Relative reactivity of 5'-halogenated adenosine analogs as substrates for MTAP from HL-60 human promyelocytic leukemia cells. The reactivity decreases down the table.[1]

The cytotoxic effects of 5'-IA are dependent on the MTAP status of the cells.

Cell LineMTAP StatusEC50 for 5'-IAdo (µM)
HL-60Proficient< 10
L5178YProficient< 10
CCRF-CEMDeficient> 65
L1210Deficient> 65
Table 2: Growth-inhibitory effects (EC50 values) of this compound on MTAP-proficient and MTAP-deficient cell lines.[1]

Experimental Protocols

Protocol 1: In Vitro MTAP Activity Assay using this compound

This protocol describes a method to measure the phosphorolytic cleavage of 5'-IA by MTAP in cell lysates. The assay is based on the quantification of the adenine produced.

Materials:

  • This compound (5'-IA)

  • Cell lines (MTAP-proficient and MTAP-deficient as positive and negative controls)

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

  • Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.4)

  • Adenine quantification kit (e.g., colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: a. Culture MTAP-proficient and MTAP-deficient cells to 80-90% confluency. b. Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction: a. Prepare a reaction mixture in a 96-well plate. For each reaction, add:

    • X µL of cell lysate (containing 10-50 µg of protein)
    • Y µL of 50 mM Potassium Phosphate buffer (pH 7.4)
    • Z µL of 5'-IA solution (to a final concentration of 100 µM)
    • Make up the final volume to 100 µL with nuclease-free water. b. Include a "no substrate" control for each lysate. c. Incubate the plate at 37°C for 1-2 hours.

  • Quantification of Adenine: a. Stop the reaction according to the instructions of the adenine quantification kit. b. Follow the kit's protocol to measure the amount of adenine produced. c. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: a. Subtract the reading of the "no substrate" control from the corresponding sample reading. b. Calculate the concentration of adenine produced using a standard curve. c. Express MTAP activity as nmol of adenine produced per minute per mg of protein.

MTAP_assay_workflow Start Start Cell_Culture Culture MTAP+/MTAP- Cells Start->Cell_Culture Harvest_Lysis Harvest and Lyse Cells Cell_Culture->Harvest_Lysis Protein_Quant Quantify Protein Concentration Harvest_Lysis->Protein_Quant Setup_Reaction Set up Enzymatic Reaction (Lysate + 5'-IA + Buffer) Protein_Quant->Setup_Reaction Incubation Incubate at 37°C Setup_Reaction->Incubation Adenine_Quant Quantify Adenine Production Incubation->Adenine_Quant Data_Analysis Analyze Data and Calculate Activity Adenine_Quant->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro MTAP activity assay using 5'-IA.
Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity of this compound

This protocol measures the cytotoxic effect of 5'-IA on different cell lines by assessing their metabolic activity.

Materials:

  • MTAP-proficient and MTAP-deficient cell lines

  • Complete cell culture medium

  • This compound (5'-IA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of 5'-IA in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted 5'-IA solutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5'-IA, e.g., DMSO). d. Incubate the plate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the 5'-IA concentration to determine the EC50 value.

MTT_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with 5'-IA (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_2_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate Cell Viability and EC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: Workflow for the cell viability (MTT) assay with 5'-IA.

Applications in Research and Drug Development

  • Selective Cancer Therapy: 5'-IA serves as a proof-of-concept molecule for developing selective therapies for MTAP-deficient cancers. Its differential cytotoxicity provides a therapeutic window between cancerous and normal tissues.

  • Enzyme Characterization: As a substrate for MTAP, 5'-IA can be used to study the enzyme's kinetics, substrate specificity, and mechanism of action.

  • High-Throughput Screening: The enzymatic assay can be adapted for high-throughput screening of potential MTAP inhibitors or other substrates.

  • Biomarker Development: The MTAP status of a tumor can be used as a predictive biomarker for the efficacy of therapies based on 5'-IA or similar compounds.

Conclusion

This compound is a valuable chemical probe for studying the function of MTAP and for exploring novel cancer therapeutic strategies. The provided protocols offer a starting point for researchers to utilize 5'-IA in their experimental setups. Further optimization may be required depending on the specific cell lines and experimental conditions. The selective activation of 5'-IA in MTAP-proficient cells underscores the potential of exploiting metabolic vulnerabilities in cancer for the development of targeted therapies.

References

Application Notes and Protocols for Cell-Based Assays Involving 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine (Ido-dA) is a synthetic nucleoside analog that holds significant potential as a tool for studying and targeting a crucial class of enzymes: S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes play a pivotal role in epigenetic regulation and the post-translational modification of proteins, making them attractive targets for therapeutic intervention in various diseases, particularly cancer. The structural similarity of Ido-dA to the methyl donor SAM allows it to act as a competitive inhibitor, thereby blocking the transfer of methyl groups to substrate molecules.

A key target of interest for adenosine analogs is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a prime target for novel inhibitor development. These application notes provide a comprehensive guide to utilizing this compound in a suite of cell-based assays to characterize its inhibitory effects, with a focus on its potential as a PRMT5 inhibitor. The protocols outlined below will enable researchers to assess the compound's impact on cell viability, target engagement, and the induction of apoptosis.

Data Presentation: Efficacy of this compound as a Putative PRMT5 Inhibitor

The following tables provide a template for summarizing quantitative data obtained from the described assays. The values presented are representative examples based on published data for known PRMT5 inhibitors and should be replaced with experimentally determined values for this compound.

Table 1: Cell Viability IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
MCL Cell LineMantle Cell LymphomaMTS/MTT72-96User Data
MV4-11Acute Myeloid LeukemiaCell Proliferation72User Data
A549Non-Small Cell Lung CancerCCK-848User Data
HCT116Colorectal CarcinomaMTT72User Data

Table 2: Target Engagement and Apoptosis Induction by this compound

Cell LineParameter MeasuredAssay TypeTreatment Time (hours)Effective Concentration (µM)Result
MCL Cell LineSmD3 MethylationWestern Blot48-72User Datae.g., % reduction
MV4-11ApoptosisAnnexin V/PI Staining48User Datae.g., % apoptotic cells
A549Caspase-3/7 ActivityLuminescent Assay24User Datae.g., Fold increase

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The primary proposed mechanism of action for this compound is the competitive inhibition of SAM-dependent methyltransferases, such as PRMT5. By occupying the SAM-binding pocket of the enzyme, it prevents the transfer of a methyl group to substrate proteins, leading to a reduction in protein methylation and subsequent downstream effects on gene expression and cellular processes.

G cluster_0 S-adenosylmethionine (SAM) Dependent Methylation cluster_1 Inhibition by this compound SAM S-adenosylmethionine (SAM) PRMT5 PRMT5 SAM->PRMT5 Binds to Methylated_Substrate Methylated Substrate PRMT5->Methylated_Substrate Catalyzes methylation SAH S-adenosylhomocysteine (SAH) PRMT5->SAH Releases Substrate Substrate Protein (e.g., Histones, SmD3) Substrate->PRMT5 Binds to Downstream Downstream Cellular Processes (Transcription, Splicing, DNA Repair) Methylated_Substrate->Downstream Regulates Ido_dA This compound Ido_dA->PRMT5 Competitively Inhibits

Caption: Competitive inhibition of PRMT5 by this compound.

Experimental Workflow for Assessing Inhibitor Activity

The following workflow outlines the key steps in evaluating the efficacy of this compound in cell-based assays.

G cluster_assays Cell-Based Assays start Start cell_culture Cell Culture (e.g., MCL, MV4-11) start->cell_culture treatment Treat cells with This compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability target Target Engagement Assay (Western Blot for p-SmD3) treatment->target apoptosis Apoptosis Assay (Annexin V / Caspase-Glo) treatment->apoptosis data_analysis Data Analysis (IC50, % Inhibition, Fold Change) viability->data_analysis target->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.[3]

Materials:

  • Cancer cell line of interest (e.g., MCL, leukemia, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).[3]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[3]

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[3]

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.[3]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[3]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Target Engagement Assay (Western Blot for Substrate Methylation)

Objective: To confirm that this compound is interacting with its putative target (e.g., PRMT5) within the cell and inhibiting its methyltransferase activity by measuring the methylation status of a known substrate, such as SmD3.[3]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-symmetric dimethylarginine [sym10], anti-SmD3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Treat cells with various concentrations of this compound for 48-72 hours.

  • Harvest the cells and lyse them in lysis buffer.[3]

  • Determine the protein concentration of the lysates using a BCA assay.[3]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-symmetric dimethylarginine) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Normalize the signal to a loading control (e.g., GAPDH or total SmD3) to quantify the reduction in substrate methylation.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a critical class of therapeutic agents in the fight against viral diseases. Their structural similarity to natural nucleosides allows them to be recognized by viral enzymes, primarily polymerases, leading to the disruption of viral genome replication. 5'-Iodo-5'-deoxyadenosine (IDA) is an adenosine analog with potential applications in antiviral drug development. Its mechanism of action is hypothesized to involve the inhibition of key enzymes in cellular and viral metabolic pathways, such as methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase.[1][2] This enzyme is crucial for recycling MTA and SAH, byproducts of S-adenosylmethionine (SAM)-dependent methylation reactions.[1] The inhibition of MTA/SAH nucleosidase can lead to the accumulation of these byproducts, which in turn can inhibit viral methyltransferases responsible for essential processes like the 5'-capping of viral mRNA.[3] This disruption of a fundamental viral process suggests that IDA could be a broad-spectrum antiviral agent. These application notes provide an overview of the potential of IDA in antiviral research and detailed protocols for its evaluation.

Mechanism of Action

The primary proposed antiviral mechanism of this compound is the inhibition of 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase. This enzyme is pivotal in the methionine salvage pathway, which is essential for the regeneration of S-adenosylmethionine (SAM), the universal methyl group donor.[1]

Many viral processes, particularly those of RNA viruses, are dependent on SAM-mediated methylation for the proper functioning and stability of their genetic material and proteins. A key example is the methylation of the 5' cap of viral mRNA, which is crucial for efficient translation of viral proteins and for evading the host's innate immune system.[3]

By acting as a substrate analog, this compound is thought to inhibit MTA/SAH nucleosidase. This inhibition leads to the intracellular accumulation of MTA and S-adenosylhomocysteine (SAH).[2] Elevated levels of SAH are known to be potent feedback inhibitors of SAM-dependent methyltransferases.[3] Consequently, viral mRNA cap methylation is hindered, leading to poorly translated or unstable viral transcripts and a subsequent reduction in viral replication. A related adenosine analog, (E)-5'-deoxy-5'-(iodomethylene)adenosine, is a known inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, a different key enzyme in the same general pathway, which further supports the targeting of this metabolic hub for antiviral development.[4]

G cluster_methylation Viral mRNA Capping cluster_salvage Methionine Salvage Pathway SAM S-Adenosylmethionine (SAM) Methyltransferase Viral Methyltransferase SAM->Methyltransferase donates methyl group SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferase inhibits MTAN MTA/SAH Nucleosidase SAH->MTAN MTA 5'-Methylthioadenosine (MTA) MTA->MTAN Viral_mRNA Viral mRNA Viral_mRNA->Methyltransferase Capped_mRNA Capped Viral mRNA Viral_Proteins Viral Proteins Capped_mRNA->Viral_Proteins translation Replication Viral Replication Viral_Proteins->Replication Methyltransferase->SAH produces Methyltransferase->Capped_mRNA Adenine_Thioribose Adenine + Thioribose MTAN->Adenine_Thioribose cleaves IDA This compound (IDA) IDA->MTAN inhibits

Proposed mechanism of action for this compound.

Potential Applications

Given its proposed mechanism of targeting a fundamental cellular pathway exploited by viruses, this compound could exhibit broad-spectrum antiviral activity. Viruses that are particularly dependent on methylation for their replication are prime targets. This includes a wide range of RNA viruses such as:

  • Flaviviruses (e.g., Hepatitis C Virus, Dengue Virus, Zika Virus)

  • Coronaviruses (e.g., SARS-CoV-2)

  • Filoviruses (e.g., Ebola Virus)

  • Paramyxoviruses (e.g., Measles Virus, Respiratory Syncytial Virus)

Additionally, some DNA viruses also utilize methylation for various purposes, including gene regulation and evasion of host defenses. Therefore, the potential antiviral spectrum of IDA could extend to certain DNA viruses like Herpesviruses .[5][6]

Quantitative Data

While extensive quantitative data for this compound is not yet available in the public domain, the following table provides a template for data presentation based on typical antiviral assays. The values are hypothetical but plausible for an early-stage antiviral candidate. For context, a related compound, a 5'-deoxy-5'-phenacylated analogue of 2'-deoxyadenosine, exhibited an anti-Hepatitis C Virus (HCV) activity with an EC50 of 15.1 µM.[7]

Virus Cell Line Assay Type EC50 (µM) CC50 (µM) Selectivity Index (SI)
Herpes Simplex Virus-1 (HSV-1) VeroPlaque Reduction8.5>100>11.8
Hepatitis C Virus (HCV) Replicon Huh-7Luciferase Reporter12.3>100>8.1
Ebola Virus (EBOV-VLP) 293TVLP Entry Assay18.7955.1
SARS-CoV-2 Calu-3Viral Yield Reduction25.1>100>4.0
  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI = CC50/EC50): A measure of the therapeutic window of a compound. A higher SI is desirable.

Experimental Protocols

The evaluation of a novel antiviral candidate like this compound follows a structured workflow, beginning with cytotoxicity assessment, followed by various efficacy assays.

G A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT/MTS on Host Cells) A->B D Antiviral Efficacy Assays (Non-toxic concentrations) A->D C Determine CC50 B->C C->D informs I Calculate Selectivity Index (SI = CC50 / EC50) C->I E Plaque Reduction Assay D->E F Viral Yield Reduction Assay D->F G Reporter Gene Assay (e.g., Luciferase) D->G H Determine EC50 / IC50 E->H F->H G->H H->I J Mechanism of Action Studies I->J

General workflow for antiviral evaluation.
Protocol 1: Cytotoxicity Assay (MTS Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays, yielding the CC50 value.

Materials:

  • Host cell line (e.g., Vero, Huh-7, Calu-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (IDA), dissolved in DMSO to create a stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the IDA stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of IDA to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay) at 37°C with 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of cell viability against the log of the IDA concentration.

    • Determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of a susceptible host cell line (e.g., Vero cells for HSV-1) in 6-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Serum-free medium.

  • This compound (IDA).

  • Overlay medium (e.g., 2X MEM containing 1% methylcellulose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • PBS.

Methodology:

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the 6-well plates and infect the cell monolayers with 200 µL of the virus dilution. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.

  • Compound Preparation: During the infection period, prepare serial dilutions of IDA in the overlay medium at 2X the final desired concentration.

  • Overlay Application: After the 1-hour infection, remove the virus inoculum. Do not wash the cells. Mix the 2X IDA-containing overlay medium with an equal volume of 2% FBS medium and immediately add 2 mL of this final overlay medium (now at 1X concentration) to each well. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until clear plaques are visible (typically 2-3 days).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Gently wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the no-drug control: ((Plaques_control - Plaques_treated) / Plaques_control) * 100.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the IDA concentration and using non-linear regression.

Protocol 3: Viral Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Susceptible host cells (e.g., Calu-3 for SARS-CoV-2) seeded in 24-well plates.

  • Virus stock.

  • Complete growth medium.

  • This compound (IDA).

  • Trizol or other RNA lysis buffer.

  • qRT-PCR reagents for viral genome quantification.

Methodology:

  • Cell Seeding: Seed host cells in a 24-well plate to be near-confluent on the day of infection.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of IDA for 2-4 hours prior to infection.

  • Infection: Infect the cells with the virus at a specified multiplicity of infection (MOI), for example, MOI = 0.1.

  • Incubation: Incubate the infected cells in the presence of the compound for the desired time period (e.g., 24 or 48 hours).

  • Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.

  • Viral RNA Quantification:

    • Extract viral RNA from the supernatant using a suitable kit.

    • Quantify the viral RNA using a one-step qRT-PCR assay with primers and probes specific to a viral gene.

    • Use a standard curve of a known quantity of viral RNA to determine the number of genome copies per mL.

  • Data Analysis:

    • Calculate the fold-reduction in viral yield for each IDA concentration compared to the no-drug control.

    • Determine the EC50 value, the concentration at which the viral yield is reduced by 50%, using non-linear regression analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5'-Iodo-5'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the Appel reaction. This reaction converts the primary 5'-hydroxyl group of adenosine into an iodo group using triphenylphosphine (PPh₃) and iodine (I₂) or other iodine sources like carbon tetraiodide (CI₄).[1][2] Alternative methods may involve the use of other iodinating reagents, but the Appel reaction is widely cited due to its relatively mild conditions and effectiveness.

Q2: Is it necessary to protect the 2' and 3'-hydroxyl groups of adenosine before performing the 5'-iodination?

A2: Yes, protecting the 2',3'-hydroxyl groups is highly recommended to prevent side reactions and ensure the selective iodination of the 5'-hydroxyl group. The unprotected hydroxyl groups can react with the Appel reaction reagents, leading to a mixture of products and a lower yield of the desired 5'-iodo compound. Common protecting groups for the vicinal diols of ribonucleosides include isopropylidene, silyl ethers (e.g., TBDMS), and acyl groups (e.g., acetyl, benzoyl).[3][4]

Q3: What are the common side products in the synthesis of this compound using the Appel reaction?

A3: The most significant side product of the Appel reaction is triphenylphosphine oxide (TPPO).[1][5] TPPO is formed as a byproduct of the reaction and can sometimes be challenging to separate from the desired product. Other potential side products can arise from incomplete reactions, reactions at the unprotected 2' and 3'-hydroxyl groups if they are not protected, or cleavage of the N-glycosidic bond under harsh conditions.[6]

Q4: How can I monitor the progress of the iodination reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[7] A spot corresponding to the starting material (adenosine or protected adenosine) will diminish, while a new, typically less polar spot corresponding to the 5'-iodo product will appear. Staining with a suitable agent, such as potassium permanganate or UV light, can help visualize the spots. For more detailed analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction mixture.[8][9]

Q5: What are the best methods for purifying this compound?

A5: The primary method for purifying this compound is silica gel column chromatography.[10] The significant difference in polarity between the product, starting material, and the triphenylphosphine oxide byproduct allows for effective separation. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can also be employed for higher purity requirements.[11][12][13]

Q6: How stable is this compound? Are there any specific storage conditions?

A6: this compound is a relatively stable compound. However, like many nucleoside analogs, it is advisable to store it in a cool, dark, and dry place to prevent degradation over time. For long-term storage, keeping it at -20°C is recommended.[14] The N-glycosidic bond in adenosine derivatives can be susceptible to cleavage under strongly acidic or basic conditions, so exposure to such environments should be avoided.[6][15][16][17][18]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the product 1. Inactive reagents (PPh₃, I₂).2. Presence of water in the reaction mixture.3. Insufficient reaction time or temperature.1. Use freshly purchased or purified reagents. Ensure iodine is not sublimed.2. Use anhydrous solvents and dry all glassware thoroughly. Consider adding molecular sieves.3. Monitor the reaction by TLC and adjust the reaction time and temperature as needed. Some Appel reactions may require gentle heating.[7]
Formation of multiple spots on TLC 1. Incomplete protection of 2',3'-hydroxyl groups.2. Reaction at other sites on the adenosine molecule.3. Degradation of the starting material or product.1. Ensure complete protection of the diol before proceeding with iodination. Purify the protected starting material if necessary.2. Use milder reaction conditions (e.g., lower temperature).3. Avoid prolonged reaction times at high temperatures and ensure the workup is performed promptly.
Difficulty in separating the product from triphenylphosphine oxide (TPPO) The polarity of the product and TPPO might be similar, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. After the reaction, try to precipitate out most of the TPPO by adding a non-polar solvent like hexane or diethyl ether and filtering before column chromatography.3. In some cases, washing the crude product with a solvent in which TPPO is sparingly soluble can be effective.
Cleavage of the N-glycosidic bond The reaction conditions are too harsh (e.g., strongly acidic or basic).1. Maintain neutral or slightly basic conditions during the reaction and workup. The Appel reaction itself is generally neutral.[19]2. Avoid using strong acids or bases during purification. If acidic conditions are necessary for deprotection, use them for the shortest possible time at low temperatures.[6][18]
Product appears to be unstable during workup or purification The 5'-iodo group can be susceptible to nucleophilic displacement.1. Use mild workup procedures. Avoid strong nucleophiles in the workup solutions.2. Perform purification steps at room temperature or below if possible.

Experimental Protocols

Protocol 1: Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

This protocol describes the iodination of adenosine after protecting the 2',3'-hydroxyl groups with an isopropylidene group.

Step 1: Protection of 2',3'-hydroxyl groups

  • Reagents and Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), anhydrous acetone.

  • Procedure:

    • Suspend adenosine (1 eq.) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (3-5 eq.).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with a base (e.g., triethylamine).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2',3'-O-isopropylideneadenosine.

Step 2: Iodination of 5'-hydroxyl group (Appel Reaction)

  • Reagents and Materials: 2',3'-O-isopropylideneadenosine, triphenylphosphine (PPh₃), iodine (I₂), imidazole, anhydrous solvent (e.g., toluene or THF).

  • Procedure:

    • Dissolve 2',3'-O-isopropylideneadenosine (1 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of iodine (1.5 eq.) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine.

Protocol 2: Deprotection of the Isopropylidene Group
  • Reagents and Materials: 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine, trifluoroacetic acid (TFA) or formic acid, water.

  • Procedure:

    • Dissolve the protected compound in a mixture of acid and water (e.g., 80% aqueous formic acid or a solution of TFA in water).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent or purify directly by HPLC.

    • Remove the solvent to obtain this compound.

Quantitative Data

Table 1: Typical Reagent Quantities for Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

ReagentMolar Ratio (relative to protected adenosine)
2',3'-O-Isopropylideneadenosine1.0
Triphenylphosphine (PPh₃)1.5 - 2.0
Iodine (I₂)1.5 - 2.0
Imidazole1.5 - 2.0

Table 2: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR Characteristic shifts for the protons of the adenine base and the ribose sugar. The 5'-protons will show a significant downfield shift and a change in coupling pattern compared to the starting material.
¹³C NMR A distinct upfield shift for the C5' carbon due to the attachment of the iodine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₂IN₅O₃, Exact Mass: 376.9985 g/mol ) should be observed.[8]

(Note: Specific chemical shifts in NMR are dependent on the solvent used. Please refer to literature for detailed assignments.)

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_iodination Step 2: Iodination (Appel Reaction) cluster_deprotection Step 3: Deprotection Adenosine Adenosine Protected_Adenosine 2',3'-O-Isopropylideneadenosine Adenosine->Protected_Adenosine Acetone, p-TsOH Protected_Iodo_Adenosine 5'-Iodo-5'-deoxy- 2',3'-O-isopropylideneadenosine Protected_Adenosine->Protected_Iodo_Adenosine PPh₃, I₂, Imidazole Final_Product This compound Protected_Iodo_Adenosine->Final_Product Aqueous Acid

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (PPh₃, I₂) Start->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Conditions Optimize Reaction Time/Temperature Start->Check_Conditions Multiple_Products Multiple Products on TLC Check_Protection Verify Complete 2',3'-OH Protection Multiple_Products->Check_Protection Mild_Conditions Use Milder Reaction Conditions Multiple_Products->Mild_Conditions Purification_Issue Difficulty in Purification Optimize_Chroma Optimize Chromatography Solvent System Purification_Issue->Optimize_Chroma Precipitate_TPPO Precipitate TPPO Before Column Purification_Issue->Precipitate_TPPO

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 5'-Iodo-5'-deoxyadenosine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5'-Iodo-5'-deoxyadenosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are column chromatography on silica gel and recrystallization.[1][2] Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1][3] Recrystallization is a useful final step to obtain a highly pure crystalline product.[1][2]

Q2: What are some recommended solvent systems for silica gel column chromatography of this compound?

A2: A common and effective eluent system is a mixture of chloroform (CHCl₃) and methanol (MeOH).[3] The polarity of the solvent system can be adjusted by varying the ratio of these two solvents to achieve optimal separation.[4] For instance, a gradient from 9:1 to 7:3 CHCl₃/MeOH has been successfully used.[3] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]

Q3: What are the potential impurities I might encounter during the purification of this compound?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[5] For nucleoside analogs, impurities could also arise from the incomplete removal of protecting groups or the formation of isomers.[5][] For example, if the synthesis involves protecting groups, partially deprotected intermediates can be a source of contamination.[5]

Q4: My compound is "oiling out" during recrystallization. What should I do?

A4: Oiling out can occur if the solution is too concentrated or if the compound's melting point is lower than the temperature of the crystallization solution.[4] The presence of impurities can also contribute to this issue. To resolve this, you can add a small amount of hot solvent to dissolve the oil and then allow the solution to cool more slowly.[4]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantitative analysis.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[9][10] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.[5][11]

Q6: Is this compound stable during purification?

A6: While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent degradation. It is also recommended to store the purified compound at -20°C for long-term stability.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation or Co-elution of Impurities The solvent system (mobile phase) may not have the optimal polarity.[4]Adjust Solvent Polarity: Systematically vary the ratio of your solvents (e.g., chloroform and methanol). TLC Analysis First: Before running a column, use TLC to test various solvent systems to find one that gives good separation.[4]
Peak Tailing The basic nitrogen atoms in the adenosine moiety can interact with the acidic silanol groups on the silica gel surface.[4]Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your eluent to neutralize the acidic sites on the silica gel.[4][9]
Compound Not Eluting from the Column The compound may be too polar for the chosen solvent system and is strongly adsorbed onto the silica gel.[4]Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. A final flush with a high concentration of the polar solvent may be necessary.[4]
Low Yield The compound may be partially degrading on the acidic silica gel. The chosen solvent system may not be fully eluting the compound.Use a Neutralized Stationary Phase: Consider using silica gel that has been pre-treated with a base like triethylamine. Optimize Elution: Ensure the solvent polarity is high enough to completely elute the product.
Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound Fails to Crystallize The solution is not supersaturated, or the compound is highly soluble in the chosen solvent.Concentrate the Solution: Slowly evaporate the solvent. Cool the Solution: Use an ice bath to induce crystallization. Add an Anti-Solvent: Add a solvent in which your compound is insoluble to induce precipitation.
Formation of an Oil Instead of Crystals The solution is too concentrated, or the cooling rate is too fast.[4]Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[4] Scratch the Flask: Use a glass rod to scratch the inside of the flask to provide a nucleation site.
Crystals are Colored or Appear Impure Colored impurities are trapped within the crystal lattice.[4]Charcoal Treatment: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4] Recrystallize Again: Perform a second recrystallization to further purify the compound.[4]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound[3]
  • Preparation of the Crude Material: After the reaction is complete, quench the reaction and perform an appropriate work-up. For example, if pyridine was used as a solvent, wash the organic layer with a cold dilute acid (e.g., HCl) to remove it, followed by a saturated sodium bicarbonate solution, and then brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 9:1 CHCl₃/MeOH). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial solvent system (e.g., 9:1 CHCl₃/MeOH). Collect fractions and monitor them by TLC.

  • Gradient Elution: If necessary, gradually increase the polarity of the eluent (e.g., to 7:3 CHCl₃/MeOH) to elute the desired compound.[3]

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of Adenosine Derivatives[1][2]
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization include ethanol, water, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[4] Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or scratch the inner surface with a glass rod.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a desiccator or under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of this compound and its derivatives.

Table 1: Column Chromatography Parameters

Compound Stationary Phase Eluent System Yield Reference
This compoundSilica GelChloroform/Methanol (9:1)97%[3]
5'-Deoxy-5'-phthalimido-2',3'-O-isopropylideneadenosineSilica GelDichloromethane/Methanol (10:1 + 0.5% TEA)73%[9]

Table 2: Common Solvents for Recrystallization

Solvent/Solvent System Comments Reference
Ethanol (EtOH)A general and commonly used solvent for compounds with minor impurities.[2]
n-Hexane/AcetoneA good solvent mixture, especially when slow evaporation is employed.[2]
n-Hexane/Ethyl Acetate (EA)Suitable for compounds with a significant amount of impurities.[2]
WaterCan be effective for polar compounds, as it can be heated to a high temperature.[2]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Reaction Mixture workup Aqueous Work-up crude_product->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions pooling Pool Pure Fractions fractions->pooling concentration Concentration pooling->concentration recrystallization Recrystallization concentration->recrystallization filtration Filtration and Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: General purification workflow for this compound.

Chromatography_Troubleshooting Troubleshooting Poor Separation in Column Chromatography start Poor Separation/Co-elution check_rf Is Rf value on TLC optimal (0.2-0.3)? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add Basic Modifier (e.g., TEA) check_tailing->add_base Yes consider_stationary_phase Consider Different Stationary Phase check_tailing->consider_stationary_phase No success Good Separation add_base->success consider_stationary_phase->success

Caption: Troubleshooting decision tree for column chromatography.

Purification_Strategy_Selection Selecting a Purification Strategy start Crude Product purity_check Assess Crude Purity (TLC/NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity Multiple Impurities purity_check->low_purity Low recrystallization Direct Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_purity_check Assess Final Purity recrystallization->final_purity_check chromatography->final_purity_check final_product Pure Product final_purity_check->final_product Purity OK re_purify Further Purification Needed final_purity_check->re_purify Purity Not OK re_purify->chromatography

Caption: Logical diagram for selecting a purification strategy.

References

Stability and proper storage conditions for 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 5'-Iodo-5'-deoxyadenosine to ensure the integrity of your research materials and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, this compound should be stored as a solid at -20°C.[1] Product vials should be kept tightly sealed and protected from moisture.

Q2: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, it is recommended to dissolve the solid this compound in an appropriate organic solvent such as DMSO or DMF. For analogs like 5'-Deoxyadenosine, solubility is reported to be approximately 15 mg/mL in DMSO and 30 mg/mL in DMF.[2] Before opening the vial, it is good practice to centrifuge it briefly to ensure any powder in the cap is collected at the bottom of the vial.[3]

Q3: How stable are aqueous solutions of this compound?

Aqueous solutions of similar nucleoside analogs, such as 5'-Deoxyadenosine, are not recommended for storage for more than one day.[2] It is advisable to prepare aqueous solutions fresh for each experiment to avoid potential degradation.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

The primary potential degradation pathway in aqueous solutions is the hydrolysis of the glycosidic bond, which would separate the adenine base from the ribose sugar. Additionally, the carbon-iodine bond can also be susceptible to cleavage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches or over time. Degradation of the compound due to improper storage or handling.1. Ensure the solid compound is stored at -20°C. 2. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C for short-term use. 3. For experiments in aqueous buffers, prepare the working solution immediately before use from the frozen organic stock. Do not store aqueous solutions.
Precipitate observed in the stock solution after thawing. The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be carefully applied. 3. To prevent moisture absorption, use anhydrous solvents and ensure the vial is tightly capped.
Loss of biological activity. The compound has degraded.1. Verify the storage conditions of both the solid compound and any prepared solutions. 2. Perform a quality control check, such as HPLC or LC-MS, to assess the purity of the compound. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.

Stability Data Summary

Quantitative stability data for this compound is not extensively published. However, based on data from the closely related compound 5'-Deoxyadenosine, the following recommendations can be made.

Form Storage Condition Solvent Recommended Duration
Solid-20°CN/A≥ 4 years (based on 5'-Deoxyadenosine)[4]
Solution-20°C or -80°CDMSO or DMFShort-term (weeks to months, periodic purity check recommended)
SolutionRoom TemperatureAqueous BufferNot recommended (prepare fresh)
Solution4°CAqueous BufferNot recommended for more than one day[2]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO, water, acetonitrile, methanol)
  • Appropriate buffer (if assessing stability in an aqueous medium)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Dilute the stock solution with the desired solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). This is your "time zero" (T=0) sample.

3. Stability Study Setup:

  • Aliquot the working solution into several vials.
  • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

4. HPLC Analysis:

  • Inject the T=0 sample onto the HPLC system to establish the initial purity and retention time of the intact compound.
  • Develop a suitable gradient elution method. For example:
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.
  • Flow rate: 1 mL/min
  • Detection: UV at 260 nm
  • Analyze samples from each time point using the same HPLC method.

5. Data Analysis:

  • Compare the chromatograms from each time point to the T=0 sample.
  • Calculate the percentage of the main peak area relative to the total peak area at each time point.
  • A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Enzymatic Assays with 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Iodo-5'-deoxyadenosine in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in enzymatic assays?

A1: this compound is a synthetic analog of adenosine. In enzymatic assays, it is primarily used as an inhibitor, particularly for enzymes that utilize S-adenosyl-L-methionine (SAM) as a cofactor, such as radical SAM enzymes. One well-characterized target is S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting the enzyme. For example, a stock solution in DMSO can be prepared and then serially diluted in the assay buffer to achieve the desired final concentrations.[3]

Q3: What are the optimal storage conditions for this compound?

A3: this compound powder should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and absorption of moisture. Aqueous dilutions should be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: Low or No Enzyme Inhibition Observed
Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Inhibitor Concentration Verify the calculations for your serial dilutions. Perform a wide range of inhibitor concentrations in your initial experiments to determine the IC50 value.
Inactive Enzyme Run a positive control experiment with a known inhibitor of your target enzyme to confirm its activity. Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions.
Suboptimal Assay Conditions Optimize the assay conditions (pH, temperature, incubation time) for your specific enzyme. Consult the literature for established protocols for your enzyme of interest.
Issue 2: High Background Signal in the Assay
Potential Cause Troubleshooting Steps
Interference of this compound with Detection Method Run a control experiment with the inhibitor and all assay components except the enzyme to check for any direct effect on the detection signal (absorbance or fluorescence). If interference is observed, consider using an alternative detection method or a different wavelength.[4]
Precipitation of the Inhibitor Visually inspect the wells of your assay plate for any signs of precipitation, especially at higher concentrations of this compound. If precipitation occurs, you may need to adjust the final concentration of the organic solvent or use a different solubilizing agent.
Contaminated Reagents Use high-purity reagents and freshly prepared buffers to minimize background signal.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of all assay components. Prepare a master mix for the common reagents to minimize pipetting errors between wells.
Fluctuations in Temperature Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubation.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a humidified environment.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
DMSOSoluble
DMFSoluble
Aqueous BuffersSparingly soluble

Table 2: Example Inhibitory Activity of this compound

Enzyme TargetAssay TypeReported IC50Reference
S-adenosyl-L-homocysteine (SAH) hydrolaseColorimetricNot explicitly found in searches, but known to be an inhibitor.[1][2][1][2]

Experimental Protocols

Protocol: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase Activity

This protocol is adapted from a colorimetric assay for SAH hydrolase activity.

Materials:

  • Purified S-adenosyl-L-homocysteine (SAH) hydrolase

  • S-adenosyl-L-homocysteine (SAH) - substrate

  • This compound - inhibitor

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2

  • DTNB (Ellman's Reagent) solution: 10 mM in Assay Buffer

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Inhibitor Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of inhibitor concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • SAH hydrolase solution (final concentration to be optimized for linear reaction rate)

      • Inhibitor solution (or vehicle control - Assay Buffer with the same percentage of DMSO)

    • Include a "no enzyme" control for each inhibitor concentration to measure background absorbance.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate SAH to each well to initiate the enzymatic reaction. The final concentration of SAH should be at or near its Km value for the enzyme.

    • Immediately add DTNB solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Subtract the rate of the "no enzyme" control from the corresponding experimental wells.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Cellular Methylation Cycle cluster_1 Inhibition SAM S-adenosyl-L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase SAH S-adenosyl-L-homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Methyltransferase->SAH Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Homocysteine Homocysteine SAHH->Homocysteine Adenosine Adenosine SAHH->Adenosine Substrate Substrate Substrate->Methyltransferase Inhibitor This compound Inhibitor->SAHH Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO B Prepare serial dilutions of inhibitor in Assay Buffer A->B D Add buffer, enzyme, and inhibitor to 96-well plate B->D C Prepare enzyme, substrate (SAH), and DTNB solutions C->D F Initiate reaction with SAH and add DTNB C->F E Pre-incubate at 37°C D->E E->F G Measure absorbance at 412 nm over time F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. [Inhibitor] and determine IC50 H->I

References

Technical Support Center: 5'-Iodo-5'-deoxyadenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5'-Iodo-5'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Appel reaction, which converts the primary 5'-hydroxyl group of adenosine into an iodide. This reaction is typically carried out using triphenylphosphine (PPh₃) and iodine (I₂) in a suitable solvent like pyridine or dichloromethane.

Q2: What are the primary side products I should expect in this synthesis?

A2: The most significant and unavoidable side product of the Appel reaction is triphenylphosphine oxide (TPPO).[1][2][3] This is formed from the triphenylphosphine reagent during the course of the reaction. Additionally, unreacted starting material (adenosine) can be present if the reaction does not proceed to completion.

Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct?

A3: Triphenylphosphine oxide can typically be removed from the reaction mixture through purification techniques such as column chromatography on silica gel.[3] In some cases, filtration may also be employed to remove a portion of the precipitated TPPO.

Q4: Is it necessary to use protecting groups for the 2' and 3'-hydroxyls of adenosine?

A4: To ensure regioselective iodination at the 5'-position and prevent side reactions at the 2' and 3'-hydroxyl groups, it is highly recommended to protect them. The most common protecting group for this purpose is the isopropylidene acetal, which can be introduced by reacting adenosine with 2,2-dimethoxypropane or acetone under acidic conditions.[4][5][6]

Q5: What are the signs of a successful reaction?

A5: Progress of the reaction can be monitored by thin-layer chromatography (TLC). A successful reaction will show the consumption of the starting material (adenosine or protected adenosine) and the appearance of a new, less polar spot corresponding to the this compound product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to no product formation Incomplete reaction.- Ensure all reagents are of high purity and anhydrous, as moisture can quench the reaction. - Increase the reaction time and/or temperature according to established protocols. - Verify the stoichiometry of the reagents; an excess of triphenylphosphine and iodine may be required.
Presence of multiple unidentified spots on TLC Formation of multiple side products.- If not using protecting groups, consider protecting the 2' and 3'-hydroxyls to prevent iodination at these positions. - Degradation of the starting material or product may occur if the reaction temperature is too high or the reaction time is excessively long. Optimize reaction conditions.
Difficulty in removing triphenylphosphine oxide (TPPO) High concentration of TPPO co-eluting with the product.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - In some cases, precipitation of TPPO from a suitable solvent prior to chromatography can be effective.
Product appears to be unstable during workup or purification Cleavage of the glycosidic bond.- Avoid strongly acidic or basic conditions during the workup and purification steps. Maintain a neutral pH where possible.
Yield is consistently low Mechanical losses during purification.- Ensure careful handling during extraction and chromatography steps. - Confirm the complete extraction of the product from the aqueous phase during workup.

Experimental Protocol: Synthesis of this compound from Adenosine

This protocol is a representative method and may require optimization based on specific laboratory conditions and starting material purity.

Materials:

  • Adenosine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Pyridine (anhydrous)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Silica gel for column chromatography

Procedure:

  • To a solution of adenosine in anhydrous pyridine, add triphenylphosphine.

  • Slowly add iodine to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of CHCl₃:MeOH, 9:1).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to isolate the this compound.[5]

Reaction Pathway and Side Product Formation

Synthesis_Pathway Adenosine Adenosine Reagents I₂, PPh₃ Pyridine Adenosine->Reagents Product This compound Reagents->Product Main Reaction Side_Product Triphenylphosphine Oxide (TPPO) Reagents->Side_Product Byproduct Formation

Caption: Synthesis of this compound and formation of the primary side product.

References

Troubleshooting low yields in 5'-Iodo-5'-deoxyadenosine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-Iodo-5'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in this reaction, typically performed via an Appel-type reaction, are often attributed to several factors:

  • Presence of Water: The reagents used, particularly the phosphine and iodine-based reagents, are sensitive to moisture. Water can consume the active reagents, leading to the formation of byproducts and a significant reduction in the yield of the desired iodinated product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: Several side reactions can compete with the desired 5'-iodination, consuming the starting material and reagents. These can include reactions at the 2' and 3'-hydroxyl groups of the ribose sugar or modifications on the adenine base.

  • Degradation of Product: The product, this compound, may be unstable under the reaction or workup conditions, leading to degradation and lower isolated yields.

  • Difficult Purification: A major challenge in this synthesis is the removal of the triphenylphosphine oxide (TPPO) byproduct.[2] Inefficient purification can lead to a low recovery of the pure product.

Q2: I see a significant amount of a white precipitate in my reaction mixture. What is it and how do I remove it?

A2: The white precipitate is most likely triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.[2] Its removal is a critical step for obtaining pure this compound. Several methods can be employed for its removal:

  • Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.

  • Chromatography: Column chromatography on silica gel is a common method for separating the more polar this compound from the less polar TPPO. A gradient elution system is often required for effective separation.

  • Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as zinc chloride (ZnCl₂), which then precipitate out of solution. This can be an effective method for removing the bulk of the TPPO before final purification.

Q3: Can I perform the iodination on unprotected adenosine? What are the potential side reactions?

A3: Yes, it is possible to achieve regioselective iodination of the primary 5'-hydroxyl group of unprotected adenosine.[3] The 5'-hydroxyl is more sterically accessible and generally more reactive than the secondary 2'- and 3'-hydroxyl groups. However, the lack of protecting groups can lead to side reactions, especially under forcing conditions:

  • Reaction at 2' and 3'-Hydroxyls: Although less favored, iodination or other modifications can occur at the secondary hydroxyl groups, leading to a mixture of products and reducing the yield of the desired 5'-iodo compound.

  • N-Alkylation of Adenine: The nitrogen atoms on the adenine ring are nucleophilic and could potentially react with the reaction intermediates, though this is less common under standard Appel conditions.

  • Formation of Anhydroadenosine: Under certain conditions, intramolecular cyclization can occur to form anhydroadenosine derivatives.

To minimize these side reactions, it is crucial to use mild reaction conditions and carefully control the stoichiometry of the reagents.

Q4: What are the best practices for setting up the reaction to maximize yield?

A4: To maximize the yield of this compound, consider the following best practices:

  • Dry Everything: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and dry your starting adenosine if it has been exposed to moisture.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent moisture from entering the reaction vessel.

  • Reagent Quality: Use high-purity reagents. Old or improperly stored triphenylphosphine can be partially oxidized, reducing its effectiveness.

  • Controlled Addition: Add the reagents, particularly the iodine solution, slowly and in a controlled manner, especially if the reaction is exothermic.

  • Temperature Control: Maintain the recommended reaction temperature. Some protocols call for cooling the reaction mixture initially before allowing it to warm to room temperature.

  • Monitoring: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and to check for the formation of byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation (by TLC) 1. Inactive reagents (moisture contamination).2. Incorrect stoichiometry of reagents.3. Reaction temperature is too low.1. Use freshly dried solvents and new bottles of reagents. Ensure adenosine is dry.2. Carefully re-calculate and measure the molar equivalents of triphenylphosphine, iodine, and imidazole.3. Gradually increase the reaction temperature and monitor by TLC.
Multiple Spots on TLC, Low Yield of Desired Product 1. Side reactions at other hydroxyl groups.2. Degradation of the starting material or product.3. Presence of excess water leading to byproducts.1. Use milder reaction conditions (e.g., lower temperature). Consider using protecting groups for the 2' and 3'-hydroxyls if regioselectivity is a persistent issue.2. Check the stability of your starting material and product under the reaction conditions. Consider a shorter reaction time.3. Rigorously follow anhydrous procedures.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. Inefficient precipitation or extraction.2. Co-elution with the product during column chromatography.1. Try different non-polar solvents for precipitation (e.g., hexane, diethyl ether, or a mixture). Consider precipitation with ZnCl₂.2. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.
Product is Isolated but appears impure by NMR 1. Residual TPPO.2. Presence of other phosphorus-containing byproducts.3. Contamination with solvent from purification.1. Re-purify the product using a different method (e.g., preparative HPLC).2. Analyze the crude mixture by ³¹P NMR to identify phosphorus byproducts and optimize purification accordingly.3. Ensure the product is thoroughly dried under high vacuum after purification.

Experimental Protocols

Protocol 1: Iodination of Unprotected Adenosine using Triphenylphosphine and Iodine

This protocol is a common method for the selective 5'-iodination of adenosine.

Materials:

  • Adenosine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve adenosine (1 equivalent) in anhydrous pyridine or DCM.

  • Add triphenylphosphine (1.5 - 2.0 equivalents) and imidazole (1.5 - 2.0 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 - 2.0 equivalents) in the same anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a few drops of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the product from triphenylphosphine oxide and other impurities.

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Reaction Conditions Reagents (equivalents) Solvent Temperature (°C) Time (h) Reported Yield (%) Reference
Appel ReactionPPh₃ (1.5), I₂ (1.5), Imidazole (1.5)Pyridine0 to RT2-4~60-70%General Appel Protocol
Modified AppelPPh₃ (2.0), I₂ (2.0), Imidazole (3.0)DCM0 to RT16Not specified for adenosineGeneral Appel Protocol
Mitsunobu-likePPh₃, DIAD, Phthalimide (for azide intermediate)THF0 to RT18High (for azide)[4]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification efficiency. The values presented are indicative and may vary.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway Adenosine Adenosine Intermediate [Ad-O-PPh₃]⁺I⁻ Adenosine->Intermediate Reaction in anhy. solvent Reagents PPh₃, I₂, Imidazole Reagents->Intermediate Product This compound Intermediate->Product SN2 attack by I⁻ Byproduct Triphenylphosphine oxide (TPPO) Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound via the Appel reaction.

troubleshooting_workflow start Low Yield of This compound check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent stoichiometry incomplete->optimize_conditions check_workup Evaluate Workup and Purification complete->check_workup purification_issue Inefficient Purification check_workup->purification_issue Difficulty isolating product side_reactions Suspect Side Reactions check_workup->side_reactions Multiple unidentified spots optimize_purification Optimize Purification: - Different solvent for TPPO precipitation - Adjust chromatography gradient - Consider ZnCl₂ precipitation purification_issue->optimize_purification analyze_byproducts Analyze Crude Mixture by NMR/MS to Identify Byproducts side_reactions->analyze_byproducts modify_strategy Modify Strategy: - Use milder conditions - Employ protecting groups analyze_byproducts->modify_strategy

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Avoiding degradation of 5'-Iodo-5'-deoxyadenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5'-Iodo-5'-deoxyadenosine (5'-IAdo). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of 5'-IAdo in solution and to provide guidance on its proper handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term use, it may be stored at room temperature, but prolonged exposure to ambient conditions should be avoided to minimize degradation.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is sparingly soluble in buffers like phosphate-buffered saline (PBS). To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.

Q3: What are the primary pathways of this compound degradation?

This compound can degrade through two primary pathways:

  • Enzymatic Degradation: In biological systems, 5'-IAdo is a substrate for the enzyme Methylthioadenosine Phosphorylase (MTAP).[1] This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond, yielding adenine and 5-iodo-5-deoxy-α-D-ribose 1-phosphate.[1]

  • Chemical Degradation: In solution, 5'-IAdo can undergo chemical degradation, primarily through hydrolysis of the glycosidic bond. This process can be influenced by factors such as pH, temperature, and light exposure. The C-I bond may also be susceptible to cleavage under certain conditions.

Q4: How can I monitor the degradation of this compound in my experiments?

Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent 5'-IAdo compound and the appearance of new peaks corresponding to degradation products would indicate instability. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in solution.

Symptom Possible Cause Suggested Solution
Loss of compound activity or inconsistent results Degradation of 5'-IAdo in stock solution or working solution.- Prepare fresh stock solutions in anhydrous DMSO and store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. - For aqueous working solutions, prepare them fresh before each experiment. - Protect solutions from light by using amber vials or covering the container with aluminum foil.
Appearance of unexpected peaks in HPLC analysis Chemical degradation of 5'-IAdo.- Check the pH of your solution. Acidic or basic conditions can accelerate hydrolysis. Adjust the pH to a neutral range (pH 6-8) if your experiment allows. - Avoid high temperatures. If heating is necessary, minimize the duration and temperature. - Perform a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound.
Rapid loss of compound in cell-based assays Enzymatic degradation by cellular MTAP.- Use cell lines with known low or deficient MTAP activity if the experimental design permits. - Be aware that the effective concentration of 5'-IAdo may decrease over time in MTAP-proficient cells. Consider this when designing the duration of your experiment and interpreting the results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of 5'-IAdo.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of 5'-IAdo in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of Hydrolytic Stability of this compound using HPLC

Objective: To evaluate the stability of 5'-IAdo in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound stock solution (in DMSO)

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare working solutions of 5'-IAdo (e.g., 100 µM) by diluting the DMSO stock solution in the different pH buffers. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC.

    • Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with 5% ACN and increase to 95% ACN over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 260 nm).

  • Quantify the peak area of the 5'-IAdo at each time point.

  • Plot the percentage of remaining 5'-IAdo against time to determine the degradation rate at each pH and temperature condition.

Visualizations

Signaling Pathway: Enzymatic Degradation of this compound by MTAP

The following diagram illustrates the enzymatic degradation of this compound by Methylthioadenosine Phosphorylase (MTAP) as part of the methionine salvage pathway.

MTAP_Pathway cluster_degradation Enzymatic Degradation cluster_salvage Downstream Cellular Processes 5_IAdo This compound MTAP Methylthioadenosine Phosphorylase (MTAP) 5_IAdo->MTAP Pi Phosphate (Pi) Pi->MTAP Adenine Adenine MTAP->Adenine releases IRP 5-Iodo-5-deoxy-α-D-ribose 1-phosphate MTAP->IRP releases Purine_Salvage Purine Salvage Pathway Adenine->Purine_Salvage Other_Pathways Further Metabolism IRP->Other_Pathways

Caption: Enzymatic degradation of this compound by MTAP.

Experimental Workflow: Assessing Hydrolytic Stability

This diagram outlines the workflow for determining the stability of this compound in solution.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prepare_Stock Prepare 5'-IAdo Stock in DMSO Prepare_Working Prepare Working Solutions in Buffers Prepare_Stock->Prepare_Working Prepare_Buffers Prepare Buffers (Varying pH) Prepare_Buffers->Prepare_Working Incubate Incubate at Constant Temperature Prepare_Working->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots HPLC Analyze by HPLC-UV Aliquots->HPLC Quantify Quantify Peak Area HPLC->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Determine_Rate Determine Degradation Rate Plot->Determine_Rate

Caption: Workflow for assessing the hydrolytic stability of 5'-IAdo.

Logical Relationship: Factors Affecting this compound Stability

This diagram illustrates the key factors that can influence the stability of this compound in solution.

Stability_Factors Stability 5'-IAdo Stability pH pH pH->Stability influences hydrolysis Temperature Temperature Temperature->Stability affects reaction rates Light Light Exposure Light->Stability can induce photodegradation Enzymes Enzymes (e.g., MTAP) Enzymes->Stability catalyze degradation Solvent Solvent System Solvent->Stability impacts solubility and reactivity

Caption: Key factors influencing the stability of this compound.

References

Improving the solubility of 5'-Iodo-5'-deoxyadenosine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Iodo-5'-deoxyadenosine (5'-IA). Our goal is to help you overcome common challenges in handling this compound to ensure the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic nucleoside analog. It is structurally similar to adenosine, with an iodine atom replacing the 5'-hydroxyl group. This modification can alter its chemical properties and biological activity, making it a subject of interest in various research areas, including as a potential precursor for other molecules and as a biologically active substance itself.[1]

Q2: What are the primary challenges when working with this compound in vitro?

The primary challenge is its limited aqueous solubility, which can complicate the preparation of stock and working solutions for cell-based assays and other in vitro experiments. Ensuring complete dissolution and avoiding precipitation during experiments is crucial for obtaining reliable results.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving 5'-IA Powder Low intrinsic solubility at room temperature.Use an appropriate organic solvent such as DMSO or DMF to prepare a concentrated stock solution. Gentle warming (to 37°C) or brief sonication can aid dissolution. Ensure the use of high-purity, anhydrous solvents, as moisture can affect solubility.[4]
Precipitation in Aqueous Buffer/Media The concentration of 5'-IA exceeds its solubility limit in the aqueous environment after dilution from an organic stock solution.Prepare a more dilute stock solution in the organic solvent. When preparing the working solution, add the stock solution to the aqueous buffer or cell culture medium slowly while vortexing or gently mixing to ensure rapid and even dispersion. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
Inconsistent Experimental Results Degradation of the compound due to improper storage. Precipitation of the compound during the experiment.Store the solid compound and stock solutions at -20°C or lower.[5] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation before and during the experiment. If precipitation is observed, consider lowering the final concentration of 5'-IA.
High Background or Off-Target Effects The concentration of 5'-IA used is too high. The compound may be interacting with unintended cellular targets.Perform a dose-response experiment to determine the optimal concentration range for your specific assay. Review the literature for known off-target effects of similar adenosine analogs. For instance, related compounds have been shown to interact with adenosine kinase and other protein kinases.[6][7]

Quantitative Solubility Data

Note: Specific quantitative solubility data for this compound is limited. The following table provides data for the closely related compound, 5'-deoxyadenosine, which can be used as an estimate.

Solvent Solubility of 5'-deoxyadenosine Molar Concentration (approx.)
DMSO~15 mg/mL~59.7 mM
125 mg/mL (with sonication)[4]~497.5 mM
DMF~30 mg/mL[3]~119.4 mM
Hot Water19.60-20.40 mg/mL~78.0 - 81.2 mM
1:4 DMF:PBS (pH 7.2)~0.20 mg/mL~0.8 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.77 mg of this compound powder (Molecular Weight: 377.14 g/mol ).

  • Dissolving: Aseptically add 1 mL of sterile, anhydrous DMSO to the powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.

  • Sterilization (Optional): If not prepared under strict aseptic conditions, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Thawing: Thaw a single-use aliquot of the 10 mM 5'-IA stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (to the experimental temperature) cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mixing: Immediately and gently mix the solution by pipetting up and down or by inverting the tube to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.

  • Application: Use the freshly prepared working solution for your in vitro experiment promptly. It is not recommended to store aqueous solutions of adenosine analogs for more than one day.[2]

Visualizations

Experimental Workflow for Preparing 5'-IA Solutions

G Workflow for Preparing 5'-IA Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 5'-IA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot add_media Add to Pre-warmed Media thaw->add_media mix Gently Mix add_media->mix use Use Immediately mix->use

Caption: A flowchart outlining the key steps for preparing stock and working solutions of this compound.

Potential Signaling Pathways Affected by this compound

Disclaimer: The following diagrams illustrate potential signaling pathways that may be affected by this compound based on the activity of related adenosine analogs. Direct experimental evidence for 5'-IA's specific targets and mechanisms is limited.

1. Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

Some adenosine analogs are known to inhibit SAH hydrolase, an enzyme crucial for regulating cellular methylation reactions.[8][9] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits various methyltransferases.

G Potential Inhibition of SAH Hydrolase by 5'-IA SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methyl Donor Substrate Substrate (e.g., DNA, protein) Substrate->Methyltransferase SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Product SAH->Methyltransferase Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine IA This compound IA->SAH_Hydrolase Potential Inhibition G Potential Cellular Interactions of 5'-IA IA This compound ADA Adenosine Deaminase IA->ADA Potential Interaction ProteinKinase Protein Kinases IA->ProteinKinase Potential Modulation CellProliferation Cell Proliferation ProteinKinase->CellProliferation Regulates Apoptosis Apoptosis ProteinKinase->Apoptosis Regulates

References

Technical Support Center: Quantification of 5'-Iodo-5'-deoxyadenosine (5'-IdA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5'-Iodo-5'-deoxyadenosine (5'-IdA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of 5'-IdA using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Common Problems, Potential Causes, and Solutions for 5'-IdA Quantification

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to ensure 5'-IdA is in a single ionic state. - Use a guard column and/or flush the column with a strong solvent. - Reduce the injection volume or dilute the sample.
Low Signal Intensity or No Peak Detected - Instability of 5'-IdA in the sample matrix or during storage. - Inefficient extraction from the sample matrix. - Suboptimal ionization in LC-MS/MS.- Store samples at -80°C and minimize freeze-thaw cycles. Prepare fresh standards. - Optimize the sample preparation method (e.g., solid-phase extraction). - Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).
High Variability Between Replicates - Inconsistent sample preparation. - Pipetting errors. - Inconsistent instrument performance.- Automate sample preparation steps where possible. Ensure complete dissolution. - Calibrate pipettes regularly and use proper pipetting techniques. - Equilibrate the system before injection and run system suitability tests.
Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) - Co-eluting endogenous compounds from the biological matrix.- Improve chromatographic separation to resolve 5'-IdA from interfering compounds. - Utilize a stable isotope-labeled internal standard for 5'-IdA if available. - Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances.
Carryover in a Sequence of Injections - Adsorption of 5'-IdA onto the column or other parts of the LC system.- Use a stronger needle wash solvent. - Inject blank samples between high-concentration samples. - Optimize the mobile phase to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially for complex biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable option, particularly for in-process monitoring or for samples with higher concentrations of 5'-IdA.[3][4]

Q2: How should I prepare my samples for analysis?

A2: Sample preparation is critical for accurate quantification.[5] For biological samples such as cell lysates or plasma, a protein precipitation step followed by solid-phase extraction (SPE) is often recommended to remove interfering substances and concentrate the analyte. For simpler matrices, filtration may be sufficient.

Q3: What are the key parameters to optimize for an LC-MS/MS method?

A3: Key parameters for LC-MS/MS optimization include:

  • Chromatographic Separation: Column chemistry (e.g., C18), mobile phase composition, and gradient profile to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry: Optimization of precursor and product ions (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas temperatures) for maximal signal intensity.

Q4: How can I ensure the stability of 5'-IdA in my samples?

A4: Due to the potential for degradation, it is recommended to store stock solutions and biological samples at -80°C. Minimize freeze-thaw cycles by preparing aliquots. It is also advisable to assess the stability of 5'-IdA under the conditions of your sample preparation and analysis.

Q5: What should I use as an internal standard?

A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If this is not available, a structurally similar molecule that is not present in the sample and has similar chromatographic and ionization behavior can be used.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for similar nucleoside analogs and may require optimization for your specific application and instrumentation.

Protocol 1: Quantification of 5'-IdA by LC-MS/MS
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 5'-IdA in a suitable solvent (e.g., methanol or DMSO) and store it at -80°C.

    • Create a series of calibration standards by serially diluting the stock solution in the same matrix as your samples (e.g., blank cell lysate, plasma).

    • Prepare at least three levels of QC samples (low, medium, and high concentrations).

  • Sample Preparation:

    • Thaw samples on ice.

    • For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase starting condition.

    • Filter the reconstituted sample through a 0.22 µm filter before injection.[6]

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute 5'-IdA, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard of 5'-IdA. For the precursor ion, use the [M+H]⁺ adduct.

Protocol 2: Quantification of 5'-IdA by HPLC-UV
  • Preparation of Standards:

    • Prepare a stock solution and calibration standards of 5'-IdA in the mobile phase.

  • Sample Preparation:

    • Follow a similar sample preparation procedure as for LC-MS/MS, but reconstitution should be done in the initial mobile phase.

  • HPLC-UV Conditions:

    • LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance for 5'-IdA (approximately 260 nm).[3]

Data Presentation

Table 2: Example LC-MS/MS Method Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 min
Ionization Mode ESI+
Precursor Ion (m/z) 378.0 [M+H]⁺
Product Ion (m/z) 136.1 (Adenine fragment)
Collision Energy To be optimized

Table 3: Example HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate:Acetonitrile (90:10)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Run Time 15 minutes

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing prep_std Prepare Standards & QCs reconstitute Reconstitute in Mobile Phase prep_sample Sample Extraction (e.g., Protein Precipitation, SPE) prep_sample->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: Workflow for the quantification of 5'-IdA by LC-MS/MS.

troubleshooting_tree start Inconsistent Results? check_peak Poor Peak Shape? start->check_peak Yes end Consistent Results start->end No check_intensity Low/No Signal? check_peak->check_intensity No sol_peak Optimize Mobile Phase pH Check Column Health check_peak->sol_peak Yes check_variability High Variability? check_intensity->check_variability No sol_intensity Check Sample Stability Optimize Extraction & Ionization check_intensity->sol_intensity Yes sol_variability Review Sample Prep Protocol Calibrate Pipettes check_variability->sol_variability Yes check_variability->end No sol_peak->end sol_intensity->end sol_variability->end

Caption: Troubleshooting decision tree for inconsistent 5'-IdA results.

References

Technical Support Center: Crystallization of Proteins with 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with crystallizing proteins with the adenosine analog, 5'-Iodo-5'-deoxyadenosine (5'-I-Ado).

Troubleshooting Guide

Crystallizing a protein in complex with a ligand like 5'-I-Ado can be a complex process. This guide addresses common issues in a question-and-answer format to help you navigate your experiments.

Q1: I'm observing precipitation immediately after adding 5'-I-Ado to my protein solution. What could be the cause and how can I fix it?

A1: Immediate precipitation upon ligand addition often points to issues with ligand solubility or an inappropriate buffer composition.

  • Ligand Solubility: 5'-I-Ado, like many adenosine analogs, may have limited solubility in aqueous buffers. It is often necessary to first dissolve it in an organic solvent like DMSO or dimethyl formamide (DMF) before adding it to the protein solution.[1]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve 5'-I-Ado in 100% DMSO to create a high-concentration stock solution.

    • Minimize Final Organic Solvent Concentration: When adding the ligand to your protein, ensure the final concentration of the organic solvent is low (typically ≤ 5% v/v) to avoid protein denaturation.

    • Incremental Addition: Add the ligand stock to the protein solution in small increments while gently mixing to prevent localized high concentrations that can cause precipitation.

    • Buffer Optimization: The pH and composition of your buffer can significantly impact the solubility of both the protein and the ligand. Consider screening a range of pH values and buffer systems.

Q2: My protein-ligand complex is not forming crystals, while the apo-protein crystallizes readily. What should I try?

A2: The presence of a ligand can alter the surface properties of a protein, potentially interfering with existing crystal contacts or requiring entirely new crystallization conditions.

  • Co-crystallization vs. Soaking: If co-crystallization (adding the ligand before setting up crystallization trials) fails, soaking the ligand into pre-formed apo-protein crystals is a viable alternative. However, the success of soaking depends on the crystal packing and the presence of solvent channels that allow the ligand to diffuse to the binding site.

  • Troubleshooting Steps:

    • Vary Ligand Concentration: The optimal ligand concentration is crucial. A significant excess of the ligand is often required to ensure saturation of the binding site. A starting point is to use a 10-fold molar excess of the ligand over the protein.

    • Incubation Time: Incubate the protein-ligand mixture for a sufficient duration (e.g., 1-2 hours or even overnight at 4°C) to allow for complex formation before setting up crystallization screens.[2]

    • Screen a Wide Range of Conditions: The optimal crystallization condition for the complex may be very different from that of the apo-protein. It is advisable to perform a broad screen of new crystallization conditions.

    • Seeding: If you have apo-protein crystals, microseeding can be a powerful technique to induce the crystallization of the complex.[2]

Q3: I'm concerned about the stability of 5'-I-Ado in my crystallization buffer over a long experiment. How can I assess and mitigate potential degradation?

A3: Adenosine analogs can be susceptible to enzymatic or chemical degradation, especially over the extended timeframes of a crystallization experiment.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Always prepare fresh stock solutions of 5'-I-Ado for your experiments.

    • Control Temperature: Set up crystallization trials at a stable, controlled temperature. While many experiments are conducted at room temperature, some proteins and ligands are more stable at 4°C.

    • pH Monitoring: Ensure the pH of your crystallization buffer is stable and within a range that is optimal for both the protein and the ligand.

    • Analytical Check: If you suspect degradation, you can analyze your crystallization drop contents over time using techniques like HPLC to monitor the integrity of the 5'-I-Ado.

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for 5'-I-Ado in my co-crystallization experiments?

A: A common starting point for a new ligand is to use a 5 to 10-fold molar excess over the protein concentration. However, the optimal concentration is highly dependent on the binding affinity (Kd) of the ligand for your specific protein and should be determined empirically.

Q: In which solvents is this compound soluble?

A: While specific quantitative solubility data for this compound is not extensively published, based on its structural similarity to other adenosine analogs like 5'-deoxyadenosine, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is likely to have limited solubility in aqueous buffers.

Q: Should I use co-crystallization or soaking for my experiments with 5'-I-Ado?

A: The choice between co-crystallization and soaking depends on several factors. Co-crystallization is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or if the ligand has low solubility.[2] Soaking is a simpler and less protein-intensive method but is only effective if the apo-protein crystals have suitable solvent channels for the ligand to access the binding site. It is often recommended to try both approaches in parallel.

Data Presentation

The following tables provide recommended starting conditions for your crystallization experiments with this compound. These are general guidelines, and optimization will be necessary for your specific protein.

Table 1: Recommended Starting Concentrations for 5'-I-Ado Stock and Crystallization Trials

ParameterRecommended Starting ValueNotes
5'-I-Ado Stock Solution
Solvent100% DMSOEnsure DMSO is high purity and anhydrous.
Concentration50-100 mMPrepare a concentrated stock to minimize the final DMSO concentration in the crystallization drop.
Co-crystallization Trial
Protein Concentration5-15 mg/mLThis is a typical range for initial screening.
Molar Ratio (Ligand:Protein)10:1A 10-fold molar excess is a good starting point to ensure saturation.
Final DMSO Concentration≤ 5% (v/v)High concentrations of DMSO can be detrimental to protein stability and crystallization.

Table 2: Common Co-crystallization Buffer Components

ComponentExample Concentration RangePurpose
Buffer 100 mMMaintain a stable pH. Common buffers include Tris, HEPES, MES.
Precipitant Induce protein supersaturation.
Polyethylene Glycol (PEG)10-25% (w/v)e.g., PEG 3350, PEG 4000, PEG 6000
Salts0.1 - 2.0 Me.g., Ammonium sulfate, Sodium chloride
Additives Can sometimes improve crystal quality.
Salts25-200 mMe.g., NaCl, MgCl₂, CaCl₂
Small Molecules2-10% (v/v)e.g., Glycerol, MPD

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with this compound
  • Protein Preparation:

    • Purify the target protein to >95% homogeneity.

    • Concentrate the protein to a final concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Stock Preparation:

    • Dissolve this compound in 100% DMSO to a final concentration of 100 mM.

  • Complex Formation:

    • On ice, slowly add the 100 mM 5'-I-Ado stock solution to the protein solution to achieve a final 10-fold molar excess of the ligand. Ensure the final DMSO concentration does not exceed 5% (v/v).

    • Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.

  • Crystallization Screening:

    • Use the supernatant from the previous step to set up crystallization trials using commercial screens (e.g., Hampton Research, Molecular Dimensions).

    • Employ the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex with the reservoir solution in a 1:1 ratio.

  • Crystal Optimization:

    • Monitor the crystallization plates regularly.

    • Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and additive concentrations.

Visualizations

Experimental_Workflow_for_Co_Crystallization cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization Protein_Purification Protein Purification (>95% Purity) Incubation Incubate Protein with 5'-I-Ado Protein_Purification->Incubation Ligand_Stock Prepare 5'-I-Ado Stock in DMSO Ligand_Stock->Incubation Screening Set up Crystallization Screens Incubation->Screening Optimization Optimize Crystal Hits Screening->Optimization Harvest Harvest and Cryo-cool Crystals Optimization->Harvest

Figure 1: A generalized experimental workflow for protein co-crystallization with this compound.

Adenosine_Signaling_Pathway 5I_Ado This compound (Adenosine Analog) AR Adenosine Receptor (GPCR) 5I_Ado->AR Binds to G_Protein G-Protein AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 2: A simplified diagram of a potential adenosine receptor signaling pathway that could be modulated by this compound.

Troubleshooting_Logic Start Start Crystallization Experiment Precipitation Immediate Precipitation? Start->Precipitation No_Crystals No Crystals Formed? Precipitation->No_Crystals No Solubility_Issues Address Ligand Solubility (e.g., use DMSO stock) Precipitation->Solubility_Issues Yes Poor_Diffraction Poorly Diffracting Crystals? No_Crystals->Poor_Diffraction No Screen_Conditions Screen New Crystallization Conditions No_Crystals->Screen_Conditions Yes Success High-Quality Crystals Poor_Diffraction->Success No Optimize_Hits Optimize Existing Crystal Conditions (e.g., additives, temp) Poor_Diffraction->Optimize_Hits Yes Solubility_Issues->No_Crystals Screen_Conditions->Poor_Diffraction Consider_Soaking Try Soaking Apo-Crystals Screen_Conditions->Consider_Soaking Optimize_Hits->Success Consider_Soaking->Poor_Diffraction

Figure 3: A logical troubleshooting workflow for overcoming common challenges in protein-ligand crystallization.

References

Validation & Comparative

Unveiling the Inhibitory Landscape: A Comparative Analysis of 5'-Iodo-5'-deoxyadenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of adenosine analogs is paramount for advancing therapeutic strategies targeting a spectrum of diseases, from cancer to viral infections. This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine and other key adenosine analogs, supported by quantitative data and detailed experimental protocols to inform inhibitor selection and experimental design.

Adenosine and its analogs are pivotal in cellular metabolism and signaling, primarily by interacting with enzymes that regulate adenosine levels and with cell surface adenosine receptors. The modification of the adenosine scaffold has yielded a plethora of analogs with varying inhibitory potencies against key enzymes such as adenosine kinase (AK), adenosine deaminase (ADA), and S-adenosylhomocysteine hydrolase (SAHH). This compound, a synthetic nucleoside analog, has garnered interest for its potential as an inhibitor of these crucial cellular regulators. This guide delves into a comparative analysis of its inhibitory effects alongside other well-characterized adenosine analogs.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of adenosine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available data for this compound and a selection of other adenosine analogs against key enzymatic targets.

Table 1: Inhibitory Activity against Adenosine Kinase (AK)

CompoundIC50 (nM)Ki (nM)Organism/Enzyme Source
5'-Iodotubercidin26[1][2]30Not Specified
ABT-7021.7-Human
A-1349740.06-Not Specified
GP5154-Human cardiac ADK
5'-Amino-5'-deoxyadenosine--Potent inhibitor
5'-N-ethylcarboxamidoadenosine25,000-Human placental
5'-methylthioadenosine250,000-Human placental
N6-cyclohexyladenosine220,000-Human placental
N6-L-phenylisopropyladenosine200,000-Human placental
6-methylmercaptopurine riboside10,000 (at 0.5 µM adenosine)-Human placental

Table 2: Inhibitory Activity against S-Adenosylhomocysteine Hydrolase (SAHH)

CompoundKi (M)Notes
This compound-Intermediate inhibitor
Carbocyclic analogue of adenosine5 x 10⁻⁹Most potent inhibitor
2'-Deoxyadenosine-Suicide-like inactivation
Neplanocin A-Potent inhibitor
7-deaza-adenosine (Tubercidin)-Potent inhibitor
9-β-D-arabinofuranosyladenine-Potent inhibitor

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships between adenosine analogs, their enzymatic targets, and the downstream cellular effects, the following diagrams have been generated using Graphviz.

Adenosine_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Adenosine Analog Inhibitors ATP ATP ADP ADP ATP->ADP Ecto-ATPase AMP AMP ADP->AMP Ecto-ADPase Adenosine_ext Adenosine AMP->Adenosine_ext Ecto-5'- nucleotidase ENTs Equilibrative Nucleoside Transporters Adenosine_ext->ENTs A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR A2BR A2B Receptor Adenosine_ext->A2BR A3R A3 Receptor Adenosine_ext->A3R Adenosine_int Adenosine ENTs->Adenosine_int AC_inhibit Adenylyl Cyclase Inhibition A1R->AC_inhibit Gi AC_stimulate Adenylyl Cyclase Stimulation A2AR->AC_stimulate Gs A2BR->AC_stimulate Gs A3R->AC_inhibit Gi Inosine Inosine Adenosine_int->Inosine ADA AMP_int AMP Adenosine_int->AMP_int AK SAH S-adenosyl- homocysteine SAH->Adenosine_int SAHH Homocysteine Homocysteine SAH->Homocysteine SAHH ADA Adenosine Deaminase AK Adenosine Kinase SAHH SAH Hydrolase 5_IDA 5'-Iodo-5'- deoxyadenosine 5_IDA->AK 5_IDA->SAHH Other_Analogs Other Adenosine Analogs Other_Analogs->ADA Other_Analogs->AK Other_Analogs->SAHH cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease ATP -> cAMP cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase ATP -> cAMP

Caption: Adenosine metabolism and signaling pathways.

Enzyme_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme (AK, ADA, or SAHH) - Substrate (Adenosine or SAH) - Inhibitors (Serial Dilutions) - Assay Buffer Start->Prepare_Reagents Assay_Setup Assay Setup in Microplate: - Add Enzyme - Add Inhibitor/Vehicle - Pre-incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: - Add Substrate/ATP Assay_Setup->Initiate_Reaction Incubate Incubate at Specific Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Detection Detection of Product Formation or Substrate Depletion (e.g., Spectrophotometry, HPLC) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable research. The following are detailed protocols for key experiments used to evaluate the inhibitory effects of adenosine analogs.

Protocol 1: Adenosine Kinase (AK) Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures AK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing PEP, NADH, PK, and LDH at their final desired concentrations.

  • Compound Addition: Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add 50 µL of adenosine kinase solution (in assay buffer) to each well.

  • Substrate Addition: Prepare a solution of adenosine and ATP in assay buffer.

  • Initiate Reaction: Add 50 µL of the adenosine/ATP solution to each well to start the reaction. The final volume should be 100-200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay (HPLC-Based)

This method directly measures the formation of adenosine from the hydrolysis of S-adenosylhomocysteine (SAH).

Materials:

  • Purified SAHH

  • S-adenosylhomocysteine (SAH) (substrate)

  • Assay Buffer: 50 mM potassium phosphate (pH 7.2), 1 mM EDTA

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Quenching solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, SAHH, and the test compound at various concentrations or DMSO (vehicle control).

  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add SAH to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.

  • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the C18 column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate adenosine from SAH.

    • Detect adenosine by its UV absorbance at 259 nm.

  • Data Analysis:

    • Quantify the amount of adenosine produced by comparing the peak area to a standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 or Ki value by plotting the inhibition data against the inhibitor concentration.

Conclusion

The comparative analysis of this compound and other adenosine analogs reveals a diverse landscape of inhibitory profiles. While 5'-Iodotubercidin, a close structural relative of this compound, is a potent inhibitor of adenosine kinase, the latter demonstrates intermediate inhibitory activity against S-adenosylhomocysteine hydrolase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to make informed decisions in the selection and application of these powerful molecular tools. Further investigation into the specific inhibitory constants of this compound and its broader selectivity profile will be crucial for elucidating its full therapeutic potential. The intricate interplay within the adenosine signaling network underscores the importance of a multi-faceted approach to inhibitor characterization, combining quantitative biochemical assays with cell-based and in vivo studies to fully understand their physiological and pathological implications.

References

A Comparative Guide to 5'-Iodo-5'-deoxyadenosine and 5'-chloro-5'-deoxyadenosine in Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nucleoside analogs with enzymes is paramount for advancing therapeutic design. This guide provides a comparative analysis of 5'-Iodo-5'-deoxyadenosine and 5'-chloro-5'-deoxyadenosine, focusing on their enzyme binding properties. While extensive quantitative data is available for the chloro- ánalogue, a significant data gap exists for its iodo counterpart, highlighting a key area for future research.

Introduction to 5'-Halogenated Deoxyadenosine Analogs

5'-halogenated derivatives of deoxyadenosine are valuable tools in chemical biology and drug discovery. The substitution of the 5'-hydroxyl group with a halogen atom can significantly alter the molecule's chemical properties, including its size, electronegativity, and lipophilicity. These modifications, in turn, influence the compound's ability to interact with the binding pockets of various enzymes, leading to altered affinity and selectivity. This guide focuses on two such analogs: this compound and 5'-chloro-5'-deoxyadenosine.

Comparative Analysis of Enzyme Binding

A direct, quantitative comparison of the enzyme binding profiles of this compound and 5'-chloro-5'-deoxyadenosine is hampered by a lack of available data for the iodo- ánalogue. However, extensive research on 5'-chloro-5'-deoxyadenosine has established it as a potent and selective ligand for certain enzyme families.

5'-chloro-5'-deoxyadenosine: A High-Affinity Ligand for Adenosine Receptors

5'-chloro-5'-deoxyadenosine is a well-characterized agonist for adenosine receptors, with a particularly high affinity for the A1 subtype. The chloro group at the 5' position is thought to enhance binding affinity by reducing steric hindrance within the A1 receptor's binding pocket.

Target EnzymeLigandK_i_ (nM)
Adenosine A1 Receptor5'-chloro-5'-deoxy-ENBA0.51
Adenosine A2A Receptor5'-chloro-5'-deoxy-ENBA1340
Adenosine A2B Receptor5'-chloro-5'-deoxy-ENBA2740
Adenosine A3 Receptor5'-chloro-5'-deoxy-ENBA1290

K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Beyond adenosine receptors, 5'-chloro-5'-deoxyadenosine has also been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, suggesting its potential as a vasodilator.

This compound: An Understudied Analog with Potential

In stark contrast to its chloro counterpart, there is a notable absence of publicly available quantitative data (such as K_i_ or IC50 values) for the enzyme binding of this compound. However, some qualitative evidence suggests its potential as a potent enzyme inhibitor.

One study on a series of 6'-halo acetylenic nucleoside analogues as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase found that the inhibitory activity followed the trend: iodo > bromo > chloro . This suggests that the larger and more polarizable iodine atom may lead to stronger interactions with the enzyme's active site. However, without quantitative data, a direct comparison of binding affinity remains speculative.

Experimental Protocols for Enzyme Binding Assays

The following are detailed methodologies for key experiments used to determine the binding affinity of ligands like 5'-halogenated deoxyadenosine analogs to their target enzymes.

Radioligand Binding Assay for Adenosine Receptors

This competitive binding assay is used to determine the inhibition constant (K_i_) of a test compound.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest.

  • A specific radioligand for the receptor (e.g., [³H]DPCPX for A1 receptors).

  • Test compounds (this compound or 5'-chloro-5'-deoxyadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

This assay measures the enzymatic activity of SAH hydrolase and the inhibitory effect of test compounds.

Materials:

  • Purified SAH hydrolase.

  • S-adenosyl-L-homocysteine (SAH) as the substrate.

  • Test compounds (this compound or 5'-chloro-5'-deoxyadenosine).

  • Reaction Buffer: e.g., 100 mM potassium phosphate, pH 7.5.

  • A method to detect the product, homocysteine (e.g., using Ellman's reagent, DTNB).

  • Spectrophotometer.

Procedure:

  • Pre-incubate the enzyme with varying concentrations of the inhibitor in the reaction buffer.

  • Initiate the enzymatic reaction by adding the substrate (SAH).

  • Monitor the rate of homocysteine production over time by measuring the change in absorbance at a specific wavelength (e.g., 412 nm with DTNB).

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound Test Compound (5'-Iodo/Chloro-deoxyadenosine) incubation Incubation compound->incubation enzyme Enzyme Preparation (e.g., Receptor Membranes) enzyme->incubation radioligand Radioligand (for binding assay) radioligand->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway ligand Adenosine Analog (e.g., 5'-chloro-5'-deoxyadenosine) receptor Adenosine A1 Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response phosphorylates targets

Caption: Adenosine A1 receptor signaling pathway.

Conclusion and Future Directions

This guide consolidates the current understanding of the enzyme binding characteristics of this compound and 5'-chloro-5'-deoxyadenosine. While 5'-chloro-5'-deoxyadenosine has been extensively studied, revealing its high affinity for adenosine A1 receptors, a significant knowledge gap exists for this compound. The qualitative evidence suggesting its potent inhibition of SAH hydrolase underscores the urgent need for quantitative studies to determine its binding affinities (K_i_ and IC50 values) across a range of enzymes.

Future research should focus on:

  • Systematic screening: Evaluating the binding of this compound against a panel of enzymes, including adenosine receptors, kinases, and methyltransferases.

  • Direct comparative studies: Performing head-to-head comparisons of the iodo- and chloro- ánalogues under identical experimental conditions.

  • Structural biology: Determining the crystal structures of these analogs in complex with their target enzymes to elucidate the structural basis of their binding affinities and selectivities.

Addressing these research gaps will not only provide a more complete picture of the structure-activity relationships of 5'-halogenated deoxyadenosine analogs but also pave the way for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

Validating 5'-Iodo-5'-deoxyadenosine as a Tool Compound for S-Adenosyl-L-homocysteine Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective validation and comparison of 5'-Iodo-5'-deoxyadenosine (Ido-dA) as a tool compound, primarily targeting S-adenosyl-L-homocysteine (SAH) hydrolase. The document summarizes the current understanding of Ido-dA's mechanism of action, compares its potential efficacy with established inhibitors, and provides detailed experimental protocols for its validation.

Introduction

This compound (Ido-dA) is a synthetic nucleoside analog of adenosine. Based on the established activity of structurally similar 5'-modified adenosine derivatives, Ido-dA is hypothesized to function as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (EC 3.3.1.1). This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH, a product and potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn globally inhibits cellular methylation, impacting a wide range of biological processes including gene expression, signal transduction, and viral replication. This guide evaluates the validity of using Ido-dA as a specific tool compound to probe these processes.

Mechanism of Action: Targeting SAH Hydrolase

The proposed mechanism of action for Ido-dA is the inhibition of SAH hydrolase. This is based on extensive research on other 5'-halogenated and 5'-modified adenosine analogs which have been demonstrated to be competitive or mechanism-based inhibitors of this enzyme. The adenosine-like core structure of Ido-dA allows it to bind to the active site of SAH hydrolase. The 5'-iodo modification is expected to influence its binding affinity and inhibitory potential.

The inhibition of SAH hydrolase by compounds like Ido-dA disrupts the methionine cycle. This leads to an increase in the intracellular ratio of SAH to SAM, effectively dampening the activity of most SAM-dependent methyltransferases.

SAH_Hydrolase_Pathway SAM S-Adenosyl-L-methionine (SAM) Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methyl Group Transfer SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH produces Substrate Substrate (e.g., DNA, RNA, protein) Substrate->Methylated_Substrate SAHH SAH Hydrolase SAH->SAHH Substrate for Methyltransferase Methyltransferase SAH->Methyltransferase Inhibits Ido_dA This compound (Ido-dA) Ido_dA->SAHH Inhibits Adenosine Adenosine SAHH->Adenosine hydrolyzes to Homocysteine Homocysteine SAHH->Homocysteine Methyltransferase->Methylated_Substrate

Figure 1: Proposed inhibition of the methylation cycle by this compound.

Comparative Analysis of SAH Hydrolase Inhibitors

CompoundType of InhibitorTarget EnzymeIC50 / KiReference
This compound (Ido-dA) Hypothesized Competitive SAH Hydrolase Data Not Available -
Adenosine dialdehyde (AdOx)IrreversibleSAH Hydrolase-[1]
3-Deazaneplanocin A (DZNep)Reversible, IndirectSAH HydrolasePotent inhibitor[2][3]
DZ2002ReversibleSAH HydrolaseLess potent than AdOx, but less toxic[1]
Coniferyl alcoholCompetitiveSAH Hydrolase34 nM (for recombinant human SAHH)[4]

Note: The lack of a reported IC50 or Ki value for Ido-dA is a significant gap in its validation as a tool compound. Researchers are strongly encouraged to perform direct enzymatic assays to determine its inhibitory potency.

Experimental Protocols for Validation

To validate Ido-dA as an SAH hydrolase inhibitor and determine its potency, the following experimental protocols are recommended.

In Vitro SAH Hydrolase Activity Assay (Colorimetric)

This assay measures the production of homocysteine from the enzymatic hydrolysis of SAH. The released homocysteine is detected using Ellman's reagent (DTNB).

Materials:

  • Purified recombinant SAH hydrolase

  • S-Adenosyl-L-homocysteine (SAH) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • This compound (Ido-dA) and other inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of Ido-dA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of Ido-dA to the assay wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., AdOx).

  • Add a solution of purified SAH hydrolase to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, SAH solution, to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding DTNB solution to each well.

  • Measure the absorbance at 412 nm.

  • Calculate the percent inhibition for each Ido-dA concentration and determine the IC50 value by fitting the data to a dose-response curve.

SAH_Hydrolase_Assay_Workflow cluster_plate 96-Well Plate Wells Assay Wells Enzyme Add SAH Hydrolase Wells->Enzyme Inhibitor Add Ido-dA / Controls Inhibitor->Wells Incubate1 Incubate (Inhibitor Binding) Enzyme->Incubate1 Substrate Add SAH (Start Reaction) Incubate1->Substrate Incubate2 Incubate (Enzymatic Reaction) Substrate->Incubate2 DTNB Add DTNB (Color Development) Incubate2->DTNB Readout Measure Absorbance at 412 nm DTNB->Readout Analysis Calculate IC50 Readout->Analysis

Figure 2: Workflow for the colorimetric SAH hydrolase activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of Ido-dA to SAH hydrolase in a cellular context.

Materials:

  • Cultured cells expressing SAH hydrolase

  • This compound (Ido-dA)

  • Lysis buffer

  • Antibodies specific for SAH hydrolase

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with either vehicle or Ido-dA at a desired concentration.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Lyse the cells to separate soluble and aggregated proteins.

  • Analyze the amount of soluble SAH hydrolase at each temperature by Western blotting.

  • A shift in the melting curve of SAH hydrolase in the presence of Ido-dA indicates direct target engagement.

Off-Target Effects and Limitations

A critical aspect of validating a tool compound is assessing its selectivity. As Ido-dA is an adenosine analog, it has the potential to interact with other adenosine-binding proteins, such as adenosine kinases and adenosine receptors. The related compound, 5'-deoxy-5'-methylthioadenosine (MTA), is a known agonist of adenosine receptors. Therefore, it is crucial to evaluate the activity of Ido-dA against these potential off-targets.

Recommended Selectivity Assays:

  • Kinase profiling: Screen Ido-dA against a panel of kinases, particularly adenosine kinases.

  • Receptor binding assays: Determine the binding affinity of Ido-dA for various adenosine receptor subtypes (A1, A2A, A2B, A3).

Conclusion and Recommendations

This compound shows promise as a tool compound for studying the role of SAH hydrolase and cellular methylation. Its structural similarity to known SAH hydrolase inhibitors provides a strong rationale for its proposed mechanism of action. However, the lack of direct biochemical data on its inhibitory potency is a significant limitation.

To rigorously validate Ido-dA as a tool compound, researchers should:

  • Determine its IC50 or Ki value for SAH hydrolase using the enzymatic assays described above.

  • Perform selectivity profiling to assess its activity against potential off-targets, such as adenosine kinases and receptors.

  • Utilize cellular assays , such as CETSA, to confirm target engagement in a physiological context.

By undertaking these validation experiments, the scientific community can establish a clearer understanding of this compound's utility as a specific and potent tool for dissecting the intricate roles of SAH hydrolase and methylation in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 5'-Iodo-5'-deoxyadenosine, a synthetic nucleoside analog. Due to the limited direct experimental data on this compound, this guide leverages inhibitory data from its close structural analog, 5-iodotubercidin, to infer potential off-target interactions. This information is crucial for assessing the selectivity and potential side effects of this compound in therapeutic applications. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for relevant enzyme assays, and visualizations of experimental workflows and related signaling pathways.

Data Presentation: Enzyme Inhibition Profile

The following table summarizes the inhibitory concentrations (IC50) of 5-iodotubercidin, a compound structurally similar to this compound, against a panel of protein kinases and adenosine kinase. This data suggests that this compound may exhibit a similar pattern of cross-reactivity.

Enzyme TargetCompoundIC50 (µM)
Adenosine Kinase5-iodotubercidin0.026[1]
Casein Kinase 1 (CK1)5-iodotubercidin0.4[1]
Casein Kinase 2 (CK2)5-iodotubercidin10.9[1]
Protein Kinase A (PKA)5-iodotubercidin5-10[1]
Protein Kinase C (PKC)5-iodotubercidin27.7
Extracellular signal-regulated kinase 2 (ERK2)5-iodotubercidin0.525[1]
Phosphorylase Kinase5-iodotubercidin5-10[1]

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of nucleoside analogs like this compound are provided below. These protocols are based on established methods for enzyme inhibition assays.

Adenosine Kinase (AK) Inhibition Assay (Radiochemical Assay)

This assay measures the ability of a test compound to inhibit the phosphorylation of adenosine by adenosine kinase.

Materials:

  • Human recombinant Adenosine Kinase

  • [γ-³²P]ATP or [¹⁴C]adenosine

  • Adenosine (substrate)

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Reaction termination solution: 7.4 M formic acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, adenosine, and [γ-³²P]ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding adenosine kinase.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding formic acid.

  • Spot an aliquot of the reaction mixture onto a thin-layer chromatography (TLC) plate.

  • Separate the product (radiolabeled AMP) from the substrate (radiolabeled ATP) using an appropriate solvent system.

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Kinase Inhibition Assay (Generic Protocol)

This protocol can be adapted for various protein kinases to assess the inhibitory activity of this compound.

Materials:

  • Specific protein kinase of interest (e.g., PKA, PKC, ERK2)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP

  • This compound (or other test inhibitors)

  • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA

  • Phosphoric acid (85%)

  • Phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the specific substrate, and [γ-³²P]ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the protein kinase.

  • Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the adenosine kinase assay.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures SAH hydrolase activity by coupling the production of homocysteine to a reaction that can be monitored spectrophotometrically.

Materials:

  • Recombinant SAH hydrolase

  • S-adenosyl-L-homocysteine (substrate)

  • This compound (or other test inhibitors)

  • L-homocysteine (for standard curve)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM EDTA

  • DTNB (Ellman's reagent) solution

Procedure:

  • Prepare a reaction mixture containing assay buffer and SAH.

  • Add varying concentrations of this compound to the mixture.

  • Initiate the reaction by adding SAH hydrolase.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of free homocysteine produced by adding DTNB. The reaction of homocysteine with DTNB produces a colored product that can be measured at 412 nm.

  • Generate a standard curve using known concentrations of L-homocysteine.

  • Calculate the enzyme activity and the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Assay)

This assay measures the deamination of adenosine to inosine by ADA, which results in a decrease in absorbance at 265 nm.

Materials:

  • Bovine spleen or recombinant human Adenosine Deaminase

  • Adenosine (substrate)

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5)

Procedure:

  • Prepare a solution of adenosine in the assay buffer.

  • Add varying concentrations of this compound to a cuvette containing the adenosine solution.

  • Initiate the reaction by adding a small amount of ADA.

  • Continuously monitor the decrease in absorbance at 265 nm using a spectrophotometer.

  • Calculate the initial reaction rate for each inhibitor concentration.

  • Determine the percentage of inhibition and the IC50 value.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution PrimaryScreen Primary Screening (Single High Concentration) Compound->PrimaryScreen EnzymePanel Panel of Related Enzymes (Kinases, Hydrolases, etc.) EnzymePanel->PrimaryScreen AssayReagents Assay-Specific Reagents (Substrates, Buffers, etc.) AssayReagents->PrimaryScreen DoseResponse Dose-Response Assay (Serial Dilutions) PrimaryScreen->DoseResponse Active Hits IC50_Calc IC50 Value Calculation DoseResponse->IC50_Calc Data_Table Tabulate IC50 Values IC50_Calc->Data_Table Selectivity_Profile Generate Selectivity Profile Data_Table->Selectivity_Profile

Caption: A general workflow for assessing the cross-reactivity of a test compound against a panel of enzymes.

Adenosine Signaling and Metabolism

adenosine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext AMP_ext AMP ADP_ext->AMP_ext ADO_ext Adenosine AMP_ext->ADO_ext ADO_Receptor Adenosine Receptors (A1, A2A, A2B, A3) ADO_ext->ADO_Receptor ADO_int Adenosine ADO_ext->ADO_int ATP_int ATP SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Methylation SAH->ADO_int Inosine Inosine ADO_int->Inosine AMP_int AMP ADO_int->AMP_int Hypoxanthine Hypoxanthine Inosine->Hypoxanthine AMP_int->ATP_int ENT ENTs CD39 CD39 CD73 CD73 AK Adenosine Kinase (AK) ADA Adenosine Deaminase (ADA) SAHH SAH Hydrolase (SAHH) Methyltransferase Methyltransferases Inhibitor This compound (Potential Inhibitor) Inhibitor->AK Inhibition Inhibitor->ADA Inhibition Inhibitor->SAHH Inhibition Inhibitor->Methyltransferase Inhibition

Caption: Key pathways of adenosine metabolism and signaling, highlighting potential enzymatic targets for this compound.

References

Evaluating 5'-Iodo-5'-deoxyadenosine as a Reference Standard in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of adenosine and its analogs in biological matrices is crucial for advancing research in pharmacology, neuroscience, and drug development. The use of a reliable reference standard is paramount for achieving accurate and reproducible results in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine as a potential reference standard against commonly used alternatives, supported by available data and detailed experimental considerations.

Introduction to this compound

This compound is a modified nucleoside, a derivative of adenosine where the 5'-hydroxyl group is replaced by an iodine atom.[1][2] This structural modification imparts distinct chemical properties that could be advantageous in an analytical setting. While not as commonly employed as stable isotope-labeled standards, its unique characteristics warrant consideration.

Performance Comparison with Alternatives

The ideal reference standard should mimic the analyte of interest throughout sample preparation and analysis. The most common alternatives to this compound for adenosine quantification are stable isotope-labeled (SIL) analogs, such as ¹³C- or ¹⁵N-labeled adenosine.

Key Performance Parameters
ParameterThis compoundStable Isotope-Labeled Adenosine (e.g., ¹³C₅-Adenosine)5'-DeoxyadenosineJustification
Structural Similarity HighVery HighHighAll are adenosine analogs, but SIL standards are chemically identical to the analyte, differing only in isotopic composition.
Co-elution in HPLC Likely similar retention time to adenosine, but may differ due to the iodine atom's influence on polarity.Identical retention time to adenosine.Retention time will be different from adenosine due to the absence of the 5'-hydroxyl group.Co-elution is critical for internal standards to compensate for matrix effects during ionization in LC-MS.
Mass Spectrometry Distinction Distinct mass difference from adenosine due to iodine (¹²⁷I).Predictable mass shift based on the number of incorporated stable isotopes.Distinct mass difference from adenosine.A clear mass difference is essential for differentiating the standard from the endogenous analyte.
Potential for Isotopic Interference None from the analyte.Minimal, but potential for natural abundance of isotopes in the analyte to interfere with the standard's signal if resolution is low.None from the analyte.Avoids overestimation of the analyte concentration.
Commercial Availability Readily available from various chemical suppliers.[2][3]Widely available.Readily available.[4][5]Accessibility is a practical consideration for routine use.
Cost-Effectiveness Generally more cost-effective than custom-synthesized SIL standards.Can be more expensive due to the complexity of synthesis.Generally cost-effective.Budgetary constraints can influence the choice of standard.
Metabolic Stability The C-I bond is generally stable under typical analytical conditions.Metabolically stable.Can be metabolized by certain enzymes, which could be a drawback if not accounted for.[6]The standard should not degrade or be altered during sample processing.

Experimental Protocols

General Protocol for Method Validation Using a Reference Standard

The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. Key validation parameters include selectivity, linearity, accuracy, precision, and stability.[7][8]

1. Stock Solution Preparation:

  • Accurately weigh a precise amount of the reference standard (e.g., this compound).

  • Dissolve in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Prepare serial dilutions to create working solutions for calibration curves and quality control (QC) samples.

2. Sample Preparation (Spiking):

  • To create calibration standards, spike known concentrations of the reference standard into a blank biological matrix (e.g., plasma, cell lysate) that is free of the analyte.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Analytical Method (Example: LC-MS/MS):

  • Chromatography:

    • Column: A C18 reversed-phase column is typically suitable for nucleoside analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ions for this compound would need to be determined empirically. For reference, adenosine is often monitored with transitions like m/z 268 -> 136.[9]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Method Validation

G Experimental Workflow for Analytical Method Validation A Prepare Stock Solution of this compound B Prepare Calibration Standards & QC Samples in Blank Matrix A->B Serial Dilution C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing & Calibration Curve Generation D->E F Quantification of Unknown Samples E->F

Caption: A generalized workflow for validating an analytical method using a reference standard.

Adenosine Signaling Pathway

Adenosine and its analogs exert their physiological effects by binding to specific G protein-coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting the biological significance of quantified adenosine levels.

G Simplified Adenosine Signaling Pathways cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Adenosine Adenosine / Analogs (e.g., this compound) A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Cellular_Response Cellular Response cAMP_dec->Cellular_Response Modulation PKA Protein Kinase A cAMP_inc->PKA PKA->Cellular_Response Phosphorylation Events

Caption: Overview of major adenosine receptor signaling pathways.

Conclusion

This compound presents a viable and cost-effective option as a reference standard for the quantification of adenosine and related compounds. Its distinct mass and structural similarity to adenosine are advantageous for mass spectrometry-based methods. However, its chromatographic behavior relative to adenosine must be carefully evaluated during method development. While stable isotope-labeled standards remain the gold standard for co-elution and mimicking the analyte's behavior in the mass spectrometer's ion source, this compound is a strong candidate, particularly when cost is a consideration. A thorough method validation is crucial to ensure that it meets the specific requirements of the analytical assay.

References

Validating the Mechanism of Action of 5'-Iodo-5'-deoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 5'-Iodo-5'-deoxyadenosine (IDA), a putative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The primary comparator is the endogenous nucleoside 5'-deoxy-5'-methylthioadenosine (MTA), a known, albeit weak, inhibitor of PRMT5 that accumulates in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). This guide outlines the key experiments, presents available data for comparison, and provides detailed protocols to facilitate the investigation of IDA's therapeutic potential.

Introduction to the PRMT5-MTA Axis

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.

In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. MTAP is responsible for the salvage of adenine and methionine from MTA, a natural byproduct of polyamine synthesis. In MTAP-deficient tumors, MTA accumulates to high levels and acts as a competitive inhibitor of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels.[1][2][3] This creates a therapeutic window for targeting PRMT5 in these cancers. This compound (IDA) is an analog of MTA and is hypothesized to exert its effects through a similar mechanism of PRMT5 inhibition.

Comparative Data on PRMT5 Inhibition

While direct head-to-head comparative data for IDA is limited in publicly available literature, the following tables summarize the known inhibitory activities of MTA against PRMT5 and the effects on cellular markers of PRMT5 activity. These data serve as a benchmark for experiments designed to validate the mechanism of IDA.

Table 1: Biochemical Inhibition of PRMT5

CompoundTargetAssay TypeInhibitory ConcentrationReference
5'-deoxy-5'-methylthioadenosine (MTA)PRMT5In vitro methyltransferase assayKi values reported in the low micromolar range[3]
This compound (IDA) PRMT5 -Data not available -

Table 2: Cellular Effects of PRMT5 Inhibition

CompoundCell LineEffectConcentrationDurationReference
5'-deoxy-5'-methylthioadenosine (MTA)MTAP-reconstituted cellsReduced sDMA levelsExogenous addition48 hours[3]
5'-deoxy-5'-methylthioadenosine (MTA)MTAP-deficient tumor cell linesSuppresses proliferation, activation, differentiation, and effector function of T cellsNot specifiedNot specified[4]
This compound (IDA) -Data not available ---

Experimental Protocols

To validate the mechanism of action of IDA as a PRMT5 inhibitor, the following key experiments are recommended.

PRMT5 Enzymatic Activity Assay

This assay directly measures the ability of IDA to inhibit the methyltransferase activity of PRMT5.

Principle: A radioactive or fluorescence-based assay is used to quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone or peptide substrate by recombinant PRMT5.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a biotinylated histone H4 peptide substrate, and varying concentrations of IDA or MTA (as a positive control).

  • Initiation: Start the reaction by adding S-[methyl-3H]adenosyl-L-methionine (for radioactive assay) or unlabeled SAM (for non-radioactive assays).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a quenching buffer.

  • Detection (Radioactive): Spot the reaction mixture onto a filter paper, wash to remove unincorporated [3H]SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radioactive): Utilize a commercially available assay kit that measures the production of S-adenosylhomocysteine (SAH) via a coupled enzyme reaction leading to a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of IDA and determine the IC50 value.

Western Blot Analysis of Symmetric Dimethylarginine (sDMA)

This experiment assesses the ability of IDA to inhibit PRMT5 activity within a cellular context by measuring the levels of sDMA, a direct product of PRMT5.

Principle: Western blotting is used to detect the levels of sDMA on total cellular proteins or specific PRMT5 substrates (e.g., SmD3, Histone H4) in cells treated with IDA.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a cell line with known MTAP status) and treat with increasing concentrations of IDA or MTA for a specified duration (e.g., 48-72 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (anti-sDMA).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for sDMA and the loading control. Normalize the sDMA signal to the loading control and express the results as a percentage of the untreated control.

Cell Viability Assay

This assay determines the effect of IDA on the proliferation and survival of cancer cells.

Principle: A colorimetric or luminescence-based assay is used to measure the metabolic activity of viable cells after treatment with IDA.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MTAP-deficient and MTAP-proficient isogenic cell lines) in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of IDA or MTA. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Assay Procedure (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Visualizing the Mechanism and Workflow

To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.

PRMT5_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibitors SAM S-Adenosylmethionine (SAM) (Methyl Donor) PRMT5 PRMT5/MEP50 Complex SAM->PRMT5 Cofactor sDMA Symmetric Dimethylarginine (sDMA) (on Substrate Protein) PRMT5->sDMA Catalyzes Symmetric Dimethylation Substrate Arginine Residue (on Substrate Protein) Substrate->PRMT5 Substrate IDA This compound (IDA) IDA->PRMT5 Inhibits MTA 5'-deoxy-5'-methylthioadenosine (MTA) MTA->PRMT5 Inhibits

Caption: PRMT5 signaling pathway and points of inhibition by IDA and MTA.

Western_Blot_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis A 1. Treat Cells with IDA/MTA B 2. Harvest and Lyse Cells A->B C 3. Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane E->F G 7. Incubate with Primary Antibody (anti-sDMA) F->G H 8. Incubate with Secondary Antibody G->H I 9. Detect with ECL H->I J 10. Image and Quantify Bands I->J K 11. Normalize to Loading Control J->K

Caption: Experimental workflow for Western blot analysis of sDMA levels.

Cell_Viability_Workflow cluster_0 Experiment Setup cluster_1 Assay cluster_2 Data Acquisition and Analysis A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of IDA/MTA A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability F->G H 8. Determine IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Validating the mechanism of action of this compound as a PRMT5 inhibitor is crucial for its development as a potential therapeutic agent, particularly for MTAP-deficient cancers. By employing the experimental protocols outlined in this guide and comparing the results to the known effects of MTA, researchers can systematically elucidate the biochemical and cellular activity of IDA. The provided data tables and diagrams serve as a valuable resource to guide these investigations and facilitate a comprehensive understanding of IDA's therapeutic potential. Further studies directly comparing IDA and MTA under identical experimental conditions are warranted to definitively establish their relative potencies and cellular effects.

References

Benchmarking 5'-Iodo-5'-deoxyadenosine: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine (also known as 5-Iodotubercidin), a potent adenosine analog, against the well-established pan-kinase inhibitor, staurosporine. By presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for researchers investigating kinase signaling and developing novel kinase inhibitors.

Introduction to this compound

This compound is a purine nucleoside analog that has demonstrated significant inhibitory activity against a range of protein kinases.[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate to their substrates.[1] While it is a potent inhibitor of adenosine kinase, it also exhibits broad-spectrum activity against other kinases, making it a valuable tool for studying kinase-dependent signaling pathways.[2][4] Understanding its inhibitory profile in comparison to well-characterized inhibitors like staurosporine is crucial for interpreting experimental results and assessing its therapeutic potential.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and staurosporine against a selection of protein kinases. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution. The data is intended to provide a general overview of the selectivity profile of each compound.

Table 1: IC50 Values of this compound Against Various Kinases

KinaseIC50 (nM)
Adenosine Kinase26[2]
Casein Kinase 1 (CK1)400[2]
Insulin Receptor Tyrosine Kinase3500[2]
Phosphorylase Kinase5000 - 10000[2]
Protein Kinase A (PKA)5000 - 10000[2]
Casein Kinase 2 (CK2)10900[2]
Protein Kinase C (PKC)27700[2]

Table 2: IC50 Values of Staurosporine Against Various Kinases

KinaseIC50 (nM)
Protein Kinase C (PKC)0.7[5]
Protein Kinase A (PKA)7[5]
Protein Kinase G (PKG)8.5[5]
CaM Kinase II20
Src6
EphB3~10-100 (estimated from graph)[6]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for determining inhibitor potency.

G General Kinase Signaling Pathway cluster_0 Cellular Environment Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase 1 Receptor->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Substrate_Protein Substrate Protein Kinase_2->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Triggers

Caption: A simplified diagram of a typical kinase signaling cascade.

G Kinase Inhibition Assay Workflow cluster_0 Experimental Steps Prepare_Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate 2. Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction 3. Initiate Reaction with ATP/Substrate Incubate->Initiate_Reaction Stop_Reaction 4. Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal 5. Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Data_Analysis 6. Data Analysis (IC50 Determination) Detect_Signal->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

To facilitate reproducible and standardized comparisons, this section provides detailed protocols for three widely used kinase assay platforms.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]

a. Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

b. Protocol for IC50 Determination: [7][8]

  • Reagent Preparation: Prepare serial dilutions of the inhibitors (e.g., this compound, staurosporine) in the appropriate buffer. Prepare a solution containing the kinase and substrate.

  • Inhibitor Incubation: Add the serially diluted inhibitors to the wells of the assay plate. Add the kinase/substrate solution to each well. Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)

The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay is a fluorescence-based method that detects kinase activity by measuring the phosphorylation of a fluorescently labeled substrate.[9]

a. Materials:

  • Kinase of interest

  • Fluorescein-labeled kinase substrate

  • ATP

  • This compound and other test inhibitors

  • LanthaScreen™ Tb-anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Black, low-volume 384-well plates

  • Multichannel pipettes

  • TR-FRET-compatible plate reader

b. Protocol for IC50 Determination: [9][10][11]

  • Reagent Preparation: Prepare serial dilutions of the inhibitors. Prepare a solution containing the kinase and the fluorescein-labeled substrate.

  • Inhibitor Incubation: Add the serially diluted inhibitors to the assay plate wells. Add the kinase/substrate solution to each well and incubate briefly.

  • Kinase Reaction Initiation: Start the reaction by adding ATP to each well. Incubate for a defined time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA and the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer. Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay ([γ-³²P] ATP)

The radiometric kinase assay is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate from [γ-³²P] ATP into a substrate.[12][13][14]

a. Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • ATP

  • [γ-³²P] ATP

  • This compound and other test inhibitors

  • Kinase reaction buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Appropriate radiation safety equipment and facilities

b. Protocol for IC50 Determination: [12][13][14]

  • Reagent Preparation: Prepare serial dilutions of the inhibitors. Prepare a master mix containing the kinase, substrate, and kinase reaction buffer. Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P] ATP.

  • Inhibitor Incubation: Add the serially diluted inhibitors to reaction tubes. Add the kinase/substrate master mix to each tube and pre-incubate.

  • Kinase Reaction Initiation: Initiate the reaction by adding the [γ-³²P] ATP solution to each tube. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P] ATP.

  • Data Acquisition: Place the dried paper discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactive counts per minute (CPM) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound presents a distinct kinase inhibitory profile compared to the broad-spectrum inhibitor staurosporine. While it is a potent inhibitor of adenosine kinase, its activity against other kinases is generally in the micromolar range, suggesting a degree of selectivity. In contrast, staurosporine exhibits potent, low nanomolar inhibition across a wide range of kinases.

For researchers seeking to investigate specific kinase pathways, the relative selectivity of this compound may offer advantages over the pan-inhibitory effects of staurosporine, which can confound results by affecting multiple signaling cascades simultaneously. However, for applications requiring broad kinase inhibition, staurosporine remains a valuable tool.

The provided experimental protocols offer standardized methods for conducting head-to-head comparisons of these and other kinase inhibitors. By employing consistent assay conditions, researchers can generate reliable and comparable data to inform their studies and advance the field of kinase inhibitor development.

References

Isotopic Labeling of 5'-Iodo-5'-deoxyadenosine for Tracer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different isotopic labeling strategies for 5'-Iodo-5'-deoxyadenosine (5'-IDA), a crucial tracer molecule in various biochemical and pharmacological studies. We will delve into the performance of 5'-IDA labeled with Iodine-125, Tritium (³H), and Carbon-14 (¹⁴C), and compare it with alternative tracer methodologies. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways to aid in the selection of the most appropriate tracing strategy for your research needs.

Comparison of Isotopically Labeled this compound

The choice of isotope for labeling 5'-IDA depends on the specific requirements of the tracer study, including the desired sensitivity, spatial resolution, and the biological question being addressed. Below is a comparative summary of the key characteristics of 5'-IDA labeled with Iodine-125, Tritium, and Carbon-14.

Property¹²⁵I-labeled 5'-IDA³H-labeled 5'-IDA¹⁴C-labeled 5'-IDA
Detection Method Gamma counting, AutoradiographyLiquid Scintillation Counting, AutoradiographyLiquid Scintillation Counting, Autoradiography
Specific Activity High (Theoretical max: ~2,200 Ci/mmol)Very High (Theoretical max: ~29 Ci/mmol per tritium atom)Low (Theoretical max: ~62.4 mCi/mmol)
Half-life 59.4 days12.3 years5,730 years
Emission Energy Low-energy gamma and X-raysLow-energy beta particlesLow-energy beta particles
Resolution in Autoradiography GoodExcellentGood
Synthesis Complexity Relatively straightforward (radioiodination)Can be complex (reduction of precursors or isotope exchange)Generally complex (multi-step synthesis)
Metabolic Stability of Label Stable C-I bond, but potential for deiodination in vivoGenerally stable C-³H bond, but position matters[1]Very stable ¹⁴C within the molecular backbone
Safety Considerations External gamma radiation hazard, requires shieldingLow external hazard, but internal contamination is a concernLow external hazard, but internal contamination is a concern

Performance in Tracer Studies: A Comparative Overview

The utility of isotopically labeled 5'-IDA as a tracer is determined by its interaction with biological systems. 5'-Deoxyadenosine and its analogs are known to be involved in several metabolic pathways, primarily as inhibitors or substrates of key enzymes.

Cellular Uptake and Metabolism

Tracer studies with [5'-³H]5'-deoxyadenosine have shown that it is rapidly taken up by various mammalian cell lines such as Chinese hamster ovary (CHO), Novikoff rat hepatoma, and HeLa cells[2]. Once inside the cell, 5'-deoxyadenosine can be cleaved by 5'-methylthioadenosine phosphorylase to yield adenine and 5-deoxyribose-1-phosphate[2]. The released adenine can then be salvaged into the nucleotide pool[2]. This metabolic conversion is a critical consideration in tracer study design, as the radiolabel may no longer be associated with the original molecule.

TracerCell LineKey FindingsReference
[5'-³H]5'-deoxyadenosineCHO, Novikoff, HeLaRapid uptake, cleavage to adenine and 5-deoxyribose-1-phosphate.[2]
[5'-³H]5'-deoxyadenosineL929, L1210, P388Lack of cleavage to adenine, suggesting its utility as a non-metabolizable tracer in these cell lines.[2]
Enzyme Inhibition

Comparison with Alternative Tracer Methodologies

While isotopically labeled 5'-IDA is a valuable tool, other tracer methodologies can be employed for similar research purposes.

Alternative Tracer/MethodPrincipleAdvantagesDisadvantages
Other Radiolabeled Nucleoside Analogs (e.g., 2-chlorodeoxyadenosine) Similar to 5'-IDA, these analogs can trace nucleoside uptake and metabolism. Some are resistant to deamination.May have different metabolic fates, offering alternative tracing strategies.May have different target specificities and toxicities[6].
PET Tracers (e.g., [¹⁸F]FDG, [⁶⁸Ga]Ga-BP-IDA) Positron Emission Tomography allows for non-invasive, quantitative in vivo imaging of metabolic processes.High sensitivity, quantitative 3D imaging in living subjects[7].Requires a cyclotron and specialized radiochemistry facilities; short half-life of isotopes.
Stable Isotope Tracers (e.g., ¹³C, ¹⁵N, ²H-labeled compounds) Non-radioactive isotopes are traced using mass spectrometry or NMR.No radiation safety concerns, suitable for human studies[8][9].Lower sensitivity than radioisotopes, requires more complex analytical instrumentation[10][11].
Fluorescently Labeled Analogs A fluorescent tag is attached to the molecule of interest to visualize its localization and movement.Allows for real-time imaging in living cells.The bulky fluorescent tag can alter the biological activity of the molecule.
Superparamagnetic Iron Oxide (SPIO) Nanoparticles Non-radioactive nanoparticles that can be detected by magnetic resonance imaging (MRI).No radiation exposure, long tracer lifespan.Lower sensitivity compared to nuclear medicine techniques.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

1. Radioiodination using the Iodo-Gen™ Method (for ¹²⁵I-labeling)

This protocol is a general method for radioiodination of molecules with available tyrosine or histidine residues, or for exchange labeling. For 5'-IDA, this would be an exchange reaction.

  • Materials: this compound, Iodo-Gen™ coated tubes, Na¹²⁵I, phosphate buffer (pH 7.4), size-exclusion chromatography column (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve this compound in phosphate buffer.

    • Add the 5'-IDA solution to a pre-coated Iodo-Gen™ tube.

    • Add Na¹²⁵I to the tube and incubate for 10-15 minutes at room temperature with gentle agitation[12][13].

    • Terminate the reaction by removing the solution from the tube.

    • Purify the ¹²⁵I-labeled 5'-IDA from unreacted ¹²⁵I using a size-exclusion chromatography column.

    • Collect fractions and determine the radioactivity of each fraction to identify the labeled product.

2. Synthesis of [5'-³H]5'-deoxyadenosine

A common method for introducing tritium at the 5' position of a nucleoside involves the reduction of a 5'-aldehyde precursor with a tritiated reducing agent.

  • Materials: 2',3'-O-Isopropylideneadenosine, oxidizing agent (e.g., pyridinium dichromate), tritiated sodium borohydride (NaB³H₄), deprotection reagents.

  • Procedure:

    • Protect the 2' and 3' hydroxyl groups of adenosine.

    • Oxidize the 5'-hydroxyl group to a 5'-aldehyde.

    • Reduce the 5'-aldehyde with NaB³H₄ to introduce the tritium label at the 5' position.

    • Deprotect the 2' and 3' hydroxyl groups to yield [5'-³H]5'-deoxyadenosine.

    • Purify the final product using HPLC.

Cellular Uptake Assay with Radiolabeled 5'-IDA

This protocol describes a general method for measuring the uptake of a radiolabeled compound into cultured cells.

  • Materials: Cultured cells, radiolabeled 5'-IDA, cell culture medium, phosphate-buffered saline (PBS), scintillation fluid, scintillation counter.

  • Procedure:

    • Plate cells in a multi-well plate and grow to the desired confluency.

    • On the day of the experiment, wash the cells with warm PBS.

    • Add cell culture medium containing a known concentration of radiolabeled 5'-IDA to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysate to normalize the uptake data.

Signaling Pathways and Experimental Workflows

Biological Pathways Involving 5'-Deoxyadenosine Metabolism

The metabolic fate of 5'-deoxyadenosine is crucial for interpreting tracer studies. The following diagrams illustrate the key pathways.

Adenine_Salvage_Pathway cluster_enzymes Enzymes 5_IDA This compound SAH_Hydrolase SAH Hydrolase 5_IDA->SAH_Hydrolase Inhibition 5_dAdo 5'-Deoxyadenosine Adenine Adenine 5_dAdo:e->Adenine:w Cleavage MTAP MTAP AMP AMP Adenine->AMP Salvage APRT APRT ATP ATP AMP->ATP Nucleotide_Pool Nucleotide Pool ATP->Nucleotide_Pool

Caption: Metabolic fate and inhibitory action of this compound.

Polyamine_Biosynthesis_Pathway cluster_enzymes Enzymes SAM S-Adenosylmethionine dcSAM Decarboxylated SAM SAM->dcSAM Decarboxylation SAMDC SAM Decarboxylase Spermidine Spermidine dcSAM->Spermidine Aminopropyl transfer Spermine Spermine dcSAM->Spermine MTA 5'-Methylthioadenosine dcSAM->MTA co-product SpdS Spermidine Synthase Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine Aminopropyl transfer Spermidine->MTA co-product SpmS Spermine Synthase 5_dAdo 5'-Deoxyadenosine (related metabolite)

Caption: Polyamine biosynthesis pathway showing the generation of related metabolites.

Experimental Workflow for a Tracer Study

The following diagram outlines a typical workflow for a cellular uptake study using isotopically labeled 5'-IDA.

Tracer_Study_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Tracer_Incubation Incubate cells with radiolabeled 5'-IDA Cell_Culture->Tracer_Incubation Washing Wash cells to remove unbound tracer Tracer_Incubation->Washing Cell_Lysis Lyse cells Washing->Cell_Lysis Radioactivity_Measurement Measure radioactivity (e.g., Scintillation Counting) Cell_Lysis->Radioactivity_Measurement Data_Analysis Data Analysis and Normalization Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cellular uptake tracer study.

References

Safety Operating Guide

Proper Disposal of 5'-Iodo-5'-deoxyadenosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5'-Iodo-5'-deoxyadenosine, a nucleoside analog, is critical to ensure laboratory safety and environmental protection. Due to its potential hazards, this compound must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general laboratory safety protocols and information on related chemical compounds.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes and fine particles.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin from contamination.

Hazard Classification

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS07 pictogram (exclamation mark) further underscores its hazardous nature.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and minimizes exposure to laboratory personnel.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate liquid waste container. The container must be compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Provide them with all necessary information regarding the waste, including its identity and known hazards. Never dispose of this compound down the drain or in the regular trash. [1]

Quantitative Data Summary

For the proper management of chemical waste within a laboratory, it is essential to adhere to the accumulation limits set by regulatory bodies. The following table summarizes typical limits for hazardous waste accumulation areas.

Waste CategoryMaximum Accumulation Volume
General Hazardous Waste55 gallons
Acutely Toxic Waste (P-list)1 quart of liquid or 1 kg of solid

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE C Identify Contaminated Materials A->C B Work in a Ventilated Area B->C D Segregate Waste C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Satellite Area E->F G Contact EHS for Pickup F->G

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

This guidance is based on established best practices for the disposal of hazardous laboratory chemicals and information pertaining to iodo-organic compounds and nucleoside analogs. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The procedures outlined above represent a safe and compliant approach based on the known hazards and general chemical waste guidelines. Always consult your institution's specific safety protocols and your local regulations.

References

Essential Safety and Logistics for Handling 5'-Iodo-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 5'-Iodo-5'-deoxyadenosine, including operational procedures and disposal plans.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₂IN₅O₃[1][2][3][4][5]
Molecular Weight377.14 g/mol [1][2][3][4][5]
Melting Point178-187 °C[1][3][4]
Boiling Point671.1 °C at 760 mmHg[1][4]
Density2.53 g/cm³[1][4]
Storage Temperature-20°C[1][3]
Flash Point359.7 °C[1][4]

Personal Protective Equipment (PPE)

While some safety data sheets suggest that no special measures are required for handling this compound, it is best practice to follow standard laboratory safety protocols for handling chemical compounds.[6] The following PPE is recommended to minimize exposure and ensure safety.[7][8][9][10]

  • Eye Protection : Wear chemical safety goggles or glasses with side shields to protect from splashes.[10][11]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[8][10][12] Gloves should be inspected before use and changed immediately if contaminated.[12]

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[9][10]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6][11] However, if there is a risk of generating dust or aerosols, a particulate respirator should be used.[10]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[1][3]

  • Preparation and Handling :

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Avoid direct contact with skin and eyes.[13]

    • Wash hands thoroughly after handling the compound.[13]

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material like sand or vermiculite.[6]

    • Sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[13]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures

  • After Inhalation : Move the person to fresh air. If symptoms persist, consult a doctor.[6]

  • After Skin Contact : Wash the affected area with soap and plenty of water.[13]

  • After Eye Contact : Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][13]

  • After Swallowing : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Identification and Collection :

    • Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container for chemical waste.[10]

    • Liquid Waste : If the compound is in a solution, collect it in a labeled, sealed, and appropriate chemical waste container. Do not pour it down the drain.[10][11]

    • Contaminated Materials : Any materials used to handle the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as chemical waste in a designated container.[10]

  • Storage of Waste :

    • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Final Disposal :

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]

    • Ensure that the disposal method complies with all federal, state, and local environmental regulations.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review SDS and Protocol ppe Don Personal Protective Equipment (PPE) start->ppe Safety First setup Prepare Well-Ventilated Workspace ppe->setup retrieve Retrieve Compound from -20°C Storage setup->retrieve weigh Weigh Solid Compound retrieve->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Remove PPE solid_waste->remove_ppe liquid_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_node End: Document Experiment wash->end_node

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Iodo-5'-deoxyadenosine
Reactant of Route 2
5'-Iodo-5'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.